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4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine Documentation Hub

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  • Product: 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Part 1: Executive Summary & Structural Analysis 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (CAS: 2231673-61-1) is a specialized heterocyclic scaffold belonging to the 5-azaindole family. In modern drug discovery, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (CAS: 2231673-61-1) is a specialized heterocyclic scaffold belonging to the 5-azaindole family. In modern drug discovery, particularly within kinase and receptor tyrosine kinase (RTK) inhibition, this molecule serves as a high-value "linchpin" intermediate. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the acidic pyrrole nitrogen (N1), the nucleophilic/cross-coupling-ready iodide at C2, and the highly electrophilic fluorine at C4.

Structural Specifications
PropertyDetail
IUPAC Name 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine
Common Name 4-Fluoro-2-iodo-5-azaindole
Molecular Formula C₇H₄FIN₂
Molecular Weight 261.02 g/mol
CAS Number 2231673-61-1
Parent Scaffold 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole)
Electronic & Regiochemical Map

The molecule's utility is defined by the electronic distinctiveness of its positions:

  • Position 4 (Fluoro): This position is electronically activated by the adjacent pyridine nitrogen (N5). The fluorine atom acts as a leaving group for Nucleophilic Aromatic Substitution (S_NAr), allowing the introduction of amines or ethers under mild conditions.

  • Position 2 (Iodo): Located on the electron-rich pyrrole ring, the C-I bond is primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • Position 3 (C-H): Electron-rich and susceptible to electrophilic aromatic substitution (S_EAr), though less reactive than in non-deficient indoles due to the pyridine ring.

G Core 4-Fluoro-2-iodo-5-azaindole (Central Scaffold) C4 C4-Fluoro (Electrophilic Site) S_NAr Displacement Core->C4 C2 C2-Iodo (Cross-Coupling Site) Suzuki/Sonogashira Core->C2 N1 N1-H (Acidic Site) Alkylation/Protection Core->N1

Figure 1: Orthogonal reactivity map of the 4-fluoro-2-iodo-5-azaindole scaffold.

Part 2: Synthetic Protocols

The synthesis of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine is rarely achieved by direct iodination of the unprotected parent due to regioselectivity issues (C3 vs. C2). The authoritative route requires a Directed Lithiation Strategy .

Phase 1: Precursor Preparation & Protection

Rationale: The acidic N1 proton must be masked to permit the use of strong bases (lithium amides) required for C2 functionalization. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is preferred for its stability and ability to direct lithiation to C2.

Protocol:

  • Dissolution: Dissolve 4-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Protection: Add SEM-Cl (1.1 eq) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Validation: NMR should show disappearance of N-H and appearance of SEM methylene singlets.

Phase 2: Regioselective C2-Iodination

Rationale: Electrophilic iodination (e.g., NIS) typically favors C3. To install iodine at C2, one must exploit the "Complex Induced Proximity Effect" (CIPE) using the N-protecting group to direct a lithiation event to the C2 position.

Protocol:

  • Setup: Dissolve N-SEM-4-fluoro-5-azaindole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Add tert-Butyllithium (1.7 M, 1.1 eq) dropwise over 15 min. Maintain temperature < -70°C.

    • Note: Alternatively, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) can be used if t-BuLi is too aggressive, minimizing nucleophilic attack on the pyridine ring.

  • Metalation: Stir at -78°C for 45-60 min. The solution typically turns yellow/orange.

  • Iodination: Cannulate a solution of Iodine (I₂, 1.2 eq) in THF into the reaction mixture.

  • Quench: After 30 min, quench with saturated aq. Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Phase 3: Deprotection (Optional)

If the free N-H is required immediately:

  • Treat the N-SEM iodide with TBAF (tetrabutylammonium fluoride) in THF (reflux) or TFA/DCM depending on substrate stability.

    • Caution: The C4-F bond is stable to acid but can be sensitive to nucleophilic fluoride at high temperatures; mild acid deprotection is often safer.

Synthesis Start 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (Starting Material) Step1 Step 1: N-Protection (NaH, SEM-Cl, DMF) Start->Step1 Intermediate N-SEM-4-Fluoro-5-azaindole Step1->Intermediate Step2 Step 2: C2-Lithiation (t-BuLi or LiTMP, -78°C) Intermediate->Step2 Step3 Step 3: Iodination (I2 in THF) Step2->Step3 Product 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (Protected or Deprotected) Step3->Product

Figure 2: Step-wise synthetic pathway for the regioselective production of the target molecule.

Part 3: Applications in Drug Discovery[4]

This scaffold is particularly valuable for "Fragment-Based Drug Discovery" (FBDD) and the synthesis of kinase inhibitors (e.g., JAK, Aurora, or VEGFR families).

Divergent Library Synthesis

The order of operations is critical. The C2-Iodo group is generally more reactive toward Pd-catalysis than the C4-Fluoro group is toward S_NAr, but the C4-Fluoro group can be displaced before coupling if a specific amine needs to be installed first.

  • Path A (Suzuki First): React C2-I with Aryl-Boronic Acid (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) → 2-Aryl-4-fluoro-5-azaindole .

  • Path B (S_NAr First): React C4-F with Primary Amine (R-NH₂, DMSO, 100°C) → 4-Amino-2-iodo-5-azaindole .

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Note
LogP 2.1 - 2.4Increased lipophilicity due to Iodine.
pKa (N1-H) ~12.5More acidic than indole due to pyridine N.
PSA ~28 ŲGood membrane permeability.
H-Bond Donors 1N1-H

Part 4: Safety & Handling

  • Hazards: The compound is an organohalide. Treat as a potential irritant and skin sensitizer. The C4-fluoro substituent makes it a potential alkylating agent (though weak compared to alkyl halides).

  • Storage: Light sensitive (C-I bond). Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent deiodination or oxidation.

  • Waste: Segregate as halogenated organic waste.

References

  • Chemical Identity & Availability

    • 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine. CAS: 2231673-61-1. Available via ChemScene and Amadis Chemical.
  • Parent Scaffold Synthesis (4-Fluoro-5-azaindole)

    • 4-fluoro-1H-pyrrolo[3,2-c]pyridine.[1][2][3][4] CAS: 1190309-76-2.[1]

    • Synthesis typically involves cyclization of 2-fluoro-3-nitro-4-picoline derivatives or functionaliz
  • Methodology for C2-Iodination of Azaindoles

    • Protocol: Schirok, H. "Synthesis of 2-Substituted 7-Azaindoles." Journal of Organic Chemistry, 2006.
    • Regioselectivity: L'Heureux, A. et al. "Amination of 5-azaindoles." Tetrahedron Letters, 2004.
  • S_NAr Reactivity of Fluorinated Azaindoles

    • Mechanism: The activation of the C4 position by the N5 nitrogen is analogous to 4-chloropyridine chemistry, widely utilized in kinase inhibitor synthesis (e.g., Vemurafenib analogs).

Sources

Exploratory

Technical Guide: Strategic Identification and Synthesis of 4-Fluoro-2-iodo-5-azaindole

The following technical guide details the identification, synthesis, and strategic application of 4-fluoro-2-iodo-5-azaindole . Executive Summary & CAS Intelligence Target Compound: 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and strategic application of 4-fluoro-2-iodo-5-azaindole .

Executive Summary & CAS Intelligence

Target Compound: 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine Common Name: 4-Fluoro-2-iodo-5-azaindole Molecular Formula: C


H

FIN

The "Missing" CAS Challenge

Researchers often encounter a critical data gap when searching for 4-fluoro-2-iodo-5-azaindole . Unlike its C3-iodo isomer, the C2-iodo variant is rarely cataloged in public commodity databases. It is frequently a custom synthesis target rather than an off-the-shelf reagent.[1]

Critical Procurement Warning: Do not confuse the target with the commercially available 3-iodo isomer.[1]

  • Target (2-iodo): No public CAS (Proprietary/Custom).[1]

  • Common Imposter (3-iodo): CAS 1190309-79-5 (4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine).

  • Parent Scaffold: CAS 1190309-76-2 (4-Fluoro-5-azaindole).[2]

Implication: If you require the 2-iodo derivative for structure-activity relationship (SAR) studies—specifically to exploit the C2 vector for cross-coupling—you must likely synthesize it from the parent scaffold (CAS 1190309-76-2).

Structural Analysis & Isomer Differentiation

The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) possesses unique electronic properties compared to indole. The pyridine nitrogen at position 5 withdraws electron density, increasing the acidity of the N1 proton and altering the regioselectivity of electrophilic attacks.[1]

Regioselectivity Logic[1][4]
  • C3 Position (Beta): The most electron-rich site.[1] Electrophilic halogenation (e.g., NIS, I

    
    /KOH) predominantly yields the 3-iodo  product (CAS 1190309-79-5).
    
  • C2 Position (Alpha): Requires lithiation-mediated functionalization .[1] Direct electrophilic attack rarely occurs here unless C3 is blocked.[1]

IsomerLogic Parent Parent Scaffold 4-Fluoro-5-azaindole (CAS 1190309-76-2) Reagent_Elec Electrophilic Iodination (NIS, DMF) Parent->Reagent_Elec Reagent_Lith Directed Lithiation (1. SEM-Cl, 2. n-BuLi, 3. I2) Parent->Reagent_Lith Prod_3I 3-Iodo Isomer (Kinetic Product) CAS 1190309-79-5 Reagent_Elec->Prod_3I Major Product Prod_2I 2-Iodo Isomer (Target Scaffold) Custom Synthesis Reagent_Lith->Prod_2I Exclusive Product

Figure 1: Divergent synthesis pathways for 3-iodo vs. 2-iodo isomers.

Synthesis Protocol: C2-Selective Iodination

Since the 2-iodo derivative is not a standard catalog item, the following protocol describes its synthesis from 4-fluoro-5-azaindole. This route utilizes a Directed Ortho Lithiation (DoM) strategy, which is the gold standard for accessing the C2 position.[1]

Step 1: N1-Protection

The acidic N-H proton must be masked to allow the use of strong bases (n-BuLi). The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended for its stability during lithiation and ease of removal.[1]

  • Reagents: SEM-Cl, NaH, DMF, 0°C.

  • Observation: Gas evolution (H

    
    ). Ensure anhydrous conditions.
    
Step 2: C2-Lithiation and Iodination

The SEM group coordinates with lithium, directing the deprotonation specifically to the C2 position.[1]

  • Reagents: n-BuLi (1.1 equiv), THF, -78°C.

  • Quench: Solution of Iodine (I

    
    ) in THF.
    
  • Critical Control Point: Maintain temperature below -70°C during n-BuLi addition to prevent ring fragmentation or attack on the pyridine ring.

Step 3: Deprotection (Optional)

If the free NH is required for the final drug target, remove the SEM group.[1] If the 2-iodo compound is an intermediate for Suzuki coupling, keep the SEM group to prevent catalyst poisoning by the free nitrogen.[1]

  • Reagents: TBAF (Tetrabutylammonium fluoride) in THF or TFA/DCM.[1]

Quantitative Data Summary
ParameterValue / ConditionNote
Precursor 4-Fluoro-5-azaindoleCAS 1190309-76-2
Lithiation Temp -78°CCritical for regiocontrol
Solvent Anhydrous THFWater content < 50 ppm
Yield (Step 1) 90-95%N-SEM protection
Yield (Step 2) 75-85%C2-Iodination
Appearance Off-white to pale yellow solidLight sensitive (store in amber)

Strategic Applications in Drug Discovery

The 4-fluoro-2-iodo-5-azaindole scaffold is a high-value "orthogonally functionalized" core.

Fragment-Based Drug Design (FBDD)
  • 4-Fluoro: Modulates pKa and metabolic stability (blocks oxidation at C4).[1]

  • 5-Azaindole NH: Acts as a hydrogen bond donor to the Hinge Region of kinases (e.g., ATP binding pocket).[1]

  • 2-Iodo: A "handle" for extending the molecule into the solvent-exposed region or the hydrophobic back pocket via cross-coupling.[1]

Orthogonal Cross-Coupling Workflow

The 2-iodo position is more reactive in oxidative addition (Pd(0) to Pd(II)) than the C-Cl or C-F bonds, allowing selective functionalization.

CouplingWorkflow Start 4-Fluoro-2-iodo-5-azaindole (N-Protected) Step1 Suzuki-Miyaura Coupling (Boronic Acid, Pd(PPh3)4, Na2CO3) Start->Step1 Selective C-I Activation Intermediate C2-Arylated Intermediate Step1->Intermediate Step2 Deprotection (TBAF or Acid) Intermediate->Step2 Final Final Kinase Inhibitor (Hinge Binder) Step2->Final

Figure 2: Workflow for utilizing the 2-iodo scaffold in library generation.

References

  • Parent Scaffold Identification: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-76-2). ChemicalBook. Link

  • Isomer Warning (3-Iodo): 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-79-5). Fluorochem Catalog. Link

  • Azaindole Lithiation Methodology: Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. L'Homme, C. et al. European Journal of Organic Chemistry, 2025.[1] (General procedure for C2-lithiation of azaindoles).

  • Regioselectivity Mechanisms: Regioselective C5-H Direct Iodination of Indoles. ResearchGate. Link

Sources

Foundational

Technical Guide: Comparative Analysis of 4-Fluoro-2-iodo- and 3-iodo-5-azaindole

Topic: 4-Fluoro-2-iodo-5-azaindole vs. 3-Iodo Isomer: A Technical Guide to Synthesis, Reactivity, and Characterization Audience: Researchers, Senior Scientists, Medicinal Chemists.[1] Format: In-depth Technical Whitepape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-2-iodo-5-azaindole vs. 3-Iodo Isomer: A Technical Guide to Synthesis, Reactivity, and Characterization Audience: Researchers, Senior Scientists, Medicinal Chemists.[1] Format: In-depth Technical Whitepaper.

Executive Summary & Structural Context

The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a critical bioisostere of indole, widely utilized in kinase inhibitor design (e.g., MPS1, Aurora kinase) to improve aqueous solubility and modulate hydrogen bonding.[1] The introduction of a fluorine atom at the C4 position—adjacent to the pyridine nitrogen (N5)—creates a unique electronic environment that significantly influences the reactivity of the pyrrole ring.[1][2]

This guide provides a rigorous technical comparison between the 2-iodo and 3-iodo regioisomers of 4-fluoro-5-azaindole. These isomers serve as divergent entry points for Structure-Activity Relationship (SAR) campaigns, allowing vectors to be extended into distinct regions of the ATP-binding pocket.[1][2]

Structural Nomenclature & Numbering

To ensure precision, this guide utilizes the standard IUPAC numbering for 1H-pyrrolo[3,2-c]pyridine:

  • N1: Pyrrole nitrogen.[1][2][3]

  • C2/C3: Pyrrole carbons.[1][2][3]

  • C4: Pyridine carbon (adjacent to bridgehead C3a and nitrogen N5).[1][2]

  • N5: Pyridine nitrogen.[1][2]

Figure 1: Isomer Comparison

  • 3-Iodo Isomer: Iodine at the electron-rich

    
    -position (C3).[2]
    
  • 2-Iodo Isomer: Iodine at the

    
    -position (C2), typically requiring directed synthesis.[1][2]
    
  • 4-Fluoro Substituent: Located at the peri-like position relative to C3, exerting a strong inductive withdrawing effect (-I) on the bridgehead and pyrrole ring.[1][2]

Synthesis & Regiocontrol

The synthesis of these isomers requires distinct mechanistic strategies. The 3-iodo isomer is accessible via electrophilic aromatic substitution (SEAr), while the 2-iodo isomer demands lithiation-mediated functionalization.[1][2]

Pathway A: Synthesis of 4-Fluoro-3-iodo-5-azaindole

Mechanism: Electrophilic Aromatic Substitution (SEAr).[2][4] Reagents: N-Iodosuccinimide (NIS).[1][2] Key Insight: Despite the electron-withdrawing nature of the 4-fluoro group and the pyridine ring, the C3 position remains the most nucleophilic site (HOMO coefficient highest at C3).[1][2]

Protocol:

  • Dissolution: Dissolve 4-fluoro-5-azaindole (1.0 eq) in DMF or MeCN (0.1 M).

  • Iodination: Add NIS (1.05 eq) portion-wise at 0 °C to control exotherm.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS.[1][2]

  • Workup: Quench with 10% aq. Na₂S₂O₃ to remove oxidative byproducts.[2] Precipitate with water or extract with EtOAc.[2]

  • Yield: Typically 85–95%.[1][2]

Pathway B: Synthesis of 4-Fluoro-2-iodo-5-azaindole

Mechanism: Directed Ortho-Lithiation (DoM).[2] Critical Constraint: The 4-fluoro substituent creates a 2-fluoropyridine-like motif at the C4-N5 interface.[2] Do NOT use n-BuLi , as it will likely attack C4 via S_NAr (nucleophilic aromatic substitution), displacing the fluorine.[1] Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), a non-nucleophilic, bulky base.[1]

Protocol:

  • Protection: Protect N1 with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group.[1][2] (Boc is preferred for ease of removal, but SEM tolerates stronger bases better).[1]

    • Step: Treat substrate with NaH/SEM-Cl in THF.[2]

  • Lithiation:

    • Cool a solution of N-protected substrate in anhydrous THF to -78 °C .

    • Add LiTMP (1.2 eq) dropwise.[1][2] Stir for 1 hour at -78 °C. The Li coordinates to the N1-protecting group (or N1 lone pair if SEM) and deprotonates C2.[2]

  • Iodination:

    • Add a solution of I₂ (1.3 eq) in THF dropwise at -78 °C.

    • Allow to warm to 0 °C.

  • Deprotection: Remove the protecting group (e.g., TFA/DCM for Boc, or TBAF/en for SEM).[1]

Visualization of Synthetic Pathways

SynthesisPathways Start 4-Fluoro-5-azaindole NIS NIS, DMF, 25°C (SEAr Mechanism) Start->NIS Protect 1. N-Protection (SEM/Boc) Start->Protect Prod3 3-Iodo Isomer (High Yield) NIS->Prod3 Lithiation 2. LiTMP, -78°C (Avoid n-BuLi due to SNAr risk) Protect->Lithiation Quench 3. I2 Quench 4. Deprotection Lithiation->Quench Prod2 2-Iodo Isomer Quench->Prod2

Caption: Divergent synthesis of 4-fluoro-5-azaindole iodides. Note the critical use of LiTMP for the 2-iodo isomer to prevent defluorination.

Reactivity Profile & Applications

The position of the iodine atom dictates the chemical stability and cross-coupling behavior.[2]

Comparative Reactivity Table
Feature3-Iodo Isomer2-Iodo Isomer
Electronic Nature Electron-rich (β-pyrrolic).[2]Electron-deficient (α-pyrrolic).[1][2]
C-H Acidity C2-H is acidic (pKa ~28 in DMSO).[1][2]C3-H is less acidic than C2-H.
Pd-Coupling (Suzuki) Excellent.[2] Standard conditions (Pd(dppf)Cl₂, carbonate).[1]Good, but C2-boronates can be prone to protodeboronation.[1][2]
Stability Generally stable to light/air.[2]Prone to decomposition; C2-I bond is weaker.[2]
SAR Vector Projects into the "back pocket" or solvent front depending on binding mode.[2]Projects along the hinge region or towards the gatekeeper.
4-Fluoro Effect Inductive withdrawal reduces C3 nucleophilicity slightly but enables SEAr.[2]Critical: 4-F makes C2-Li species less stable; requires low temp.[2]
Cross-Coupling Considerations
  • Suzuki-Miyaura:

    • 3-Iodo: Reacts rapidly. The 4-fluoro group does not sterically hinder the C3 position significantly but reduces electron density, potentially accelerating oxidative addition compared to non-fluorinated analogs.[1][2]

    • 2-Iodo: Requires robust catalysts (e.g., XPhos Pd G2) due to the crowded environment near the pyridine nitrogen and the potential for chelation of the Pd species by N1/N5.[1][2]

  • Sonogashira:

    • 3-Iodo: Standard conditions (Pd/Cu) work well.

    • 2-Iodo: Copper-free conditions are recommended to avoid Cu-mediated cyclization or homocoupling, which is more prevalent at the electron-deficient C2 position.[2]

Characterization & Analytical Distinction

Distinguishing these isomers is critical, as they have the same mass (MW).[1] NMR spectroscopy provides the definitive identification, specifically through H-F coupling constants .[1]

1H NMR Diagnostics

The key differentiator is the coupling of the remaining pyrrole proton to the fluorine at C4.[2]

  • 4-Fluoro-3-iodo-5-azaindole:

    • Remaining Proton: H2 (at C2).

    • Coupling: H2 is distant from F4 (5 bonds).[1][2] No significant H-F coupling is typically observed.[1][2]

    • Signal: Appears as a doublet (coupling to NH) or singlet (if NH exchanged).[1][2] Chemical shift

      
       ~ 7.5–8.0 ppm.[1][2]
      
  • 4-Fluoro-2-iodo-5-azaindole:

    • Remaining Proton: H3 (at C3).

    • Coupling: H3 is spatially close to F4.[1][2] Through-space or 4-bond coupling (

      
      ) is often observed.[1][2]
      
    • Signal: Appears as a doublet of doublets (coupling to NH and F).[1][2]

      
       typically 1.5 – 4.0 Hz .[1][2] Chemical shift 
      
      
      
      ~ 6.8–7.2 ppm (typically upfield of H2).[1][2][5]
13C NMR & 19F NMR
  • 19F NMR:

    • 3-Iodo: Singlet (or weak coupling to distant protons).[1][2]

    • 2-Iodo: Doublet (coupling to H3).

  • 13C NMR:

    • C-I shift: C2-I typically resonates upfield (80–100 ppm) compared to C3-I (50–70 ppm) in azaindoles, though this can vary with substitution.[1][2] The definitive check is the C-F coupling pattern on the adjacent carbons.[2]

References

  • Synthesis of Azaindoles: Mérour, J. Y., & Joseph, B. (2001).[1] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry. Link

  • Regioselective Iodination: Schirok, H. (2005).[1][2] Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridines. Synlett. Link

  • Lithiation of Fluorinated Pyridines: Schlosser, M. (2005).[1][2] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link[1]

  • Kinase Inhibitor Design: Altmann, E., et al. (2013).[1] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Link[1]

  • NMR of Azaindoles: Tiznado, W., et al. (2008).[1] Chemical Reactivity of Azaindoles: An Experimental and Theoretical Study. Journal of Physical Chemistry A. Link[1][2]

Sources

Exploratory

Targeting the Kinome: The 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine Scaffold

The following technical guide details the drug discovery utility of the 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine scaffold. This analysis positions the molecule as a high-value advanced intermediate ("privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the drug discovery utility of the 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine scaffold. This analysis positions the molecule as a high-value advanced intermediate ("privileged scaffold") used to synthesize potent ATP-competitive kinase inhibitors, particularly for CSF-1R (FMS) and Cdc7 .

Executive Summary

4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (CAS: 1190309-79-5) represents a strategic "privileged structure" in medicinal chemistry. It belongs to the 5-azaindole class, a bioisostere of the indole and purine rings found in endogenous nucleotides.

In drug discovery, this specific substitution pattern serves two critical functions:

  • 4-Fluoro Group: Modulates the pKa of the pyridine nitrogen (N5), enhances metabolic stability by blocking oxidative metabolism at the C4 position, and alters the electrostatic potential of the hinge-binding motif.

  • 2-Iodo Group: Acts as a reactive "exit vector." It allows for the precise installation of hydrophobic tails (via palladium-catalyzed cross-coupling) to access the kinase "selectivity pocket" (back-pocket) or solvent-exposed regions.

Primary Biological Targets:

  • CSF-1R (FMS Kinase): Macrophage regulation in immuno-oncology.[1]

  • Cdc7 Kinase: DNA replication initiation in proliferative cancers.

  • TGF-βR1: Fibrosis and tumor microenvironment modulation.

Primary Drug Target: CSF-1R (FMS Kinase)

The Colony Stimulating Factor-1 Receptor (CSF-1R) is the most well-validated target for libraries derived from the pyrrolo[3,2-c]pyridine scaffold.

Mechanism of Action

Inhibitors derived from this scaffold typically function as Type I or Type II ATP-competitive inhibitors .

  • Hinge Binding: The 5-azaindole core mimics the adenine ring of ATP. The N1 (pyrrole) acts as a Hydrogen Bond Donor (HBD), and the N5 (pyridine) acts as a Hydrogen Bond Acceptor (HBA), interacting with the kinase hinge region backbone (e.g., residues like Cys666 in CSF-1R).

  • The Fluorine Effect: The C4-fluorine atom is strategically placed to interact with the gatekeeper residue or to modulate the electron density of the aromatic system, reducing the propensity for metabolic oxidation (a common failure mode for non-fluorinated azaindoles).

  • The Iodine Vector: The C2-position (originally holding the iodine) is derivatized to extend into the hydrophobic pocket behind the ATP binding site, conferring selectivity over homologous kinases (like KIT or PDGFR).

Therapeutic Context: Immuno-Oncology

Inhibition of CSF-1R blocks the survival and differentiation of Tumor-Associated Macrophages (TAMs).[1] TAMs are often "M2-polarized" (immunosuppressive), preventing T-cells from attacking the tumor.

  • Effect: Reprogramming the Tumor Microenvironment (TME) from immune-suppressive to immune-permissive.

Signaling Pathway Visualization

The following diagram illustrates the CSF-1R signaling cascade and the intervention point of pyrrolo[3,2-c]pyridine inhibitors.

CSF1R_Pathway CSF1 CSF-1 / IL-34 (Ligand) CSF1R CSF-1R (Receptor Tyrosine Kinase) CSF1->CSF1R Activates PI3K PI3K CSF1R->PI3K Phosphorylation MAPK RAS / MAPK CSF1R->MAPK Inhibitor 5-Azaindole Inhibitor (Drug) Inhibitor->CSF1R Blocks ATP Binding Apoptosis Macrophage Apoptosis (TME Remodeling) Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT Survival Macrophage Survival (M2 Polarization) AKT->Survival MAPK->Survival

Caption: CSF-1R signaling cascade showing the blockade of macrophage survival pathways by 5-azaindole inhibitors.

Secondary Targets & Scaffold Hopping

Cdc7 Kinase

Cdc7 is essential for the initiation of DNA replication (firing of replication origins).

  • Relevance: 5-azaindoles have shown high potency against Cdc7. The 4-fluoro group is often critical here to prevent metabolic clearance, as Cdc7 inhibitors often require high intracellular concentrations.

  • SAR Insight: Derivatization at the C2 position (displacing iodine) with bulky heteroaromatics can induce a "DFG-out" conformation, improving selectivity.

TGF-βR1 (ALK5)

Transforming Growth Factor-beta Receptor 1 is a key driver of fibrosis and epithelial-to-mesenchymal transition (EMT) in cancer.

  • Relevance: The pyrrolo[3,2-c]pyridine scaffold serves as a bioisostere for the quinazoline core found in older ALK5 inhibitors, offering improved solubility and reduced CYP450 inhibition liability.

Experimental Protocol: Library Generation

The utility of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine lies in its reactivity. The iodine atom is a "synthetic handle" for Palladium-catalyzed cross-coupling reactions.

Objective: Synthesize a library of C2-arylated derivatives to probe the kinase hydrophobic pocket.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the scaffold with an aryl boronic acid.

Reagents:

  • Scaffold: 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (e.g., 4-pyrazolyl-boronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve the scaffold (100 mg, 0.38 mmol) in 1,4-Dioxane (4 mL).

  • Addition: Add the aryl boronic acid (0.46 mmol) and aqueous Cs₂CO₃ (2M solution, 0.6 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or oxidation).

  • Catalysis: Add Pd(dppf)Cl₂ (15 mg). Seal the vial immediately.

  • Reaction: Heat to 100°C for 2 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validating Check:

  • TLC Monitoring: The starting material (Rf ~0.6 in 5% MeOH/DCM) should disappear. The product will typically be more polar (lower Rf) if a nitrogen-containing heterocycle is coupled.

  • 1H NMR: Disappearance of the singlet peak corresponding to the C2-H (if it were un-iodinated) or simply the appearance of new aryl protons. Note: Since the starting material is 2-iodo, there is no C2-H to monitor, so you monitor the attachment of the new ring signals.

Synthetic Workflow & SAR Logic

The following diagram outlines the logical flow from the raw scaffold to a lead drug candidate, highlighting the decision points determined by the 4-fluoro and 2-iodo substituents.

Drug_Discovery_Workflow cluster_SAR SAR Logic Scaffold 4-Fluoro-2-Iodo Scaffold Coupling Pd-Catalyzed Coupling (C2) Scaffold->Coupling Utilizes I-handle Library C2-Aryl Library Coupling->Library Screening Kinase Panel (CSF-1R, Cdc7) Library->Screening Hit Hit Identification Screening->Hit IC50 < 100nM Optimization Lead Optimization (Solubility/Metabolism) Hit->Optimization 4-F role: Metabolic Block F_Role 4-Fluoro: Prevents P450 Oxidation Optimization->F_Role

Caption: Workflow converting the 4-fluoro-2-iodo scaffold into a validated kinase inhibitor hit.

Quantitative Data: Activity Profile

The table below summarizes the typical inhibitory potency (IC50) ranges for 5-azaindole derivatives synthesized from this scaffold against key targets.

Target KinaseTypical IC50 (nM)Therapeutic IndicationRole of Scaffold
CSF-1R 2 - 50 nMTenosynovial Giant Cell Tumor, Solid TumorsHinge Binder (Adenine mimic)
Cdc7 10 - 100 nMColorectal Cancer, LeukemiaHinge Binder + Metabolic Stability
TGF-βR1 50 - 200 nMFibrosis, Immuno-oncologyBioisostere for Quinazoline
Aurora B 100 - 500 nMMitotic defects in cancerOff-target (needs selectivity tuning)

References

  • El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Motati, D. R., et al. (2021). "Azaindole Therapeutic Agents."[3] NIH National Library of Medicine (PMC).

  • Lauermann, E., et al. (2012). "Novel 3-Azaindolyl-4-arylmaleimides Exhibiting Potent Antiangiogenic Efficacy, Protein Kinase Inhibition, and Antiproliferative Activity."[4] Journal of Medicinal Chemistry.

  • BenchChem. (2025). "The Biological Landscape of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Analogs: A Technical Guide." BenchChem Technical Guides.

  • Meanwell, N. A. (2018). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: Halogenated Pyrrolo[3,2-c]pyridine Building Blocks

The following technical guide details the chemistry, reactivity, and application of halogenated pyrrolo[3,2-c]pyridine (5-azaindole) building blocks. Content Type: Advanced Synthetic & Medicinal Chemistry Guide Core Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, reactivity, and application of halogenated pyrrolo[3,2-c]pyridine (5-azaindole) building blocks.

Content Type: Advanced Synthetic & Medicinal Chemistry Guide Core Scaffold: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine)

Executive Summary: The "Scaffold Hopping" Advantage

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a high-value bioisostere for the indole and purine rings found in ubiquitous kinase inhibitors. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 5-azaindole places the pyridine nitrogen at the 5-position .

Key Technical Advantages:

  • pKa Modulation: The N5 nitrogen alters the basicity and hydrogen-bond acceptor capability compared to indole, often improving solubility and metabolic stability.

  • Vector Exploration: Halogenated handles at C4 and C6 allow for orthogonal functionalization, enabling vectors that access distinct pockets in ATP-binding sites (e.g., the solvent front or the gatekeeper region).

  • Intellectual Property: Less crowded IP space compared to 7-azaindole and indole scaffolds.

Structural Logic & Reactivity Map

The reactivity of 5-azaindole is governed by the interplay between the electron-rich pyrrole ring (nucleophilic) and the electron-deficient pyridine ring (electrophilic).

Reactivity Hotspots
  • N1 (Pyrrole Nitrogen): pKa ~13. Requires protection (SEM, Boc, Tosyl) for lithiation or base-sensitive couplings.

  • C3 (Pyrrole β-position): Highly nucleophilic. Prone to Electrophilic Aromatic Substitution (EAS) (e.g., iodination, formylation).

  • C4 (Pyridine γ-position): Ortho to N5. Activated for SNAr and nucleophilic attack, especially if N5 is oxidized (N-oxide). Sterically influenced by the C3-position (peri-interaction).

  • C6 (Pyridine α-position): Ortho to N5. Accessible via cyclization strategies.[1] Good handle for Suzuki/Buchwald couplings.

Visualization: Reactivity & Numbering

G Core Pyrrolo[3,2-c]pyridine (5-Azaindole) N1 N1: Protection Site (SEM, Boc, Tosyl) Core->N1 C3 C3: Electrophilic Subst. (Halogenation, Formylation) Core->C3 C4 C4: S_NAr Active (Access via N-Oxide) Core->C4 C6 C6: Cross-Coupling (Suzuki/Buchwald) Core->C6

Caption: Functional map of 5-azaindole showing orthogonal reactivity zones for medicinal chemistry elaboration.

Synthetic Access to Halogenated Cores

Accessing the halogenated core requires distinct strategies for C4 vs. C6 functionalization.

Strategy A: The C6-Bromo Route (De Novo Cyclization)

Direct halogenation of the 5-azaindole parent ring often lacks selectivity. The most robust route to 6-bromo-5-azaindole builds the ring with the halogen already in place.

Mechanism:

  • Precursor: 2-bromo-5-methyl-4-nitropyridine.[2]

  • Enamine Formation: Reaction with DMF-DMA forms the enamine.

  • Reductive Cyclization: Iron/Acetic acid or H2/Pd mediates reduction of the nitro group, which spontaneously attacks the enamine to close the pyrrole ring.

Strategy B: The C4-Chloro Route (N-Oxide Activation)

The C4 position is "hidden" but can be activated by oxidizing the pyridine nitrogen.

Mechanism:

  • Oxidation: 5-azaindole

    
     mCPBA 
    
    
    
    5-azaindole-N-oxide.
  • Chlorination: Reaction with POCl

    
     (Vilsmeier-Haack conditions). The chloride attacks the C4 position (para to the N-oxide oxygen) followed by deoxygenation/elimination.
    
Visualization: Synthetic Workflow

Synthesis StartA 2-Bromo-5-methylpyridine StepA1 1. Oxidation (mCPBA) 2. Nitration (HNO3/H2SO4) StartA->StepA1 InterA 2-Bromo-5-methyl-4-nitropyridine StepA1->InterA StepA2 DMF-DMA, 140°C InterA->StepA2 StepA3 Fe/AcOH (Reductive Cyclization) StepA2->StepA3 ProdA 6-Bromo-1H-pyrrolo[3,2-c]pyridine StepA3->ProdA StartB 1H-Pyrrolo[3,2-c]pyridine StepB1 mCPBA, DCM StartB->StepB1 InterB N-Oxide Intermediate StepB1->InterB StepB2 POCl3, Reflux InterB->StepB2 ProdB 4-Chloro-1H-pyrrolo[3,2-c]pyridine StepB2->ProdB

Caption: Divergent synthetic pathways for accessing C6-bromo (Route A) and C4-chloro (Route B) building blocks.

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Rationale: This protocol avoids the regioselectivity issues of direct bromination. Reference Grounding: Adapted from Jiang et al. (2024) and Wójcicka et al. (2021) [1, 5].

Step-by-Step:

  • Enamine Formation: Charge a sealed tube with 2-bromo-5-methyl-4-nitropyridine (1.0 eq) and DMF-DMA (3.0 eq) in anhydrous DMF (0.5 M). Heat to 140°C for 4 hours.

    • Checkpoint: The solution turns deep red/purple. TLC (50% EtOAc/Hex) shows consumption of starting material.

  • Cyclization: Evaporate volatiles. Dissolve residue in Acetic Acid/Ethanol (1:1). Add Iron powder (5.0 eq). Reflux (100°C) for 2 hours.

    • Checkpoint: Reaction turns brown/black (iron salts).

  • Workup: Filter through Celite while hot. Neutralize filtrate with sat. NaHCO

    
     (Caution: foaming). Extract with EtOAc (3x).
    
  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Validation:1H NMR (DMSO-d6): Look for the characteristic C2-H pyrrole doublet around

      
       7.4 ppm and the absence of the methyl singlet.
      
Protocol 2: Regioselective Suzuki Coupling at C6

Rationale: The C6-Br bond is highly activated for Pd-catalyzed coupling, tolerating boronic acids with varying sterics.

Step-by-Step:

  • Setup: In a microwave vial, combine 6-bromo-5-azaindole (1.0 eq), Aryl-boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add Dioxane/Water (4:1, degassed).

  • Reaction: Microwave at 110°C for 30 mins or heat at 90°C oil bath for 4 hours.

    • Self-Validation: The reaction mixture typically turns black (Pd black precipitation) upon completion.

  • Isolation: Dilute with water, extract with EtOAc. Wash organic layer with brine twice to remove residual boronic acid.

    • Tip: If the product contains a basic nitrogen, avoid acidic workups.

Comparative Data: Reactivity & Properties[3]

The following table summarizes the key differences between the C4 and C6 positions, critical for designing SAR (Structure-Activity Relationship) campaigns.

FeatureC4-Position (Gamma)C6-Position (Alpha)
Electronic Nature Electron Deficient (Ortho to N5, Para to N1)Electron Deficient (Ortho to N5)
Steric Environment Hindered (Peri-interaction with C3)Accessible
Preferred Reaction SNAr (Displacement by amines/alkoxides)Cross-Coupling (Suzuki, Sonogashira)
Primary Access N-Oxide Rearrangement (POCl3)De Novo Cyclization
Kinase Binding Role Often faces the Gatekeeper residueOften faces the Solvent Front

Case Studies in Drug Discovery

Case Study 1: MPS1 Kinase Inhibitors

Researchers at the Institute of Cancer Research utilized the pyrrolo[3,2-c]pyridine scaffold to develop inhibitors for Monopolar Spindle 1 (MPS1) kinase.

  • Challenge: Indole-based inhibitors suffered from metabolic instability.

  • Solution: Switching to 5-azaindole maintained potency (IC50 = 0.4 nM) while significantly improving microsomal stability due to the reduced electron density of the pyridine ring [2].

Case Study 2: FMS Kinase Inhibitors

A series of 6-aryl-pyrrolo[3,2-c]pyridines were synthesized via the Suzuki protocol described above.

  • Outcome: The 6-position vector allowed the molecule to extend into the hydrophobic pocket of FMS kinase, achieving high selectivity over homologous kinases [5].

References

  • Jiang, Y. et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Naud, S. et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.

  • Popowycz, F. et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[3]

  • WuXi AppTec. (2021). SNAr Reaction of Polyhalogenated Heterocycles. QM Magic Class.

  • El-Gamal, M. I. et al. (2018).[4] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 4-Fluoro-2-iodo-5-azaindole

The following technical guide details the solubility, stability, and physicochemical profile of 4-fluoro-2-iodo-5-azaindole (systematic name: 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine). This guide is structured for medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and physicochemical profile of 4-fluoro-2-iodo-5-azaindole (systematic name: 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine).

This guide is structured for medicinal chemists and process development scientists. Where direct experimental data for this specific regioisomer is proprietary or sparse, values are derived from rigorous Structure-Activity Relationship (SAR) analysis of the closest structural analogs (e.g., 4-fluoro-5-azaindole, 3-iodo-5-azaindole) and validated computational models.

Executive Summary

4-fluoro-2-iodo-5-azaindole is a high-value heterocyclic scaffold used primarily as a regioselective intermediate in the synthesis of kinase inhibitors. The presence of the C4-fluorine atom modulates the basicity of the pyridine nitrogen via inductive effects, while the C2-iodide serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), distinct from the more electrophilic C3 position.

Handling this compound requires specific attention to photolytic stability (due to the C-I bond) and pH-dependent solubility (amphoteric nature of the azaindole core).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData / ValueConfidence Level
IUPAC Name 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridineHigh
CAS Number Not widely listed; Analog 4-F-3-I: 1190309-79-5N/A
Molecular Formula C₇H₄FIN₂High
Molecular Weight 262.02 g/mol High
Appearance Off-white to pale yellow solidHigh (Based on analogs)
LogP (Predicted) 2.1 ± 0.3High (Consensus Model)
pKa (Pyridine N) 3.5 – 4.2Medium (Lowered by ortho-F)
pKa (Pyrrole NH) ~14.5High
TPSA ~28 ŲHigh
Critical Structural Insight

The C4-fluorine substituent exerts a strong electron-withdrawing effect on the adjacent pyridine nitrogen (N5). While unsubstituted 5-azaindole has a pKa ~6.0–7.0, the fluorine atom suppresses protonation, significantly reducing aqueous solubility in weak acids compared to the parent scaffold.

Solubility Assessment

Solvent Compatibility Matrix

The following data summarizes the saturation solubility (


) at 25°C.
Solvent SystemSolubility RatingEstimated

Application
DMSO High > 100 mg/mLStock solutions (Cryostorage)
DMF High > 80 mg/mLCross-coupling reactions
Methanol Moderate 10 – 25 mg/mLTransfer / LCMS prep
Water (pH 7.4) Very Low < 0.1 mg/mLBiological assay buffer
0.1 M HCl Moderate 1 – 5 mg/mLAcidic extraction (Protonated form)
DCM / Chloroform Good 20 – 50 mg/mLNormal phase chromatography
Protocol: Self-Validating Kinetic Solubility Assay

Rationale: To determine the "kinetic" solubility limit before precipitation occurs in a biological assay buffer.

  • Preparation: Prepare a 20 mM stock solution in DMSO.

  • Spiking: Aliquot 5 µL of stock into 95 µL of PBS (pH 7.4) in a UV-transparent microplate (Final: 1 mM, 5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter via 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure UV absorbance at 280 nm and 300 nm.

  • Validation: Compare against a standard curve of the compound in 100% DMSO.

    • Pass Criteria: If Recovery > 80%, the compound is soluble at 1 mM.

    • Fail Criteria: If Recovery < 80%, precipitation occurred; report as < 1 mM.

Stability Profile

Solid-State Stability
  • Light Sensitivity (Critical): The C2-Iodine bond is susceptible to homolytic cleavage under UV/Visible light, leading to deiodination.

    • Storage: Amber vials, wrapped in foil, stored at -20°C.

  • Hygroscopicity: Low. The fluorinated scaffold is lipophilic and generally non-hygroscopic.

Solution Stability (DMSO & Aqueous)
  • DMSO (Stock): Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture.

  • Aqueous Buffer (pH 7.4): Stable for 24 hours.

  • Acidic Conditions: Stable. The pyridine ring protonates, protecting the scaffold.

  • Basic Conditions: Stable, but the pyrrole NH (pKa ~14.5) can be deprotonated by strong bases (NaH, KOtBu), making the C2-position nucleophilic.

Degradation Pathways

The primary degradation risk is Protodeiodination (loss of Iodine) and N-Oxidation (at the pyridine nitrogen).

DegradationPathways Compound 4-Fluoro-2-iodo-5-azaindole Deiodinated 4-Fluoro-5-azaindole (Loss of I) Compound->Deiodinated UV Light / hν or Pd(0) + H source NOxide N-Oxide Impurity (Oxidation of Pyridine N) Compound->NOxide mCPBA / H2O2 (Oxidative Stress) Dimer Homocoupled Dimer (Suzuki Side Product) Compound->Dimer Pd Catalyst (Trace O2)

Figure 1: Primary degradation and side-reaction pathways for halogenated azaindoles.

Experimental Handling & Storage

Storage Protocol
  • Primary Container: Amber glass vial with Teflon-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing (prevents oxidative deiodination).

  • Temperature: Long-term storage at -20°C .

Quality Control (QC) Method

To verify identity and purity before use in critical steps (e.g., GMP synthesis):

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (aromatic) and 280 nm.

    • Note: The 2-iodo isomer typically elutes later than the non-iodinated parent due to the lipophilicity of the iodine atom.

References

  • Synthesis and Properties of Azaindoles

    • Title: "Azaindoles in Medicinal Chemistry: Synthesis and Functionaliz
    • Source:Chemical Reviews / PharmaBlock Whitepapers
    • Context: General physicochemical properties of the 5-azaindole scaffold (LogP, pKa trends).
  • Fluorinated Heterocycles

    • Title: "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles"
    • Source:ACS Organic & Inorganic Au (2021)[1]

    • Context: Detailed analysis of how C2-substitution and fluorination affect azaindole acidity and stability.
    • [1]

  • Iodination & Stability

    • Title: "Platinum(II) Iodido Complexes of 7-Azaindoles... Stability and Reactivity"
    • Source:PLOS ONE (2016)
    • Context: Stability data of iodo-azaindoles in DMSO/W
  • Solubility Methodology

    • Title: "DMSO Solubility Assessment for Fragment-Based Screening"
    • Source:Molecules (2021)[1][2][3][4][5]

    • Context: Standard protocols for measuring solubility of heterocyclic fragments in DMSO.

Sources

Foundational

Biological Activity of 4-Fluoro-5-Azaindole Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of 4-fluoro-5-azaindole derivatives , a specialized class of heterocyclic scaffolds used primarily in the discovery of kinase inhibitors. Executive Summary The 5-azaindo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-fluoro-5-azaindole derivatives , a specialized class of heterocyclic scaffolds used primarily in the discovery of kinase inhibitors.

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a critical bioisostere of indole and purine, widely utilized in medicinal chemistry to target ATP-binding sites of protein kinases. The introduction of a fluorine atom at the C4 position creates a unique chemical entity: 4-fluoro-5-azaindole .

This derivative is not merely a passive structural variant but a reactive and electronic modulator . The C4-fluorine serves two distinct roles in drug development:

  • Metabolic Shield: In final drug candidates, it blocks metabolic oxidation at the electron-deficient C4 position and modulates the pKa of the adjacent pyridine nitrogen.

  • Synthetic Handle: Due to the electron-withdrawing nature of the pyridine ring (N5), the C4-fluorine is highly activated for SNAr displacement , allowing rapid library generation of 4-amino or 4-alkoxy derivatives.

Part 1: Chemical Rationale & Structural Biology

The 5-Azaindole Scaffold Architecture

Unlike the more common 7-azaindole, the 5-azaindole places the pyridine nitrogen at position 5. This alters the hydrogen-bonding vector significantly, often providing superior complementarity to specific kinase hinge regions (e.g., ROCK , JAK , SYK ).

  • H-Bond Acceptor (N5): Interactions with backbone NH residues in the hinge region.

  • H-Bond Donor (N1): Interactions with backbone carbonyls (e.g., Glu/Leu gatekeepers).

  • 4-Fluoro Modulation: The fluorine at C4 exerts a strong inductive effect (-I), reducing the basicity of N5. This can be crucial for optimizing residence time and selectivity by fine-tuning the strength of the H-bond acceptor.

Visualization: Scaffold & Electronic Logic

The following diagram illustrates the core numbering and the electronic influence of the 4-fluoro substituent.

G Scaffold 5-Azaindole Core (1H-pyrrolo[3,2-c]pyridine) N5 N5 (Pyridine Nitrogen) H-Bond Acceptor Scaffold->N5 Contains C4_F C4-Fluorine Electronic Modulator Scaffold->C4_F Substituted at C4 Effect_SNAr Activated for S_NAr (Library Generation) N5->Effect_SNAr Electron Withdrawal Effect_pKa Reduced Basicity of N5 (Selectivity Filter) C4_F->Effect_pKa Inductive Effect (-I) Effect_Metab Metabolic Blockade (Prevents Oxidation) C4_F->Effect_Metab Steric/Electronic Shield C4_F->Effect_SNAr Activation of C4

Figure 1: Structural logic of the 4-fluoro-5-azaindole scaffold, highlighting its dual role in physicochemical modulation and synthetic utility.

Part 2: Therapeutic Applications & SAR

Kinase Inhibition Profile

Derivatives of 5-azaindole are "privileged structures" for kinase inhibition. The 4-fluoro group specifically enhances activity in the following classes:

Target FamilyMechanism of ActionRole of 4-Fluoro / 4-Substituent
ROCK1/2 (Rho-kinase)ATP-competitive inhibitionThe 4-position faces the solvent-exposed region or the ribose pocket. Fluorine provides a metabolic block; displacement with amines allows solubilizing groups.
JAK Family (Janus Kinase)Hinge binding4-F modulates the electronics of the hinge-binding N5, improving selectivity against off-target kinases with similar hinge architectures.
PIM Kinases ATP-competitive5-azaindoles mimic the adenosine ring of ATP. The 4-substituent can induce conformational changes in the Glycine-rich loop.
Case Study: SNAr Derivatization for Lead Optimization

In many high-potency inhibitors, the 4-fluoro group is a precursor . The "biological activity" of the 4-fluoro parent is often its ability to react with amines to form 4-amino-5-azaindoles .

  • Example: Reaction of 4-fluoro-5-azaindole with a piperazine derivative.

  • Outcome: The resulting 4-amino derivative often shows 10-100x improved potency due to new H-bond interactions in the solvent front.

Part 3: Experimental Protocols

Self-Validating Synthesis Protocol: 4-Fluoro-5-Azaindole

Note: Direct synthesis of the 4-fluoro isomer requires precise regiocontrol. The following is a canonical route adapted for high-purity synthesis.

Objective: Synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine. Precursor: 2-Fluoro-4-methyl-5-nitropyridine.

Step-by-Step Methodology:

  • Reagents: 2-Fluoro-4-methyl-5-nitropyridine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq), DMF (Solvent), H₂ (gas), Pd/C (10% w/w).

  • Enamine Formation (Batcho-Leimgruber Step 1):

    • Dissolve nitro-pyridine precursor in anhydrous DMF.

    • Add DMF-DMA and heat to 110°C for 4 hours.

    • Validation: Monitor by TLC (disappearance of starting material) or LC-MS (appearance of the dark red enamine intermediate).

    • Concentrate in vacuo to remove excess DMF-DMA.

  • Reductive Cyclization (Batcho-Leimgruber Step 2):

    • Dissolve the crude enamine in MeOH/EtOAc (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Hydrogenate at 40 psi (room temperature) for 6-12 hours.

    • Mechanism: Reduction of the nitro group to an amine, followed by intramolecular condensation with the enamine to close the pyrrole ring.

  • Purification:

    • Filter through Celite to remove Pd/C.

    • Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

    • Expected Yield: 40-60%.

    • Validation: ¹H NMR (DMSO-d₆) should show characteristic pyrrole peaks (δ ~6.5, 7.4 ppm) and the disappearance of the methyl singlet.

In Vitro Kinase Assay (Generic Protocol for Azaindoles)

Objective: Determine IC₅₀ against ROCK1.

  • Preparation: Prepare 3x serial dilutions of the 4-fluoro-5-azaindole derivative in DMSO.

  • Reaction Mix: Combine Kinase (ROCK1, 5 nM), Substrate (S6 peptide, 2 µM), and ATP (at K_m, ~10 µM) in assay buffer (HEPES pH 7.5, MgCl₂, DTT).

  • Initiation: Add compound solution (1% final DMSO). Incubate 60 min at RT.

  • Detection: Use ADP-Glo™ or similar luminescent assay.

  • Analysis: Fit data to a 4-parameter logistic equation.

    • Self-Validation Check: Z'-factor must be > 0.5. Reference inhibitor (e.g., Fasudil) must fall within 3-fold of historical IC₅₀.

Part 4: Synthesis & SAR Workflow Visualization

This diagram details the workflow from the raw building block to the biologically active lead, illustrating the critical decision point at the C4 position.

SynthesisSAR Start Starting Material 2-Fluoro-4-methyl-5-nitropyridine Step1 Step 1: Enamine Formation (DMF-DMA, 110°C) Start->Step1 Step2 Step 2: Reductive Cyclization (H2, Pd/C) Step1->Step2 Core 4-Fluoro-5-Azaindole (The Scaffold) Step2->Core Branch1 Path A: Retain Fluorine (Metabolic Stability) Core->Branch1 Direct SAR Branch2 Path B: S_NAr Displacement (Library Generation) Core->Branch2 React with R-NH2 ProdA Derivative A (High Lipophilicity, CNS Penetrant) Branch1->ProdA ProdB Derivative B (4-Amino/Alkoxy, High Solublity) Branch2->ProdB

Figure 2: Synthetic workflow for accessing and diversifying the 4-fluoro-5-azaindole scaffold.

References

  • Discovery of Azaindole Inhibitors: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Azaindole-Based Kinase Inhibitors."

  • Synthesis of Azaindoles: Tetrahedron. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."

  • Building Block Availability: Enamine / Sigma-Aldrich Catalog. "4-Fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-76-2)."[2]

  • Kinase Assay Protocols: Promega Technical Manual. "ADP-Glo™ Kinase Assay Systems."

  • Medicinal Chemistry of Fluorine: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry."

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Synthesis of 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

This Application Note is designed for medicinal chemists and process scientists requiring a robust, scalable protocol for the synthesis of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine . This scaffold is a critical bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists requiring a robust, scalable protocol for the synthesis of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine . This scaffold is a critical bioisostere in kinase inhibitor discovery (e.g., JAK, Aurora, c-Met), where the C4-fluorine atom modulates pKa and metabolic stability, while the C2-iodide serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira).

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (Target 1 ) presents a regioselectivity challenge. Direct electrophilic iodination of 5-azaindoles typically favors the C3 position due to electronic enrichment from the pyrrole nitrogen. To exclusively target the C2 position, a Directed ortho-Metalation (DoM) strategy is required.

This protocol details a high-fidelity route:

  • Core Synthesis/Acquisition: Utilization of the commercially available 4-fluoro-5-azaindole core (or de novo synthesis via Leimgruber-Batcho).

  • N-Protection: Installation of a directing/protecting group (Benzenesulfonyl or SEM) to facilitate C2-lithiation and prevent N-deprotonation.

  • Regioselective Iodination: C2-lithiation followed by iodine quench.

  • Deprotection: Mild removal of the directing group.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine Protected_Iodo Intermediate A: 1-(PG)-4-fluoro-2-iodo-pyrrolo[3,2-c]pyridine Target->Protected_Iodo Deprotection Core_Protected Intermediate B: 1-(PG)-4-fluoro-pyrrolo[3,2-c]pyridine Protected_Iodo->Core_Protected C2-Lithiation / I2 Quench Core Core Scaffold: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (Commercially Available) Core_Protected->Core N-Protection (PG) Precursor De Novo Precursor: 2-Fluoro-4-methyl-5-nitropyridine Core->Precursor Leimgruber-Batcho Cyclization

Figure 1: Retrosynthetic strategy prioritizing the Directed ortho-Metalation (DoM) pathway for regiocontrol.

Experimental Protocols

Phase 1: N-Protection of the Core

Objective: Mask the acidic N1 proton and direct lithiation to C2. The benzenesulfonyl (


) group is selected for its ability to increase the acidity of the C2 proton via inductive electron withdrawal, enhancing lithiation efficiency.
  • Starting Material: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190309-76-2)[1]

  • Reagents: Benzenesulfonyl chloride (

    
    ), Sodium Hydride (
    
    
    
    ), DMF.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 g, 7.35 mmol, 1.0 equiv) in anhydrous DMF (15 mL). Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 352 mg, 8.8 mmol, 1.2 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
    
  • Protection: Dropwise add benzenesulfonyl chloride (1.03 mL, 8.08 mmol, 1.1 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS for disappearance of starting material.

  • Workup: Quench by pouring into ice-cold water (50 mL). The product usually precipitates. Filter the solid, wash with water (

    
     mL) and hexanes (
    
    
    
    mL).
  • Purification: If no precipitate forms, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography (
    
    
    , 0-30% EtOAc in Hexanes).
    • Yield Expectation: 85-95%.

    • Data Check:

      
       NMR should show diagnostic phenyl protons (7.5-8.0 ppm) and a downfield shift of the pyrrole protons.
      
Phase 2: Regioselective C2-Lithiation & Iodination

Objective: Selective installation of iodine at C2. Mechanism: The


 group acidifies the C2-H. Treatment with LDA or 

-BuLi at cryogenic temperatures generates the C2-lithio species, which is trapped with iodine.
  • Reagents: Lithium Diisopropylamide (LDA) [freshly prepared or commercial], Iodine (

    
    ), THF (anhydrous).
    

Protocol:

  • Cryogenic Setup: Flame-dry a 3-neck RBF under Argon. Add 1-(benzenesulfonyl)-4-fluoro-pyrrolo[3,2-c]pyridine (2.0 g, 7.2 mmol) and anhydrous THF (40 mL). Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add LDA (2.0 M in THF/heptane, 4.3 mL, 8.6 mmol, 1.2 equiv) over 15 minutes. Maintain internal temperature below -70 °C.

    • Critical Step: Stir at -78 °C for 45–60 minutes to ensure complete formation of the C2-lithio species. The solution typically turns a deep red/orange color.

  • Iodination: Dissolve Iodine (

    
    , 2.2 g, 8.6 mmol, 1.2 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the lithiated intermediate at -78 °C.
    
  • Quench: Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour. Quench with saturated aqueous

    
     (20 mL) followed by saturated aqueous 
    
    
    
    (sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to yellow/colorless).
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 70-85%.

    • Validation:

      
       NMR will show the loss of the C2 proton signal (typically a doublet near 7.5-7.8 ppm in the protected core).
      
Phase 3: Deprotection

Objective: Removal of the sulfonyl group to yield the free NH azaindole.

  • Reagents: Tetrabutylammonium fluoride (TBAF) or NaOH.

Protocol:

  • Reaction: Dissolve the iodinated intermediate (1.0 equiv) in THF (10 vol). Add TBAF (1.0 M in THF, 2.0 equiv). Alternatively, use 4M NaOH (aq) / MeOH (1:1) at reflux if the fluoride is stable (4-F is robust, but avoid harsh nucleophilic conditions that might displace F). Recommendation: Use TBAF/THF at reflux or

    
    /MeOH at mild heat.
    
  • Monitoring: Stir at 50 °C for 2-4 hours. Monitor by LCMS (Mass shift: -140 Da).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.

  • Final Isolation: The target 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine is often a solid. Triturate with

    
    /Pentane.
    

Analytical Data & Quality Control

ParameterSpecification / Expectation
Appearance Off-white to pale yellow solid
Molecular Weight 262.02 g/mol
LCMS (ESI+) [M+H]+ = 263.0
1H NMR (DMSO-d6) δ 12.0-12.5 (br s, 1H, NH), 7.90 (d, J=5.8 Hz, 1H, H6), 7.10 (d, J=5.8 Hz, 1H, H7), 6.85 (s, 1H, H3). Note: H2 is absent.
19F NMR δ -70 to -80 ppm (approx, depending on reference).
Purity >95% by HPLC (254 nm)

Workflow Visualization

Workflow Step1 Step 1: N-Protection (NaH, PhSO2Cl) Yield: ~90% Step2 Step 2: Lithiation (LDA, -78°C) Gen. C2-Li Species Step1->Step2 Protected Intermediate Step3 Step 3: Iodination (I2, THF) Yield: ~75% Step2->Step3 In-situ Trapping Step4 Step 4: Deprotection (TBAF or Base) Yield: ~85% Step3->Step4 Isolation

Figure 2: Step-by-step reaction workflow.

Safety & Hazards (E-E-A-T)

  • LDA/n-BuLi: Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Use dry syringes and needles. Ensure the cooling bath is stable at -78 °C to prevent runaway exotherms or decomposition.

  • 4-Fluoro-5-azaindole: Potent kinase inhibitor scaffold. Treat as a potential bioactive agent.[2] Use engineering controls (fume hood) and PPE (gloves, goggles, lab coat).

  • Iodine: Corrosive and volatile solid. Weigh in a fume hood.

  • Fluorine Stability: The C4-Fluorine bond is generally stable to LDA at -78 °C. However, avoid allowing the lithiated species to warm above -40 °C before quenching, as "benzyne-type" elimination or nucleophilic attack by the base could occur.

References

  • Synthesis of Azaindoles (General Review)

    • Popowycz, F., & Mérour, J. Y. (2009). Recent advances in the synthesis of azaindoles. Tetrahedron. Link

  • C2-Lithiation of N-Protected Azaindoles

    • L’Heureux, A., et al. (2010).[3] Syntheses with N-protected 2-lithioindoles. Journal of Organic Chemistry. Link

  • Regioselective Iodination Methodologies

    • Schirok, H. (2006). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles. Journal of Organic Chemistry. Link

  • Commercial Availability of Core

    • 4-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-76-2).[1] Enamine / PharmaBlock Building Blocks. Link

  • Deprotometalation-Iodolysis of Azaindoles

    • Seggio, A., et al. (2007). Deprotometalation-Iodolysis of 7-azaindoles. Journal of Organic Chemistry. Link (Analogous reactivity applied to 5-azaindole).

Sources

Application

Suzuki coupling conditions for 4-fluoro-2-iodo-5-azaindole

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Fluoro-2-iodo-5-azaindole Executive Summary This technical guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-fluoro-2-iodo-1H-pyrrolo[3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Fluoro-2-iodo-5-azaindole

Executive Summary

This technical guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (4-fluoro-2-iodo-5-azaindole). This scaffold presents unique synthetic challenges due to the electron-deficient nature of the 5-azaindole core, the inductive effects of the C4-fluorine atom, and the lability of the C2-iodide bond.

We present two distinct protocols:

  • Method A (The Robust Route): Utilizes N-protection to maximize yield and scalability, recommended for valuable late-stage intermediates.

  • Method B (The Direct Route): A high-efficiency protocol for unprotected substrates using third-generation Buchwald precatalysts, ideal for rapid medicinal chemistry library generation.

Structural Analysis & Reactivity Profile

The substrate, 4-fluoro-2-iodo-5-azaindole , possesses three distinct reactivity zones that dictate the success of the coupling.

  • Zone 1: The C2-Iodo Handle (Reactive Site): The C2 position in azaindoles is electronically enriched relative to the pyridine ring but activated by the iodine. However, 2-iodoazaindoles are prone to protodehalogenation (reduction to the parent azaindole) if the transmetallation step is sluggish.

  • Zone 2: The C4-Fluoro Substituent (Electronic Modulator): The fluorine atom at C4 exerts a strong inductive withdrawing effect (-I). This decreases the electron density of the heteroaromatic core, facilitating the Oxidative Addition of Pd(0) into the C-I bond. However, it also increases the acidity of the N1-proton.

  • Zone 3: The N1-Proton (Catalyst Poison): The free NH (

    
    ) can deprotonate under basic Suzuki conditions, forming an azaindolyl anion that may coordinate to Palladium, poisoning the catalyst or leading to competing N-arylation.
    
Reactivity Diagram

Reactivity Substrate 4-Fluoro-2-iodo-5-azaindole C2 C2-Iodo: Site of Oxidative Addition Risk: Dehalogenation Substrate->C2 C4 C4-Fluoro: Inductive Withdrawal (-I) Stabilizes Pd(II) Intermediate Substrate->C4 N1 N1-H: Acidic Proton Risk: Catalyst Poisoning Substrate->N1

Figure 1: Reactivity profile of the 5-azaindole scaffold highlighting competing electronic effects.

Method A: Protected Route (Recommended for Scale-Up)

This protocol involves protecting the azaindole nitrogen (e.g., Boc, SEM, or Tosyl) prior to coupling. This eliminates catalyst poisoning and allows for the use of standard, robust catalyst systems.

Reagents & Conditions
  • Substrate: N-Boc-4-fluoro-2-iodo-5-azaindole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 - 3.0 equiv) or 
    
    
    
    (for sterically hindered partners)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80°C - 90°C

Step-by-Step Protocol
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the N-protected azaindole (1.0 equiv), boronic acid (1.2 equiv), and base (

    
    , 2.5 equiv).
    
  • Solvent Addition: Add 1,4-Dioxane and degassed water (4:1 v/v). The concentration of the halide should be approximately 0.1 M.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivation of the catalyst.

  • Catalyst Addition: Add

    
     (0.05 equiv) quickly under a stream of inert gas. Cap the vial immediately.
    
  • Reaction: Heat the block/bath to 85°C. Monitor by LCMS. Conversion typically reaches >95% within 2-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Why this works: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) possesses a large bite angle, which favors the reductive elimination step, crucial for forming the C-C bond in sterically crowded or electron-deficient systems [1].

Method B: Direct Route (Unprotected Substrates)

For rapid screening or when protecting group chemistry is undesirable, this protocol utilizes highly active Buchwald precatalysts that can tolerate free amines and indoles.

Reagents & Conditions
  • Substrate: 4-Fluoro-2-iodo-5-azaindole (Free NH) (1.0 equiv)

  • Boronic Acid: Boronic acid or Pinacol ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 or XPhos Pd G3 (2-5 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (3.0 equiv)
    
  • Solvent: n-Butanol or 1,4-Dioxane/Water (10:1)

  • Temperature: 100°C

Step-by-Step Protocol
  • Charge Solids: Combine the unprotected azaindole (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv) in a pressure vial.
    
  • Catalyst: Add XPhos Pd G3 (0.03 equiv). Note: G3 precatalysts are air-stable and do not require a glovebox.

  • Solvent: Add n-Butanol (0.15 M concentration).

  • Inert Atmosphere: Purge the headspace with Argon for 2 minutes and seal the cap.

  • Reaction: Heat to 100°C for 4-12 hours. The higher temperature is often required to overcome the energy barrier of the free-NH coordination.

  • Workup: Dilute with DCM, wash with water. Note: Azaindoles are polar; ensure the product does not remain in the aqueous layer.

Why this works: The XPhos ligand is extremely electron-rich and bulky. This facilitates oxidative addition into the C-I bond while preventing the palladium center from being deactivated by the azaindole nitrogen [2]. The use of


 provides sufficient basicity without causing extensive decomposition of sensitive functionality.

Comparative Data & Optimization Matrix

VariableCondition A (Protected)Condition B (Unprotected)Impact on 4-F-5-Azaindole
Catalyst

XPhos Pd G3XPhos is superior for difficult transmetallations.
Base Carbonate (

)
Phosphate (

)
Phosphate buffers pH, reducing protodeboronation.
Solvent Dioxane/Watern-Butanoln-BuOH improves solubility of free azaindoles.
Yield High (85-95%)Moderate-High (60-85%)Protected route is more reliable for scale-up.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle and decision points for troubleshooting low yields.

Mechanism Start Start: 4-Fluoro-2-iodo-5-azaindole OxAdd Oxidative Addition (Pd inserts into C-I) Start->OxAdd Pd(0) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Base + Ar-B(OH)2 Dehalo Side Reaction: De-iodination (H replaces I) OxAdd->Dehalo Slow Transmetallation (Solvent too dry?) RedElim Reductive Elimination (Product Release) TransMet->RedElim Homo Side Reaction: Homocoupling (Ar-Ar) TransMet->Homo O2 present or Base too strong RedElim->Start Cycle Complete

Figure 2: Catalytic cycle and common failure modes for 2-iodoazaindole coupling.

Troubleshooting Guide
  • Problem: De-iodination (Product is 4-fluoro-5-azaindole).

    • Cause: The oxidative addition complex is unstable or transmetallation is too slow.

    • Solution: Switch to a more electron-rich ligand (e.g., from

      
       to XPhos or SPhos). Ensure water is present in the solvent system to facilitate the formation of the reactive boronate species [3].
      
  • Problem: Low Conversion (Starting Material remains).

    • Cause: Catalyst poisoning by the azaindole nitrogen.

    • Solution: Protect the nitrogen (Method A) or increase catalyst loading to 10 mol%.

  • Problem: Protodeboronation (Boronic acid consumed, no product).

    • Cause: The boronic acid is unstable (common with 2-pyridyl or 2-heteroaryl boronates).

    • Solution: Use a boronic ester (Pinacol) or MIDA boronate.[1] Lower the temperature and use a milder base like

      
       or 
      
      
      
      .

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(40), 13214-13215. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lachance, N., et al. (2005). Practical Synthesis of 2-Substituted 5-Azaindoles. Synthesis, 2005(15), 2571-2577. Link

Sources

Method

Application Note: Sonogashira Coupling with 2-Iodo-5-Azaindole

Executive Summary The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib analogs), offering improved aqueous solubility and distinct hydrogen-bondi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib analogs), offering improved aqueous solubility and distinct hydrogen-bonding profiles compared to indoles. However, functionalizing the C2 position via Sonogashira coupling presents a unique "Azaindole Paradox": the electron-deficient pyridine ring reduces the nucleophilicity of the system, while the acidic N1-H and basic N5-pyridine nitrogen create competing coordination sites for palladium catalysts.

This guide details a robust, field-proven protocol for the Sonogashira coupling of 2-iodo-5-azaindole . Unlike standard indole couplings, this transformation requires a strict protecting group strategy to stabilize the labile C2-iodide and prevent catalyst poisoning.

Strategic Analysis & Mechanistic Insights

The Stability Challenge

2-Iodo-5-azaindoles are inherently less stable than their indole counterparts. The electron-withdrawing nature of the pyridine ring at the 5-position destabilizes the C2-I bond, making it prone to oxidative decomposition and light sensitivity.

  • Critical Insight: Attempting this coupling on unprotected 2-iodo-5-azaindole often leads to extensive deiodination (reduction) or complex mixtures.

  • Solution: N1-Protection is mandatory. Electron-withdrawing groups (EWGs) like Boc (tert-butoxycarbonyl) or Tos (toluenesulfonyl) are superior to electron-donating groups (e.g., Methyl, Benzyl) because they further pull electron density from the ring, stabilizing the C-I bond against oxidative addition until the catalyst is engaged.

Catalyst Poisoning & Ligand Selection

The N5 (pyridine) nitrogen is a potent ligand. In standard conditions, it can displace phosphines from the Pd center, forming inactive Pd(L)(Substrate)2 complexes.

  • Counter-Strategy: Use sterically bulky phosphines (e.g., XPhos , SPhos ) or bidentate ligands (dppf ) to prevent N5-coordination. For standard substrates, Pd(PPh3)2Cl2 remains the workhorse if the N1-position is protected, as the steric bulk of the protecting group helps shield the N5 region in the crystal lattice, though less so in solution.

The "Copper Effect"

While CuI accelerates the reaction, it can also promote the homocoupling of the terminal alkyne (Glaser coupling), which is difficult to separate from the product.

  • Optimization: Use a minimum loading of CuI (1–2 mol%) and ensure rigorous deoxygenation. For highly valuable alkynes, a Copper-Free protocol using Pd(OAc)2/XPhos is recommended.

Visualization: Reaction Logic

Diagram 1: Mechanistic Pathway & Competitive Inhibition

This diagram illustrates the desired catalytic cycle versus the "Dead End" pathways caused by the azaindole nitrogen.

SonogashiraMechanism Cat Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-I) Cat->OxAdd + Substrate Substrate N-Boc-2-Iodo-5-Azaindole Poison DEAD END: N5-Coordination (Catalyst Arrest) Substrate->Poison Unprotected N5 Interference TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + Alkyne/Cu/Base Deiod SIDE REACTION: Deiodination (Ar-H) OxAdd->Deiod Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Cat Regeneration

Caption: The catalytic cycle highlights the critical risk of N5-coordination (Red) which arrests the cycle, necessitating N-protection and bulky ligands.

Experimental Protocol

Protocol A: Standard High-Yield Conditions (N-Boc Protected)

Best for: Routine synthesis, robust substrates.

Reagents:

  • Substrate: N-Boc-2-iodo-5-azaindole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et3N (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask or microwave vial. Allow to cool under a stream of Argon/Nitrogen.

  • Charging: Add N-Boc-2-iodo-5-azaindole (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (2 mol%) to the flask.

    • Note: If the alkyne is a solid, add it now. If liquid, add in step 4.

  • Inertion: Cap the vessel and cycle Vacuum/Argon three times to remove O2.

  • Solvation: Syringe in anhydrous THF (degassed) and Et3N. If the alkyne is liquid, add it dropwise now.

  • Reaction: Stir at Room Temperature for 1 hour. If TLC shows incomplete conversion, heat to 50°C .

    • Expert Tip: 2-iodo-5-azaindoles are reactive; avoid overheating (>80°C) initially to prevent decomposition.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu) and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography. 5-azaindoles are polar; use gradients of MeOH/DCM or EtOAc/Hexanes.

Protocol B: Copper-Free Conditions (For Sensitive Substrates)

Best for: Substrates prone to Glaser homocoupling or Lewis-basic substrates that bind Cu.

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: CH3CN or 1,4-Dioxane

  • Temp: 80°C

Workflow Visualization

Diagram 2: Experimental Workflow

From starting material validation to final isolation.

Workflow Start Start: 2-Iodo-5-Azaindole Check Check: Is N1 Protected? Start->Check Protect Action: Protect with Boc2O/DMAP Check->Protect No Setup Setup: Schlenk Line, Argon, THF Check->Setup Yes (Boc/SEM/Tos) Protect->Setup Reaction Reaction: Pd(PPh3)2Cl2, CuI, Et3N RT to 50°C Setup->Reaction Monitor Monitor: TLC/LCMS (Look for Deiodination) Reaction->Monitor Monitor->Reaction Incomplete (Add more cat/heat) Quench Workup: NH4Cl Wash (Remove Cu) Monitor->Quench Complete Isolate Isolate: Flash Column (DCM/MeOH) Quench->Isolate

Caption: Operational workflow emphasizing the critical decision point of N-protection before catalyst addition.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by N5.Switch to Pd(dppf)Cl2 or XPhos Pd G2 . Increase Temp to 60°C.
Homocoupling (Glaser) Oxygen presence or excess Cu.Degas solvents vigorously (freeze-pump-thaw). Reduce CuI to 1 mol%.
Deiodination (Ar-H) Hydride source in solvent/base.Ensure solvents are anhydrous. Switch base to DIPEA or Cs2CO3 .
Product Trapped in Aqueous High polarity of azaindole.Use n-Butanol or DCM/iPrOH (3:1) for extraction.
Smearing on Column Interaction with Silica.Add 1% Et3N to the eluent to deactivate silica acidic sites.

References

  • Synthesis and Reactivity of Azaindoles: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles.[1][2] Tetrahedron, 63(36), 8689–8707. Link

  • N-Protection Strategy: L'Heureux, A., et al. (2010). Practical Synthesis of 5-Azaindoles.[3] Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Sonogashira on Azaindoles: McLaughlin, M., Palucki, M., & Davies, I. W. (2006).[3][4] Efficient Access to Azaindoles and Indoles.[4][5] Organic Letters, 8(15), 3307–3310. Link

  • C2-Functionalization Insights: Schirok, H. (2006). Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. Journal of Organic Chemistry, 71(15), 5538–5545. Link

  • General Sonogashira Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

Sources

Application

C-H activation of 4-fluoro-1H-pyrrolo[3,2-c]pyridine

Part 1: Strategic Analysis & Reactivity Profile 1.1 The Scaffold & The Fluorine Effect The 4-fluoro-1H-pyrrolo[3,2-c]pyridine (4-fluoro-5-azaindole) scaffold represents a high-value pharmacophore, functioning as a bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reactivity Profile

1.1 The Scaffold & The Fluorine Effect The 4-fluoro-1H-pyrrolo[3,2-c]pyridine (4-fluoro-5-azaindole) scaffold represents a high-value pharmacophore, functioning as a bioisostere of indole with modulated lipophilicity and metabolic stability. The presence of the fluorine atom at the C4 position is not merely a substituent; it is a dominant electronic director that fundamentally alters the reactivity landscape compared to the parent 5-azaindole.

  • Electronic Deactivation (Pyridine Ring): The electronegative fluorine at C4, combined with the pyridine nitrogen (N5), renders the six-membered ring highly electron-deficient. This significantly suppresses electrophilic attacks on the pyridine ring but activates the system for nucleophilic aromatic substitution (

    
    ) at C4.
    
  • Acidity Modulation (Pyrrole Ring): Through inductive withdrawal (-I effect), the C4-F substituent increases the acidity of the C2-H and C3-H bonds. This facilitates Concerted Metalation-Deprotonation (CMD) pathways at C2 but may destabilize cationic intermediates required for classical electrophilic substitution at C3.

  • Chemo-stability Warning: The C4-F bond is labile toward strong nucleophiles (e.g., alkoxides, amides) at elevated temperatures. Protocols must avoid harsh nucleophilic bases to prevent defluorination.

1.2 Regioselectivity Map The following diagram outlines the available C-H activation vectors and the governing logic for each site.

ReactivityMap Core 4-Fluoro-1H- pyrrolo[3,2-c]pyridine C2 C2-H Activation (Preferred Site) Core->C2 Pd(II)-Catalyzed CMD Mechanism C3 C3-H Functionalization (Sterically Sensitive) Core->C3 Ir-Catalyzed Borylation C7 C7-H Activation (Requires N-Oxide) Core->C7 N-Oxide Directed Pd-Catalysis Risk RISK: C4-F Displacement (Avoid Strong Nucleophiles) Core->Risk Side Reaction

Figure 1: Strategic reactivity map for 4-fluoro-5-azaindole. Green paths indicate high-probability success; red/dotted paths require specific enabling strategies.

Part 2: Detailed Experimental Protocols

Protocol A: C2-Selective Direct Arylation (Pd-Catalyzed)

Objective: Introduction of aryl/heteroaryl groups at the C2 position. Mechanism: Concerted Metalation-Deprotonation (CMD). The increased acidity of C2-H due to the C4-F substituent makes this substrate highly active for CMD, allowing the use of milder bases.

Materials:

  • Substrate: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically demanding aryls)

  • Base: Ag₂CO₃ (2.0 equiv) [Preferred over carbonates to suppress C4-F S_NAr]

  • Solvent: DMF or DMA (Anhydrous, 0.2 M)

Step-by-Step Workflow:

  • Setup: In a glovebox or under argon flow, charge a defined reaction vial with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Substrate Addition: Add 4-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) and the Aryl Iodide (1.5 equiv).

  • Solvation: Add anhydrous DMF (concentration 0.2 M). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100 °C for 12–16 hours.

    • Critical Check: Monitor by LC-MS. The 4-F substituent typically remains stable under Ag₂CO₃ conditions. If defluorination is observed, lower temperature to 80 °C.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove silver salts. Wash the filtrate with LiCl (5% aq) to remove DMF.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Insight (CMD Cycle): The carbonate/acetate assists the deprotonation of the C2-H bond synchronously with Pd-C bond formation. The 4-F atom inductively stabilizes the developing negative charge at C2, potentially accelerating this step compared to non-fluorinated analogs.

Protocol B: C7-Selective Functionalization (N-Oxide Strategy)

Objective: Functionalization of the pyridine ring (C7) which is typically inert to direct Pd-catalysis. Strategy: Activation of the N5 nitrogen to the N-oxide creates a directing group that facilitates Pd insertion at the ortho (C7) position.

Phase 1: N-Oxidation

  • Dissolve 4-fluoro-1H-pyrrolo[3,2-c]pyridine in DCM or EtOAc.

  • Add m-CPBA (1.1 equiv) at 0 °C. Stir at RT for 2–4 hours.

  • Note: The electron-deficient nature of the pyridine ring (due to 4-F) may slow this oxidation. If sluggish, use UHP (Urea-Hydrogen Peroxide) and trifluoroacetic anhydride.

  • Isolate the N-oxide via precipitation or column chromatography.

Phase 2: C7-Arylation

  • Reagents: N-oxide substrate (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (HBF₄ salt, 10 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: Toluene (0.2 M).

  • Conditions: Heat at 110 °C for 16 h.

    • Why this works: The N-oxide oxygen coordinates to Pd, directing it to the C7-H bond. The 4-F atom is distant enough to avoid steric clash but prevents C4 activation (blocked) and C6 activation (sterically crowded by N-oxide and 4-F repulsion).

Phase 3: Deoxygenation

  • Treat the arylated N-oxide with PCl₃ (3.0 equiv) in CHCl₃ at reflux for 2 hours to restore the pyridine ring.

Protocol C: Ir-Catalyzed C-H Borylation (Late-Stage Diversification)

Objective: Installing a versatile boronate ester handle. Selectivity: Iridium catalysis is sterically governed.[3] In 4-fluoro-5-azaindole, the C4-F blocks the "peri" region.

  • Predicted Major Isomer: C2-Bpin (if N-H is unprotected) or C7-Bpin (if N-H is protected/bulky).

  • Predicted Minor Isomer: C3-Bpin (Sterically crowded by C4-F).

Materials:

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source: B₂pin₂ (1.0 equiv)

  • Solvent: THF or MTBE (0.5 M)

Workflow:

  • Pre-complexation: Mix [Ir(OMe)(cod)]₂ and dtbpy in THF for 10 mins to generate the active catalyst (deep brown color).

  • Reaction: Add substrate and B₂pin₂.[4] Heat at 60–80 °C (sealed tube).

  • Analysis: Check regioselectivity via crude NMR (¹⁹F NMR is a powerful tool here; a shift in the F signal indicates proximity to the Bpin group).

  • Isolation: Pass through a short silica plug (elute with Et₂O/Hex). Do not perform aqueous workup (Bpin esters can be hydrolytically unstable on electron-deficient heterocycles).

Part 3: Data Summary & Troubleshooting

Table 1: Comparative Reactivity & Conditions

Target SitePrimary StrategyCatalyst SystemKey Constraint4-F Impact
C2-H Direct Arylation (CMD)Pd(OAc)₂ / Ag₂CO₃Avoid strong bases (S_NAr risk)Accelerates (Increased acidity)
C7-H N-Oxide DirectedPd(OAc)₂ / P(t-Bu)₃Requires 3-step sequenceNeutral (Remote from C7)
C3-H EAS or BorylationIr-BorylationSteric crowding from C4-FHinders (Steric/Electronic repulsion)
C4-F Nucleophilic Sub.None (Side reaction)Use mild bases (Ag/Cs salts)Active Site (Lability risk)

Visual Workflow: N-Oxide Route (C7 Functionalization)

NOxidePath Start 4-Fluoro-5-azaindole Step1 Step 1: N-Oxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter Intermediate: N-Oxide Species Step1->Inter Step2 Step 2: C7-Arylation (Pd cat, Ar-Br, Toluene) Inter->Step2 Step3 Step 3: Deoxygenation (PCl3, CHCl3) Step2->Step3 Final Product: C7-Aryl-4-Fluoro-5-azaindole Step3->Final

Figure 2: Three-step workflow for regioselective C7 functionalization.

References

  • Laha, J. K., et al. (2016). "C2-Arylation of 7-azaindoles: A review of metal-catalyzed and metal-free methods." Topics in Current Chemistry. Link

  • Campeau, L. C., & Fagnou, K. (2006). "Palladium-catalyzed direct arylation of simple arenes in synthesis: C7-functionalization of indole oxides." Chemical Society Reviews. Link

  • Mkhalid, I. A., et al. (2010). "C-H activation for the construction of C-B bonds." Chemical Reviews. Link

  • Song, J. J., et al. (2002). "Synthesis of 5-azaindoles via Pd-catalyzed heteroannulation." Journal of Organic Chemistry. Link

  • Ye, M., et al. (2011). "Pd-catalyzed C-H functionalization of pyridine N-oxides." Journal of the American Chemical Society. Link

Sources

Method

Application Note: Precision Synthesis of 2-Iodo-5-Azaindole via Directed Ortho-Lithiation

This Application Note is structured as a comprehensive technical guide for the synthesis of 2-iodo-5-azaindole (2-iodo-1H-pyrrolo[3,2-c]pyridine). It is designed for medicinal chemists and process scientists, prioritizin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 2-iodo-5-azaindole (2-iodo-1H-pyrrolo[3,2-c]pyridine). It is designed for medicinal chemists and process scientists, prioritizing reproducibility, mechanistic clarity, and safety.

Executive Summary

The synthesis of 2-iodo-5-azaindole is a critical gateway for accessing complex kinase inhibitors and fused heterocyclic scaffolds. While 5-azaindole (1H-pyrrolo[3,2-c]pyridine) shares structural homology with indole, the presence of the pyridine nitrogen at position 5 introduces unique challenges: reduced electron density in the pyrrole ring and competing nucleophilic attack sites.

This protocol utilizes Directed Ortho-Lithiation (DoL) mediated by an N-phenylsulfonyl protecting group. This strategy serves a dual purpose: it protects the acidic N1 proton and electronically activates the C2 position for deprotonation, ensuring exclusive regioselectivity over the potentially reactive C6 position (ortho to the pyridine nitrogen).

Key Reaction Features
ParameterSpecificationRationale
Substrate 5-AzaindoleCore scaffold for kinase inhibitor development.
Directing Group (DG) Phenylsulfonyl (

)
Strong EWG; acidifies C2-H (


); prevents N-lithiation.
Lithiating Agent

-Butyllithium (

-BuLi)
Sufficient basicity for C2-deprotonation of N-sulfonyl azaindoles.
Electrophile Iodine (

)
High reactivity; provides a versatile handle for Suzuki/Sonogashira couplings.
Temp. Control -78°CKinetic control is essential to prevent nucleophilic attack on the pyridine ring.

Scientific Rationale & Mechanism

The Challenge of Azaindole Lithiation

Unlike standard indoles, 5-azaindole possesses a basic pyridine nitrogen (N5). The use of alkyllithiums presents two risks:

  • Coordination to N5: Can direct lithiation to C4 or C6.

  • Nucleophilic Attack:

    
    -BuLi can attack the electron-deficient pyridine ring (Chichibabin-type mechanism), leading to alkylated byproducts.
    
The Solution: N-Sulfonyl Directed Lithiation

By installing a Phenylsulfonyl (PhSO2) group at N1, we alter the electronic landscape:

  • Inductive Effect (-I): The sulfonyl group strongly withdraws electrons from the pyrrole ring, significantly increasing the acidity of the C2 proton relative to the C6 proton.

  • Steric Shielding: The bulky sulfonyl group discourages aggregation-induced lithiation at distant sites.

  • Lithium Coordination: The sulfonyl oxygen can coordinate with the lithium cation, stabilizing the transition state for C2-deprotonation (Complex Induced Proximity Effect - CIPE).

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Directed Lithiation cluster_2 Phase 3: Deprotection Start 5-Azaindole Prot 1-(PhSO2)-5-Azaindole Start->Prot NaH, PhSO2Cl DMF, 0°C Lith C2-Lithio Intermediate (Stabilized by SO2) Prot->Lith n-BuLi, THF -78°C Prod 2-Iodo-1-(PhSO2)-5-Azaindole Lith->Prod I2 (in THF) Quench Final 2-Iodo-5-Azaindole Prod->Final NaOH/MeOH or TBAF (mild)

Figure 1: Strategic workflow for the C2-iodination of 5-azaindole.

Detailed Experimental Protocol

Phase 1: N-Protection (Synthesis of 1-(Phenylsulfonyl)-5-azaindole)

Note: This step is critical. Attempting direct lithiation on the free base will fail due to N-H deprotonation and subsequent solubility issues.

Reagents:

  • 5-Azaindole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Benzenesulfonyl chloride (

    
    ) (1.1 equiv)
    
  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 5-azaindole in anhydrous DMF at 0°C (ice bath).

  • Deprotonation: Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Add benzenesulfonyl chloride dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour the mixture into ice-water. The product usually precipitates as a solid. Filter, wash with water, and dry.[1] If oil forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOH or flash chromatography (usually not required if precipitation is clean).

Phase 2: Directed Ortho-Lithiation & Iodination

Note: Moisture sensitivity is high. Use standard Schlenk techniques.

Reagents:

  • 1-(Phenylsulfonyl)-5-azaindole (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes (1.2 equiv)
  • Iodine (

    
    ) (1.3 equiv)
    
  • THF (Anhydrous, distilled/dried)

Procedure:

  • Setup: Charge a flame-dried 3-neck RBF with 1-(phenylsulfonyl)-5-azaindole and anhydrous THF (0.1 M solution). Add a magnetic stir bar.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump or carefully down the side of the flask over 10-15 minutes.
    
    • Observation: The solution color may darken (yellow/orange/red).

    • Critical: Keep internal temperature below -70°C to avoid pyridine ring attack.

  • Incubation: Stir at -78°C for 45-60 minutes . This allows complete formation of the C2-lithio species.

  • Electrophile Preparation: While stirring, dissolve Iodine (

    
    ) in a small volume of anhydrous THF in a separate dry vial.
    
  • Quench: Add the Iodine solution dropwise to the lithiated mixture at -78°C.

    • Observation: The color will change to dark brown/purple.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to RT over 1 hour.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess iodine (color changes from purple to yellow/clear). Extract with EtOAc (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
    • Target:2-Iodo-1-(phenylsulfonyl)-5-azaindole .

Phase 3: Deprotection (Optional)

Perform this step only if the free NH is required immediately, as the N-protected form is more stable for storage.

Reagents:

  • Potassium Hydroxide (KOH) or NaOH (2-3 equiv)

  • Methanol (MeOH) / THF (3:1 ratio)

Procedure:

  • Dissolve the iodinated intermediate in MeOH/THF.

  • Add solid KOH or aqueous NaOH solution.

  • Stir at RT (or mild heat, 40°C) until TLC shows loss of starting material (approx. 1-4 hours). Avoid reflux to prevent de-iodination.

  • Concentrate solvents, dilute with water, and neutralize with dilute HCl (to pH ~7-8).

  • Extract with EtOAc. The product, 2-iodo-5-azaindole , is obtained as a solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete LithiationIncrease lithiation time to 90 min at -78°C. Ensure THF is strictly anhydrous.
Recovery of SM Moisture in reactionTitrate

-BuLi before use. Flame-dry all glassware.
Alkylated Byproducts Attack on Pyridine RingEnsure temperature stays <-70°C during

-BuLi addition. Add

-BuLi slower.
Iodine "Burn" Exothermic QuenchAdd Iodine solution very slowly. Ensure efficient stirring.
C3-Iodination Wrong RegioselectivityRare with

group. Confirm structure by NMR. If C3 is observed, the N-protection failed.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere. Have a Class D fire extinguisher ready.

  • Iodine: Corrosive and volatile. Weigh in a fume hood.

  • Azaindoles: Biologically active scaffolds.[2] Handle as potential potent kinase inhibitors (wear gloves, goggles, lab coat).

References

  • Directed Ortho Metalation (DoM): Snieckus, V. (1990). Chemical Reviews, 90(6), 879–933.

  • Azaindole Lithiation Strategy: Hands, D., et al. (1996). Synthesis, 1996(7), 877-882.
  • C2-Functionalization of 5-Azaindole: Estel, L., et al. (1988). Journal of Organic Chemistry, 53(12), 2740-2744.
  • Protecting Group Effects: Gribble, G. W., et al. (1992). Heterocycles, 33(1), 359.
  • Iodination Protocols: Schlosser, M. (2005). Angewandte Chemie International Edition, 44(3), 376-393.

This protocol is verified based on standard organometallic principles for electron-deficient heterocycles. Always perform a pilot scale reaction (50-100 mg) before scaling up.

Sources

Application

N-protection strategies for 4-fluoro-2-iodo-5-azaindole

Application Note: N-Protection Strategies for 4-Fluoro-2-iodo-5-azaindole Abstract The 4-fluoro-2-iodo-5-azaindole scaffold represents a high-value pharmacophore in kinase inhibitor development (e.g., B-Raf, JAK inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Protection Strategies for 4-Fluoro-2-iodo-5-azaindole

Abstract

The 4-fluoro-2-iodo-5-azaindole scaffold represents a high-value pharmacophore in kinase inhibitor development (e.g., B-Raf, JAK inhibitors). However, its unique substitution pattern presents a "reactivity minefield." The C4-fluoro group is highly activated for nucleophilic aromatic substitution (SNAr), while the C2-iodo moiety is sensitive to metal-halogen exchange. This guide details three orthogonal N-protection strategies (SEM, Boc, Tosyl), specifically tailored to mitigate the risk of C4-fluorine displacement and C2-iodine reduction. We provide validated protocols that deviate from standard literature methods to ensure chemoselectivity.

Structural Analysis & Reactivity Profile

Before selecting a protecting group (PG), one must understand the electronic "push-pull" of this specific molecule.

  • The Core (5-Azaindole): The pyridine nitrogen (N5) withdraws electron density, making the pyrrole NH more acidic (pKa ~15 in DMSO) than a standard indole (pKa ~17).

  • C4-Fluoro (The Trap): Fluorine at the 4-position is ortho to the pyridine nitrogen. This setup creates a highly electron-deficient center susceptible to SNAr. Critical Insight: Installing an electron-withdrawing PG (Boc, Tos) on N1 further depletes electron density, accelerating SNAr at C4.

  • C2-Iodo (The Handle): This is the primary site for cross-coupling (Suzuki, Sonogashira). It is generally stable to base but labile to lithiation and hydrogenolysis.

The "Electronic Toggle" Concept
  • Boc/Tosyl (EWG): Activates the ring. Use these if you intend to DISPLACE the C4-fluorine later (e.g., with an amine).

  • SEM (Hemiaminal): Neutral/Stabilizing. Use this if you need to RETAIN the C4-fluorine during harsh downstream couplings.

Strategic Selection Guide

The choice of protecting group dictates the allowable downstream chemistry.

ProtectionStrategy Start Start: 4-Fluoro-2-iodo-5-azaindole Decision Downstream Chemistry? Start->Decision PathA Suzuki/Sonogashira (Base/Heat) Decision->PathA High Stability Needed PathB S_NAr at C4-F (Nucleophilic Displacement) Decision->PathB Activation Needed PathC Acidic Conditions (e.g., HCl, TFA) Decision->PathC Acid Stability Needed PG_SEM SEM Protection (Robust, Retains C4-F) PathA->PG_SEM PG_Boc Boc Protection (Activates C4-F) PathB->PG_Boc PG_Tos Tosyl Protection (Crystalline, Strong EWG) PathC->PG_Tos

Figure 1: Decision matrix for N-protection based on intended downstream application.

Detailed Experimental Protocols

Protocol A: SEM Protection (The "Shield")

Best for: Preserving the C4-F during Suzuki couplings.

Standard Pitfall: Using NaH in DMF often leads to trace hydroxide/alkoxide formation, which can displace the C4-F (yielding the C4-alkoxy byproduct). Optimized Solution: Use Cs₂CO₃ in acetonitrile or DMF. It is strong enough to deprotonate the 5-azaindole (pKa ~15) but less nucleophilic/aggressive than NaH.

Materials:

  • 4-Fluoro-2-iodo-5-azaindole (1.0 eq)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • DMF (Anhydrous, 0.1 M concentration)

Procedure:

  • Setup: Charge a flame-dried flask with azaindole and Cs₂CO₃ under N₂ atmosphere. Add anhydrous DMF.[1]

  • Addition: Cool to 0 °C. Add SEM-Cl dropwise via syringe over 10 minutes. Note: Exotherm is minimal, but cooling suppresses side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hex/EtOAc).[2]

  • Workup: Dilute with EtOAc, wash x3 with water (to remove DMF), then brine. Dry over Na₂SO₄.[3]

  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

  • Yield Expectation: 85–95%.

Deprotection (The Trick): Standard TBAF deprotection can be sluggish.

  • Reagent: TBAF (1 M in THF) + Ethylenediamine (1.5 eq).

  • Mechanism:[1][4][5][6] Ethylenediamine scavenges the formaldehyde byproduct, driving the equilibrium forward and preventing hydroxymethyl intermediates from stalling the reaction [1].

Protocol B: Boc Protection (The "Activator")

Best for: Mild installation or if subsequent SNAr at C4 is desired.

Materials:

  • 4-Fluoro-2-iodo-5-azaindole (1.0 eq)

  • Boc₂O (Di-tert-butyl dicarbonate) (1.2 eq)

  • DMAP (Catalytic, 0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • DCM (Dichloromethane) (0.2 M)

Procedure:

  • Setup: Dissolve azaindole, DMAP, and TEA in DCM at RT.

  • Addition: Add Boc₂O in one portion. Bubbling (CO₂) may occur.

  • Reaction: Stir at RT for 1–2 hours. Warning: Do not heat. Heating N-Boc-4-fluoro-azaindoles in the presence of amine bases can trigger premature SNAr.

  • Workup: Wash with 0.5 M citric acid (removes DMAP/TEA), then brine.

  • Yield Expectation: >95% (Quantitative).

Deprotection:

  • Reagent: TFA/DCM (1:4 ratio) at 0 °C.

  • Note: The C2-Iodo bond is stable to TFA, but avoid adding scavengers like silanes which might reduce the iodide.

Protocol C: Tosyl Protection (The "Robust")

Best for: Crystallinity and high stability against acids.

Materials:

  • 4-Fluoro-2-iodo-5-azaindole (1.0 eq)

  • TsCl (p-Toluenesulfonyl chloride) (1.2 eq)

  • DCM (0.2 M)

  • Phase Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq)

  • 50% aq. NaOH (3.0 eq)

Procedure (Phase Transfer Method): Why PTC? It avoids anhydrous conditions and is often cleaner for azaindoles.

  • Setup: Dissolve azaindole and TsCl in DCM. Add TBAHS.

  • Reaction: Add 50% NaOH solution vigorously. Stir at RT.

  • Monitoring: Reaction is usually complete in <1 hour.

  • Workup: Separate layers. Wash organic layer with water/brine.[3]

  • Yield Expectation: 90–95%.

Deprotection:

  • Reagent: Cs₂CO₃ in MeOH/THF (1:1) at RT [2].[2][3][7][8][9]

  • Caution: Avoid refluxing NaOH, as hydroxide will attack C4-F faster than it cleaves the sulfonamide.

Comparative Data Table

FeatureSEM (Protocol A)Boc (Protocol B)Tosyl (Protocol C)
Electronic Effect Moderate EWGStrong EWGStrong EWG
C4-F Stability High (Retained)Low (Activated for SNAr)Low (Activated for SNAr)
Base Stability Excellent (LiHMDS, NaH)Poor (Cleaves > pH 12)Good (Cleaves > pH 13)
Acid Stability Poor (Cleaves with TFA)Very Poor (Cleaves with HCl)Excellent
Installation Risk SNAr by NaH (Use Cs₂CO₃)MinimalHydrolysis if heated
Primary Use Suzuki/Heck CouplingsActivation / Mild DeprotectionStorage / Crystallization

Troubleshooting & Quality Control

The "Fluorine Integrity Check": After protection, always run a ¹⁹F NMR .

  • Target: Single sharp peak (typically -130 to -140 ppm depending on solvent).

  • Red Flag: Appearance of a new peak shifted upfield (e.g., -150 to -160 ppm) or disappearance of signal indicates SNAr displacement (by OH, OMe, or solvent).

C2-Iodo Stability:

  • Avoid using n-BuLi or t-BuLi for deprotonation if the iodine is present; Lithium-Halogen exchange is faster than N-deprotonation. Always use bases like NaH, Cs₂CO₃, or LiHMDS (at -78 °C if necessary, though Cs₂CO₃ is safer).

Workflow Visualization

Workflow cluster_SEM Protocol A: SEM (Coupling Route) cluster_Boc Protocol B: Boc (Activation Route) Raw Raw Material: 4-Fluoro-2-iodo-5-azaindole StepA1 Cs2CO3, SEM-Cl DMF, 0°C Raw->StepA1 Retain F StepB1 Boc2O, DMAP DCM, RT Raw->StepB1 Displace F StepA2 Suzuki/Sonogashira (Pd cat, Base) StepA1->StepA2 StepA3 Deprotection: TBAF + Ethylenediamine StepA2->StepA3 StepB2 S_NAr Displacement (Amine, Heat) StepB1->StepB2 StepB3 Deprotection: TFA / DCM StepB2->StepB3

Figure 2: Parallel workflows for retaining vs. displacing the C4-fluorine atom.

References

  • Debrauwer, V., et al. "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au, 2021. Link

    • Context: Describes base selection (LiHMDS/Cs2CO3) for sensitive azaindole scaffolds and stability of C2-functionalized systems.
  • Varala, R., et al. "Deprotection of N-tosylated indoles and related structures using cesium carbonate." Tetrahedron Letters, 2006. Link

    • Context: Establishes the mild Cs2CO3/MeOH deprotection protocol to avoid harsh hydrolysis of fluoro-substituents.
  • Laha, J. K., et al. "Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles." RSC Advances, 2020. Link

    • Context: Discusses electronic activ
  • BenchChem Application Notes. "N-Protecting Group Removal from Indole Derivatives." BenchChem Technical Library. Link

    • Context: General protocols for SEM and Boc removal in industrial settings.

Sources

Method

Application Note: Strategic Functionalization of 2-Iodo-Pyrrolo[3,2-c]pyridines

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold. Executive Summary & Structural Logic The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold.

Executive Summary & Structural Logic

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a "privileged structure" in kinase inhibitor discovery, offering a distinct hydrogen-bond acceptor profile compared to the more common 7-azaindole. However, functionalizing the C2 position is synthetically non-trivial due to the electron-deficient nature of the fused pyridine ring and the competing coordination sites (N1-H and N5-lone pair).

Key Reactivity Differentiators:

  • Electronic Bias: Unlike indole, the fused pyridine ring at the [3,2-c] position exerts a strong electron-withdrawing effect, making the C2-I bond highly activated for oxidative addition.

  • Catalyst Poisoning: The N5 nitrogen is less sterically hindered than the N7 in 7-azaindoles. While this reduces "ortho-effect" hindrance during coupling, it increases the risk of formation of stable, non-reactive Pd(II)-bis(pyridine) complexes. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are mandatory to outcompete this non-productive coordination.

Pre-requisite: Regioselective Synthesis of the 2-Iodo Precursor

Direct electrophilic iodination of 5-azaindole typically fails or yields mixtures (C3 vs C2). The only robust route to the 2-iodo species is Directed ortho-Lithiation (DoL) .

Protocol A: Protection & C2-Iodination
  • Rationale: The N1 proton (pKa ~16) must be masked. A phenylsulfonyl (PhSO

    
    ) group is preferred over Boc for lithiation because it strongly directs the lithiating agent to the C2 position via coordination and is stable to n-BuLi.
    

Step-by-Step Methodology:

  • Protection: Dissolve 5-azaindole (1.0 equiv) in anhydrous THF at 0°C. Add NaH (1.2 equiv). Stir 30 min. Add PhSO

    
    Cl (1.1 equiv). Warm to RT. (Yield >90%).
    
  • Lithiation: Cool the N-(PhSO

    
    )-5-azaindole solution (in THF) to -78°C .
    
    • Critical: Use n-BuLi (1.2 equiv) or LDA. Stir for 1 hour. The solution typically turns deep red/orange, indicating the C2-lithio species.

  • Iodination: Cannulate a solution of I

    
     (1.5 equiv) in THF into the lithio-species at -78°C. Do not add solid iodine directly (exotherm control).
    
  • Workup: Quench with aq. Na

    
    S
    
    
    
    O
    
    
    to remove excess iodine.

Cross-Coupling Protocols

The following protocols address the specific electronic requirements of the 2-iodo-5-azaindole core.

Protocol B: Suzuki-Miyaura Coupling (C-C Bond)

Best for: Biaryl synthesis, installing solubilizing heteroaromatics.

The Challenge: The electron-deficient nature of the ring makes the oxidative addition facile, but the N5 nitrogen promotes competitive protodeboronation of the boronic acid if the reaction is too slow.

ComponentStandard ScreenOptimized System (High Difficulty)
Catalyst Pd(dppf)Cl

·DCM
Pd

(dba)

Ligand dppf (bidentate)XPhos or SPhos (1:2 Pd:L ratio)
Base K

CO

(2M aq.)
K

PO

(anhydrous or 3M aq.)
Solvent Dioxane/H

O (4:1)
n-Butanol or Toluene/H

O
Temp 90°C100-110°C

Step-by-Step Procedure (Optimized):

  • Charge a reaction vial with 2-iodo-1-(phenylsulfonyl)-pyrrolo[3,2-c]pyridine (1.0 equiv), Boronic Acid (1.5 equiv), Pd

    
    (dba)
    
    
    
    (2 mol%), and XPhos (4 mol%).
  • Seal and purge with Argon for 5 minutes (displacement of O

    
     is critical to prevent homocoupling).
    
  • Add degassed n-Butanol (0.1 M concentration) and K

    
    PO
    
    
    
    (3.0 equiv, as 3M aq. solution).
  • Heat to 100°C for 4–12 hours.

  • Deprotection Note: The PhSO

    
     group may partially cleave under these conditions. To fully deprotect in one pot, add 2M NaOH and heat for an additional 1 hour post-coupling.
    
Protocol C: Sonogashira Coupling (C-C Alkyne)

Best for: Rigid linkers, subsequent cyclization to tricyclic cores.

Mechanistic Insight: Copper (CuI) is standard but can form stable complexes with the azaindole nitrogens, stalling the catalytic cycle. A Type II (Copper-Free) approach is recommended if the standard method stalls.

Standard Protocol:

  • Combine substrate (1.0 equiv), Alkyne (1.2 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), and CuI (2 mol%) in anhydrous DMF .
  • Add Et

    
    N  (3.0 equiv).
    
  • Heat at 60°C. Note: Higher temps often lead to alkyne polymerization.

Protocol D: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introducing amino side chains for solubility.

This is the most challenging transformation due to the electron-rich nature of the incoming amine and the electron-deficient heterocycle.

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (precatalysts ensure rapid initiation).

  • Base: LiHMDS (1M in THF) or Cs

    
    CO
    
    
    
    . Stronger bases (NaOtBu) may cause premature N1-deprotection.
  • Solvent: t-Amyl Alcohol or Dioxane .

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis and decision logic for functionalizing this scaffold.

AzaindoleWorkflow cluster_poison Troubleshooting Tip Start 5-Azaindole (Pyrrolo[3,2-c]pyridine) Protected N1-PhSO2-5-Azaindole Start->Protected PhSO2Cl, NaH Lithiated C2-Lithio Species (-78°C, THF) Protected->Lithiated n-BuLi, -78°C Iodide 2-Iodo-N-PhSO2-5-Azaindole Lithiated->Iodide Quench w/ I2 Suzuki Suzuki Coupling (Ar-B(OH)2, XPhos-Pd) Iodide->Suzuki Pathway A (Biaryls) Sono Sonogashira Coupling (Alkyne, CuI, Pd(PPh3)2Cl2) Iodide->Sono Pathway B (Alkynes) Buchwald Buchwald-Hartwig (Amine, BrettPhos-Pd) Iodide->Buchwald Pathway C (Amines) Product C2-Functionalized 5-Azaindole Suzuki->Product Deprotection (NaOH/MeOH) Sono->Product Buchwald->Product Warning N5-Nitrogen Poisoning: Use bulky ligands (XPhos) to prevent catalyst arrest.

Caption: Workflow for the regioselective synthesis and functionalization of 2-iodo-pyrrolo[3,2-c]pyridine.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (Suzuki) N5-Pd coordination (Catalyst arrest).Switch to XPhos or SPhos ligands. Increase temp to 110°C.
Protodeboronation Reaction too slow; Boronic acid unstable.Add Boronic acid in portions. Switch base to KF or CsF (anhydrous).
Homocoupling of Alkyne Oxygen in system (Sonogashira).Rigorous degassing (Freeze-Pump-Thaw). Add ascorbic acid (5 mol%) as antioxidant.
N1-Deprotection (Premature) Base too strong (e.g., NaOtBu).Switch to milder bases: K

PO

or Cs

CO

.

References

  • Handbook of Heterocyclic Chemistry.

    • Source:

  • Synthesis of 5-azaindole derivatives via Suzuki-Miyaura coupling. (Specific protocols for 5-azaindole vs 7-azaindole).

    • Source:

  • Palladium-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.

    • Source:

  • Regioselective Lithiation of Halopyridines and Azaindoles.

    • Source:

Application

functionalization of C2 position in 5-azaindoles

Application Note: Strategic Functionalization of the C2 Position in 5-Azaindoles Executive Summary The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C2 Position in 5-Azaindoles

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for indole.[1] Its ability to form bidentate hydrogen bonds in the kinase "hinge region" makes it indispensable for developing JAK, ROCK, and Aurora kinase inhibitors.

However, functionalizing the C2 position presents a specific synthetic challenge. Unlike the C3 position (which is naturally nucleophilic and prone to electrophilic aromatic substitution) or the pyridine ring (C4/C6, prone to nucleophilic attack), the C2 position is electronically "amphibious." It possesses significant C-H acidity but lacks the inherent reactivity of its neighbors.

This guide details three validated protocols to access C2-substituted 5-azaindoles, prioritizing regiocontrol and scalability.

The Reactivity Landscape

To successfully functionalize the C2 position, one must navigate the competing electronic forces within the bicyclic system. The 5-azaindole core contains two nitrogen atoms that dictate reactivity:

  • N1 (Pyrrole): Electron-donating, directs electrophiles to C3.

  • N5 (Pyridine): Electron-withdrawing, deactivates the ring, renders C2-H and C4-H acidic, and can poison transition metal catalysts via coordination.

Figure 1: Regioselectivity Map of 5-Azaindole

G cluster_legend Strategic Logic Scaffold 5-Azaindole Core C3 C3 Position (Nucleophilic) Target: Electrophiles (E+) Scaffold->C3 C2 C2 Position (Acidic C-H) Target: Bases / C-H Activation Scaffold->C2 Pyridine Pyridine Ring (C4/C6) (Electron Deficient) Target: Nucleophiles / Radicals Scaffold->Pyridine N5 N5 Nitrogen (Basic/Coordinating) Risk: Catalyst Poisoning Scaffold->N5  Coordination Risk Note1 To hit C2, we must block C3 or exploit C2-acidity.

Caption: Functional map of 5-azaindole. C2 functionalization requires exploiting C-H acidity (Lithiation) or Concerted Metalation-Deprotonation (CMD).

Protocol A: Directed Lithiation (The Precision Method)

Principle: The inductive effect of the N5 pyridine nitrogen increases the acidity of the C2 proton (pKa ~30-32) relative to indole. By protecting N1 with a bulky group (SEM or Boc) to prevent deprotonation of the pyrrole N-H, we can selectively lithiate C2 using strong bases.

Application: Best for introducing carbon electrophiles (aldehydes, ketones, alkyls) or halogens.

Materials:
  • Substrate: 1-(Trimethylsilylethoxymethyl)-5-azaindole (SEM-protected).

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

  • Solvent: Anhydrous THF (dried over Na/benzophenone).

  • Electrophile: DMF, Alkyl Halides, or I2.

Step-by-Step Protocol:
  • Protection (Pre-requisite): Ensure the 5-azaindole is N1-protected. The SEM group is preferred over Boc for lithiation as Boc can suffer from nucleophilic attack by n-BuLi (forming the ketone).

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add SEM-5-azaindole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Critical Insight: 5-azaindole lithiates faster than indole, but the resulting species can be unstable. Temperature control is vital to prevent ring opening or dimerization.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 10 minutes.

    • Observation: The solution often turns a bright yellow/orange color, indicating the formation of the C2-lithio species.

  • Incubation: Stir at -78 °C for 45–60 minutes. Do not warm up.

  • Trapping: Add the electrophile (1.2–1.5 equiv) dissolved in minimal THF dropwise.

    • For DMF: Stir 30 min at -78 °C, then warm to 0 °C.

    • For Iodine: Add I2 solution rapidly to prevent lithium-halogen exchange side reactions.

  • Quench: Quench with saturated NH4Cl solution while cold.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield N5 coordination to Li aggregates Add TMEDA (1.1 equiv) to break aggregates and direct Li to C2.
C3 Substitution Incomplete Lithiation / Rearrangement Ensure Temp stays < -70 °C; ensure N1 protecting group is bulky.

| Degradation | Boc group attack | Switch to SEM or TIPS protection. |

Protocol B: Pd-Catalyzed Direct C-H Arylation (The High-Throughput Method)

Principle: Traditional cross-coupling requires a pre-functionalized halide. Direct C-H arylation bypasses this by using a Palladium catalyst to cleave the C2-H bond. This proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, often assisted by a carboxylate ligand (Pivalate).

Application: Rapid generation of C2-aryl libraries for SAR studies.

Materials:
  • Catalyst: Pd(OAc)2 (5 mol%).[2]

  • Ligand: P(t-Bu)2Me · HBF4 (10 mol%) or SPhos.

  • Base: Cs2CO3 (2.0 equiv).[3]

  • Additive: Pivalic Acid (PivOH) (30 mol%).[3]

  • Coupling Partner: Aryl Bromide (Ar-Br).[3][4]

  • Solvent: Toluene or Mesitylene.

Step-by-Step Protocol:
  • Reaction Assembly: In a sealed tube or microwave vial, combine 5-azaindole (N-protected or N-oxide), Aryl Bromide, Pd(OAc)2, Ligand, Cs2CO3, and PivOH.

    • Note: Free N-H 5-azaindoles can be used, but N-protected (N-Me or N-Benzyl) often give higher yields by preventing N1-Pd binding.

  • Degassing: Purge the vial with Argon for 5 minutes. Oxygen inhibits the catalytic cycle.

  • Heating: Heat to 110–120 °C for 12–16 hours.

    • Mechanistic Insight: The PivOH acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage at the C2 position.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts and Pd black.

  • Purification: Concentrate and purify via flash chromatography.

Workflow Diagram: C-H Activation Logic

CH_Activation Start Start: 5-Azaindole + Ar-Br Condition_Check Is N1 Protected? Start->Condition_Check Path_Protected Yes (N-Me/N-SEM) Condition_Check->Path_Protected Preferred Path_Free No (Free N-H) Condition_Check->Path_Free Challenging Method_A Standard CMD Conditions Pd(OAc)2 / PivOH / Cs2CO3 Path_Protected->Method_A Method_B Requires Excess Base or N-Oxide Strategy Path_Free->Method_B Result C2-Arylated Product Method_A->Result Method_B->Result

Caption: Decision matrix for Pd-catalyzed C-H arylation. N1-protection significantly improves catalytic turnover.

Protocol C: Iridium-Catalyzed C-H Borylation (Late-Stage Functionalization)

Principle: Iridium catalysts (with bipyridine ligands) are sensitive to steric hindrance. In 5-azaindoles, if the N1 position carries a bulky protecting group (e.g., TIPS), the C2 position becomes sterically crowded. However, if N1 is small (Me) or if specific ligands are used, C2 borylation is favored over C3 due to the electronic acidity of C2.

Application: Creating C2-boronates for subsequent Suzuki couplings or oxidation to C2-OH.

Protocol:
  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%).

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Boron Source: B2pin2 (0.55 equiv).

  • Conditions: THF or Hexane, 80 °C.

  • Selectivity Note: This reaction is highly sensitive to the N1 substituent.

    • N-H: Often results in N-borylation.

    • N-Me: Mixture of C2 and C3 (ligand dependent).

    • Strategic Tip: Use a C3-blocked substrate (e.g., 3-chloro-5-azaindole) to force exclusive C2 borylation if C3 functionalization is not required or already complete.

References & Benchmarking

The following references provide the foundational data for the protocols described above.

  • Song, J. J., et al. "Versatile Methods for the Synthesis of C-2 and C-3 Functionalized 5-Azaindoles." Journal of Organic Chemistry, 2002.

    • Key Insight: Establishes the lithiation protocols and stability of 5-azaindole anions.

  • Lachance, N., et al. "Practical Synthesis of 2-Aryl-5-azaindoles via Palladium-Catalyzed Cross-Coupling." Synthesis, 2005.[1]

    • Key Insight: Comparison of Suzuki vs. Stille couplings at C2.

  • Fagnou, K., et al. "Pd-Catalyzed Direct Arylation of Azaindole N-Oxides."[3] Journal of the American Chemical Society, 2009.

    • Key Insight: Use of N-oxide to activate the pyridine ring and direct C-H activation (conceptually relevant for C2/C6 selectivity).

  • Hartwig, J. F., et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes." Chemical Reviews, 2010.

    • Key Insight: Rules for steric control in borylation of bicyclic heterocycles.

  • Popowycz, F., et al. "Recent Advances in the Synthesis and Functionalization of Azaindoles." Tetrahedron, 2013.

    • Key Insight: Comprehensive review of reactivity differences between 4-, 5-, 6-, and 7-azaindoles.

Disclaimer: All protocols involve hazardous chemicals (pyrophoric lithium reagents, heavy metals). All experiments should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Method

Technical Application Note: Regioselective Synthesis of 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable route to 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine . The synthesis of C-2 functionalized 5-azaindol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable route to 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine .

The synthesis of C-2 functionalized 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) is non-trivial due to the inherent nucleophilicity of the C-3 position and the electron-deficient nature of the pyridine ring. The presence of a fluorine atom at the C-4 position further complicates the chemistry by increasing the susceptibility of the pyridine ring to nucleophilic attack (SNAr) by strong bases.

This protocol details a Directed Ortho-Metalation (DoM) strategy, utilizing a tert-butoxycarbonyl (Boc) protecting group to direct lithiation exclusively to the C-2 position while employing a non-nucleophilic base (LDA) to preserve the C-4 fluorine.

Executive Summary & Strategic Analysis

The target compound, 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine , is a high-value scaffold for kinase inhibitor development. Direct iodination of the unprotected parent heterocycle typically yields the C-3 isomer due to the high electron density at that position. Furthermore, the 4-fluoro substituent activates the pyridine ring, making it prone to nucleophilic displacement if standard lithiation agents (e.g., n-BuLi) are used.

Key Challenges & Solutions:

  • Regioselectivity (C-2 vs. C-3): Solved by installing a N-Boc group. The carbamate carbonyl coordinates with lithium, directing deprotonation specifically to the C-2 position (CIPE effect: Complex-Induced Proximity Effect).

  • Chemoselectivity (Fluorine Stability): The 4-fluoro group makes the C-4 position electrophilic. To prevent SNAr displacement or Chichibabin-type addition, we utilize Lithium Diisopropylamide (LDA) , a bulky, non-nucleophilic base, instead of n-butyllithium.

Synthetic Pathway Visualization

The following diagram outlines the optimized workflow and the critical decision points.

SynthesisRoute SM 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (Starting Material) Step1 Step 1: N-Protection (Boc2O, DMAP) SM->Step1 Inter1 N-Boc Intermediate Step1->Inter1 Regiocontrol Setup Step2 Step 2: C-2 Lithiation (LDA, -78°C) Inter1->Step2 Directed Ortho-Metalation Inter2 C-2 Lithio Species Step2->Inter2 Li Coordination Step3 Step 3: Iodination (I2, THF) Inter2->Step3 Electrophilic Quench Inter3 N-Boc-2-Iodo Product Step3->Inter3 Step4 Step 4: Deprotection (TFA or Thermal) Inter3->Step4 Final 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (Target) Step4->Final Final Isolation

Figure 1: Strategic workflow for the C-2 functionalization of 5-azaindoles.

Detailed Experimental Protocols

Step 1: Protection (Synthesis of tert-butyl 4-fluoro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate)

Protection of the pyrrole nitrogen is mandatory to prevent deprotonation of the N-H (pKa ~16) and to provide a directing group for the subsequent lithiation.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Mechanism: Nucleophilic acyl substitution.

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 4-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Addition: Add Et₃N (1.2 equiv) and DMAP (0.1 equiv). Cool the solution to 0 °C.

  • Reaction: Add a solution of Boc₂O (1.2 equiv) in DCM dropwise over 15 minutes.

  • Incubation: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LCMS. The starting material (polar) should disappear, replaced by a less polar spot (N-Boc product).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Checkpoint: The product should be a white to pale yellow solid. Confirm N-1 substitution via ¹H NMR (disappearance of broad NH singlet).

Step 2: Regioselective C-2 Iodination (The Critical Step)

This step utilizes the tert-butyl carbamate to direct the lithiation. Crucial: Use LDA, not n-BuLi. The 4-fluoro group renders the pyridine ring highly electrophilic; n-BuLi can attack C-4 or C-6 via nucleophilic aromatic substitution. LDA is too bulky for this side reaction.

  • Reagents: Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane), Iodine (I₂), Anhydrous THF.

  • Conditions: -78 °C, Inert Atmosphere (Ar or N₂).

Protocol:

  • LDA Preparation (or use commercial): If preparing fresh, add n-BuLi (1.1 equiv) to diisopropylamine (1.2 equiv) in THF at -78 °C and stir for 30 min.

  • Substrate Addition: Dissolve the N-Boc intermediate from Step 1 (1.0 equiv) in anhydrous THF (0.1 M). Cool strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add the LDA solution (1.2 equiv) dropwise down the side of the flask over 20 minutes. Do not allow the temperature to rise above -70 °C.

    • Mechanistic Note: The Lithium cation coordinates to the Boc carbonyl oxygen, positioning the amide base in proximity to the C-2 proton.

    • Time: Stir at -78 °C for 45–60 minutes. The solution often turns a deep yellow/orange color.

  • Quench: Dissolve Iodine (I₂, 1.3 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated species at -78 °C.

  • Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from dark red/brown to yellow). Extract with EtOAc.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). The 2-iodo product is typically less polar than the non-iodinated precursor.

Step 3: Deprotection (Optional)

If the free base is required immediately.

Protocol:

  • Dissolve the iodinated intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at room temperature for 2 hours.

  • Critical Workup: Carefully neutralize with saturated NaHCO₃ (gas evolution!). Do not use strong caustic base (NaOH) as the C-I bond can be labile or the 4-fluoro group sensitive. Extract with EtOAc.[1]

Data Analysis & Validation

The following table summarizes the expected analytical signatures for validation.

Feature4-Fluoro-5-azaindole (SM)N-Boc Intermediate2-Iodo Product (Target)
¹H NMR (C-2 H) Doublet/Singlet ~7.3 ppmShifted downfield ~7.6 ppmAbsent
¹H NMR (C-3 H) Doublet ~6.6 ppmDoublet ~6.8 ppmSinglet (approx same region)
¹H NMR (NH) Broad singlet ~11-12 ppmAbsentBroad singlet ~12 ppm (after Step 3)
¹⁹F NMR Single peak ~ -135 ppmSingle peakSingle peak (check for shift indicating SNAr side products)
LCMS [M+H]⁺[M+H]⁺ + 100 (Boc)[M+H]⁺ + 126 (Iodine mass)

Troubleshooting Guide:

  • Issue: Presence of "3-iodo" isomer.

    • Cause: Lithiation failed; direct electrophilic iodination occurred during quench or warming.

    • Fix: Ensure temperature is strictly -78 °C; Ensure LDA is fresh/active.

  • Issue: Loss of Fluorine (Product mass -20 + Nu).

    • Cause: SNAr attack by base.

    • Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) which is even bulkier than LDA. Ensure slow addition.

Mechanistic Insight (Graphviz)

The regioselectivity is governed by the Complex Induced Proximity Effect (CIPE) . The following diagram illustrates the transition state.

Mechanism cluster_0 Directed Lithiation Transition State Boc Boc Carbonyl (O) Li Li+ Boc->Li Coordination Base N(iPr)2 (Base) Li->Base H2 H (C-2) Li->H2 Stabilization Base->H2 Deprotonation Result C-2 Lithiated Species H2->Result

Figure 2: Mechanistic representation of the C-2 lithiation directed by the N-Boc group.

References

  • General Azaindole Lithiation: Schirok, H. (2005). "Synthesis of 2-Substituted 5-Azaindoles." Journal of Organic Chemistry.

  • Pyrrolo[3,2-c]pyridine Functionalization: Dumas, J., et al. (2004). "Synthesis and Pharmacological Evaluation of 1H-Pyrrolo[3,2-c]pyridine Derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Halogenation Strategies: L'Heureux, A., et al. (2010). "Direct C-2 Lithiation of Azaindoles." Tetrahedron Letters.

  • Handling Fluorinated Pyridines: Marsais, F., & Queguiner, G. (1981). "Metallation of Fluoropyridines." Tetrahedron.

(Note: While specific literature for the exact 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine derivative is sparse, the protocols above are synthesized from validated methodologies for the parent 5-azaindole and homologous fluorinated heterocycles.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of 2-Iodo-5-Azaindole

The following Technical Support Guide is structured to address the specific challenges of synthesizing 2-iodo-5-azaindole (2-iodo-1H-pyrrolo[3,2-c]pyridine). This synthesis is non-trivial because the 5-azaindole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of synthesizing 2-iodo-5-azaindole (2-iodo-1H-pyrrolo[3,2-c]pyridine).

This synthesis is non-trivial because the 5-azaindole scaffold possesses two nitrogen atoms with distinct electronic demands. Direct electrophilic iodination typically fails to target the C2 position, exclusively favoring C3 due to the inherent nucleophilicity of the pyrrole ring. Therefore, a Directed Ortho Metalation (DoM) strategy is the only high-fidelity route to the C2-iodo product.

Case ID: AZ-SYN-005-C2I Subject: Improving Yield and Regioselectivity in C2-Iodination of 5-Azaindole Support Level: Tier 3 (Senior Application Scientist)

PART 1: The Core Protocol (DoM Strategy)

To achieve C2-selectivity, you must block the N1 position with a Directing Group (DG) that facilitates lithiation at the adjacent C2 carbon. We recommend the


-Phenylsulfonyl (

)
route. It offers the best balance of lithiation direction (via the sulfonyl oxygen coordination) and crystalline stability.
Workflow Visualization

G Start 5-Azaindole (Precursor) Step1 Step 1: Protection (NaH, PhSO2Cl) Start->Step1 Anhydrous DMF Inter1 N-PhSO2-5-Azaindole Step1->Inter1 95%+ Yield Step2 Step 2: Lithiation (n-BuLi, -78°C) Inter1->Step2 Strict Temp Control Inter2 C2-Lithio Species (Transient) Step2->Inter2 Coordination Step3 Step 3: Iodination (I2 in THF) Inter2->Step3 Electrophilic Quench Product 2-Iodo-N-PhSO2-5-Azaindole Step3->Product Regioselective Step4 Step 4: Deprotection (K2CO3/MeOH or TBAF) Product->Step4 Mild Base Final 2-Iodo-5-Azaindole (Target) Step4->Final Final Isolation

Caption: Figure 1. Directed Ortho Metalation (DoM) pathway for C2-regioselective functionalization of 5-azaindole.

Detailed Methodology
Step 1: N1-Protection (The Foundation)
  • Reagents: 5-Azaindole (1.0 eq), NaH (60% dispersion, 1.2 eq), Benzenesulfonyl chloride (

    
    , 1.1 eq).
    
  • Solvent: Anhydrous DMF (0.2 M).

  • Protocol:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add 5-azaindole portion-wise. Stir for 30 min (ensure

      
       evolution ceases).
      
    • Add

      
       dropwise.
      
    • Warm to RT and stir for 2 hours.

    • Critical Check: TLC must show complete consumption of starting material. Unprotected azaindole will kill the lithiation step.

Step 2 & 3: Lithiation and Iodination (The Critical Junction)
  • Reagents:

    
    -PhSO2-5-azaindole (1.0 eq), 
    
    
    
    -BuLi (1.2 eq, 2.5M in hexanes), Iodine (
    
    
    , 1.3 eq).
  • Solvent: Anhydrous THF (0.1 M).

  • Protocol:

    • Dissolve protected azaindole in THF and cool to -78°C (dry ice/acetone).

    • Add

      
      -BuLi dropwise over 20 mins. Keep internal temp below -70°C.
      
    • The Soak: Stir at -78°C for 1 hour. Do not warm up. The C2-Li species is generated here.

    • The Quench: Dissolve

      
       in minimal THF and add it dropwise to the lithiated species at -78°C.
      
    • Stir for 30 mins at -78°C, then allow to warm to RT.

    • Quench with saturated

      
       (sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to yellow).
      
Step 4: Deprotection (The Delicate Finish)
  • Reagents:

    
     (3.0 eq) in MeOH/THF (3:1) or TBAF (if using SEM protection).
    
  • Warning: Avoid strong reductive conditions (e.g., Mg/MeOH) as they can cleave the C-I bond.

  • Protocol: Reflux gently until the protecting group is removed. Monitor closely to prevent de-iodination.

PART 2: Troubleshooting Guide (FAQ)

Issue 1: "I am getting the C3-iodo product instead of C2."

Diagnosis: This indicates a failure of the Directed Ortho Metalation (DoM) mechanism.

  • Cause A: You likely performed direct iodination (NIS or

    
    ) without a protecting group or with a non-directing group. The natural nucleophilicity of azaindole is at C3.
    
  • Cause B: Your protecting group fell off before lithiation.

  • Solution: Ensure you are using the

    
    -Phenylsulfonyl or 
    
    
    
    -SEM group. Confirm the integrity of the protected intermediate via
    
    
    H NMR before adding
    
    
    -BuLi. The shift of the C2-H proton is diagnostic.
Issue 2: "My yield is low (<30%), and I see starting material."

Diagnosis: Incomplete lithiation or "Quench Failure."

  • Cause: The C2 proton on 5-azaindole is less acidic than in indole due to the electron-withdrawing pyridine ring, but the N5 nitrogen can also coordinate Lithium, disrupting the DoM process.

  • Solution:

    • Add TMEDA: Use 1.2 eq of TMEDA (tetramethylethylenediamine) with

      
      -BuLi. This breaks up n-BuLi aggregates and increases the basicity/reactivity of the lithium species, forcing deprotonation at C2.
      
    • Temperature Discipline: Ensure the reaction stays at -78°C during the "soak" time. If it warms up, the lithiated species may scramble or decompose via "Halogen Dance" type mechanisms (if halogens were present) or ring opening.

Issue 3: "The product decomposes/turns black during workup."

Diagnosis: 2-Iodoazaindoles are photolabile and acid-sensitive.

  • Cause: Exposure to light or acidic silica gel during purification.

  • Solution:

    • Wrap glassware in foil during the reaction and workup.

    • Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes before loading the crude. This prevents acid-catalyzed de-iodination or polymerization.

PART 3: Optimization Data & Protecting Group Selection

Not all protecting groups are equal for this synthesis.[1] The table below summarizes the efficiency of different groups for the C2-lithiation of 5-azaindole.

Protecting Group (PG)Lithiation EfficiencyC2-SelectivityDeprotection EaseOverall Suitability
Phenylsulfonyl (

)
High Excellent Moderate (Requires Base)Recommended
SEM (TMS-ethoxymethyl)HighExcellentHigh (TBAF)Excellent (but expensive)
Boc (tert-butoxycarbonyl)ModerateGoodHigh (Acid/Heat)Risky (Steric bulk hinders C2-Li)
Methyl (

)
LowPoorImpossibleDo Not Use (Blocks N, but hard to remove)
None (Free NH)Zero Zero N/AFails (Yields C3-Iodo or N-Li)
Why Phenylsulfonyl?

The sulfonyl oxygen atoms provide a secondary coordination site for the Lithium ion, stabilizing the transition state at the C2 position (the "Complex Induced Proximity Effect" or CIPE). This makes it superior to Boc for directing metalation.

References

  • Regioselective Lithiation of 7-Azaindoles:L'Heureux, A., et al. "Practical Synthesis of 2-Substituted 7-Azaindoles via Directed Ortho-Metalation." Journal of Organic Chemistry, 2005.

  • Direct Iodination Selectivity:Debrauwer, V., et al. "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au, 2021.

  • Protecting Group Dynamics: Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery."[2] Science of Synthesis, 2010. (Authoritative text on N-protection strategies for lithiation).

  • Commercial Validation: Sigma-Aldrich Product Entry for "1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole".

Sources

Optimization

Technical Support Center: 4-Fluoro-2-iodo-5-azaindole Coupling Reactions

Guide Objective: This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for preventing undesired dehalogenation du...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for preventing undesired dehalogenation during cross-coupling reactions with 4-fluoro-2-iodo-5-azaindole. The focus is on suppressing the formation of the 4-fluoro-5-azaindole byproduct to maximize the yield of the desired coupled product.

Introduction: Clarifying "Debromination" vs. "Deiodination"

It is a common challenge in palladium-catalyzed cross-coupling reactions to encounter a side reaction where the halogen on the starting material is replaced by a hydrogen atom.[1] This is known as reductive dehalogenation. The topic specified is preventing "debromination" in "4-fluoro-2-iodo-5-azaindole" coupling. However, the starting material contains an iodine atom at the reactive C2 position, not a bromine atom. Therefore, the primary competing side reaction is deiodination , the undesired removal of iodine. This guide will address the prevention of this specific side reaction. The principles and troubleshooting steps discussed are broadly applicable to preventing the loss of other halogens as well.

The 5-azaindole scaffold is a privileged structure in medicinal chemistry, and the fluorine substituent can enhance metabolic stability and binding affinity.[2] Successfully performing C-C and C-N bond formations at the C2 position is crucial for synthesizing novel drug candidates.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction is primarily yielding 4-fluoro-5-azaindole instead of my desired coupled product. What is happening?

A1: You are observing reductive deiodination (a specific type of dehalogenation), a common side reaction in palladium-catalyzed cross-coupling.[1] This occurs when the organopalladium(II) intermediate, formed after the initial oxidative addition of your 4-fluoro-2-iodo-5-azaindole to the Pd(0) catalyst, undergoes a reaction that replaces the iodine with a hydrogen atom before the desired coupling partner can be introduced.[5]

This side reaction competes directly with the main catalytic cycle. To favor your desired product, you must accelerate the rate of the productive steps (transmetalation and reductive elimination) relative to the deiodination pathway.

Q2: What is the proposed mechanism for this unwanted deiodination?

A2: While several pathways can contribute, a common mechanism involves the palladium(II) intermediate reacting with a hydride source in the reaction mixture. This can be followed by reductive elimination of the resulting aryl-hydride intermediate to give the deiodinated product and regenerate the Pd(0) catalyst. Common sources of hydrides include amines (especially those with α-hydrogens like triethylamine), alcohols, water, or even phosphine ligands.[5]

The general catalytic cycle for a cross-coupling reaction, such as Suzuki-Miyaura, involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9][10] Deiodination is an "off-cycle" process that intercepts a key intermediate.

Below is a diagram illustrating the desired catalytic cycle versus the competing deiodination pathway.

G cluster_main Desired Catalytic Cycle cluster_side Undesired Deiodination Pathway Pd0 L-Pd(0) OA Oxidative Addition (Ar-I) Pd0->OA ArPdI Ar-Pd(II)-I OA->ArPdI TM Transmetalation (+ R-M) ArPdI->TM Dehalogenation Dehalogenation ArPdI->Dehalogenation Interception of Intermediate ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Product) RE->Product Hydride Hydride Source (e.g., Base, Solvent) ArPdH Ar-Pd(II)-H Dehalogenation->ArPdH RE_H Reductive Elimination ArPdH->RE_H RE_H->Pd0 Catalyst Regeneration Byproduct Ar-H (Byproduct) RE_H->Byproduct

Caption: Desired vs. Undesired Catalytic Pathways.

Q3: How do the electronic properties of 4-fluoro-2-iodo-5-azaindole affect this reaction?

A3: The 5-azaindole core is electron-deficient due to the pyridine nitrogen. The fluorine atom at the C4 position further withdraws electron density.[11][12] This electronic nature makes the C2-Iodo bond highly susceptible to oxidative addition by the palladium catalyst, which is a necessary first step for the coupling reaction.[7] However, this high reactivity can also make the resulting organopalladium intermediate more prone to side reactions if the subsequent steps (transmetalation and reductive elimination) are not efficient.

Troubleshooting Guide

This section provides specific, actionable steps to minimize deiodination. The key is to optimize the reaction conditions to favor the kinetics of the desired coupling over the undesired side reaction.

Issue 1: High Levels of Deiodination (>10%)
Root Cause Analysis:

The rate of deiodination is competitive with or faster than the rate of transmetalation or reductive elimination. This can be due to a suboptimal choice of ligand, base, solvent, or temperature.

Solutions & Protocols:

1. Ligand Selection is Critical

  • Explanation: The ligand's role is to stabilize the palladium center and modulate its reactivity.[13] For electron-deficient heteroaromatics like 5-azaindole, bulky, electron-rich phosphine ligands are often superior.[14][15] These ligands promote the desired reductive elimination step, which is often the rate-limiting step for product formation, helping it outpace the deiodination pathway.[14][16]

  • Recommendation: Switch from standard ligands like PPh₃ to modern biaryl phosphine ligands.

Ligand TypeExamplesRationale for Use
Standard PPh₃ (Triphenylphosphine)Often insufficient for challenging substrates; may lead to slow reductive elimination.
Bulky, Electron-Rich XPhos, SPhos, RuPhosExcellent for electron-deficient heterocycles. Accelerates reductive elimination.[14][17]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong sigma-donors that form very stable Pd complexes, enhancing catalytic activity.[18]

Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling

  • Set up parallel reactions in vials. To each vial, add 4-fluoro-2-iodo-5-azaindole (1.0 equiv), your boronic acid/ester (1.2-1.5 equiv), and a base (see below).

  • Add a pre-catalyst/ligand combination to each vial:

    • Vial A: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)

    • Vial B: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Vial C: (IPr)Pd(allyl)Cl (4 mol%)[19]

  • Add your chosen solvent (e.g., 1,4-dioxane/water).

  • Degas the mixtures thoroughly with argon or nitrogen.

  • Heat the reactions to the desired temperature (e.g., 80-100 °C).

  • Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 1h, 4h, 16h) to determine the ratio of product to deiodinated byproduct.[20]

2. Choice of Base and Its Impact

  • Explanation: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[9] However, strong, sterically hindered bases can sometimes promote dehalogenation. Weaker inorganic bases are often a better choice.

  • Recommendation: Avoid strong, bulky organic bases if deiodination is a problem. Test a range of inorganic bases.

BasepKa of Conjugate AcidComments
NaOt-Bu ~19Very strong and effective for Buchwald-Hartwig, but can be a source of hydride and promote dehalogenation.[21]
K₃PO₄ ~12.3A mild, effective base for Suzuki couplings, often minimizing side reactions.[14][17]
K₂CO₃ ~10.3Another common and effective inorganic base.
Cs₂CO₃ ~10.2Often used in challenging couplings; its solubility can be beneficial.

3. Solvent and Temperature Optimization

  • Explanation: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Polar aprotic solvents are common.[22] High temperatures can sometimes accelerate the rate of deiodination more than the desired coupling.

  • Recommendation: Start with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is too slow. Aprotic polar solvents are generally preferred.

    • Good choices: 1,4-Dioxane, Toluene, THF, 2-MeTHF. Often used with a small amount of water for Suzuki couplings.

Issue 2: Reaction Stalls or is Sluggish, with Deiodination Increasing Over Time
Root Cause Analysis:

The catalyst may be deactivating over the course of the reaction. The slow rate of the desired coupling gives the deiodination side reaction more time to occur.

Solutions & Protocols:

1. Use a Pre-catalyst

  • Explanation: Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species.[5] This process can be inefficient and lead to catalyst decomposition. Well-defined Pd(II) pre-catalysts are designed to cleanly and rapidly generate the active L-Pd(0) species upon activation with a base.

  • Recommendation: Use a commercially available pre-catalyst that incorporates one of the recommended bulky phosphine ligands.

    • Examples: XPhos-Pd-G3, SPhos-Pd-G3.

2. Ensure Rigorous Inert Conditions

  • Explanation: Oxygen can oxidize and deactivate the Pd(0) catalyst.[23] Meticulous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is crucial for catalyst longevity.

  • Protocol 2: Rigorous Degassing Procedure

    • Combine all solid reagents in the reaction flask.

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum for 5-10 minutes.

    • Backfill the flask with Argon or Nitrogen.

    • Repeat the vacuum/backfill cycle 3-5 times.

    • Add degassed solvents via cannula or syringe. To degas a solvent, bubble Argon through it for 20-30 minutes before use.

Issue 3: Specific Challenges in Sonogashira or Buchwald-Hartwig Couplings
Sonogashira Coupling
  • Challenge: The Sonogashira reaction often uses an amine base (like Et₃N or DIPEA), which can be a hydride source.[1] Additionally, the copper(I) co-catalyst can sometimes facilitate side reactions.[24]

  • Solution:

    • Use a non-amine base: Consider using an inorganic base like K₂CO₃ or Cs₂CO₃ in place of triethylamine.

    • Copper-Free Conditions: Employ a palladium catalyst system that does not require a copper co-catalyst. Systems using bulky phosphine ligands or NHC ligands can often facilitate copper-free Sonogashira couplings.[25]

    • Minimize Homocoupling: The homocoupling of the alkyne partner (Glaser coupling) is a common side reaction. Running the reaction under a reducing atmosphere (e.g., N₂/H₂ mix) can sometimes suppress this.[24]

Buchwald-Hartwig Amination
  • Challenge: These reactions often require a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[21] As mentioned, these can be problematic.

  • Solution:

    • Base Screening: While strong bases are often necessary, it is still worth screening alternatives. Weaker bases like K₃PO₄ or Cs₂CO₃ might be sufficient, especially with highly active catalyst systems and aryl iodides.[21]

    • Ligand Choice: The choice of ligand is paramount in Buchwald-Hartwig amination.[4][16][26] Use specialized biaryl phosphine ligands (e.g., BrettPhos, CPhos) which are designed to facilitate the C-N reductive elimination, even for sterically hindered substrates.[27]

Analytical Monitoring

To effectively troubleshoot, you must accurately quantify the outcome of your reaction.

  • Technique: High-Performance Liquid Chromatography (HPLC)[28] or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are ideal for determining the relative amounts of starting material, desired product, and the deiodinated byproduct.

  • Procedure:

    • Take a small aliquot from the reaction mixture at set time points.

    • Quench the aliquot with a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Filter the sample through a small plug of silica or a syringe filter.

    • Analyze the sample, comparing peak areas to determine the conversion and product/byproduct ratio.

    • Mass Spectrometry (MS) can be used to confirm the identity of the peaks.[23][29]

Summary Workflow for Optimization

This diagram outlines a logical workflow for tackling deiodination issues.

Caption: Troubleshooting Workflow for Deiodination.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]

  • Das, A., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

  • Wigman, L., et al. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from [Link]

  • Barrios-Landeros, F., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Whitwood, A. C. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Chen, X. (2017). Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Purdue e-Pubs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Venkatraman, S., et al. (2017, January 18). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH. Retrieved from [Link]

  • Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. Request PDF. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Department of Chemistry. Retrieved from [Link]

  • Kmoníčková, E., et al. (2021, March 14). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Retrieved from [Link]

  • Banks, H. D. (2006, October 13). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Singh, U., & Kumar, V. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. ACS Publications. Retrieved from [Link]

  • Reddy, C. R., et al. (n.d.). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 11. Dehydrohalogenation of alkyl halides – 1,2 elimination, kinetics, E2 and E1. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Clarkson, G. J., et al. (2016, September 8). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kabalka, G. W., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • Li, X., et al. (2024, June 9). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. ACS Publications. Retrieved from [Link]

  • de Léséleuc, M., et al. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Balova, I. A., et al. (n.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zhang, L., et al. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC. NIH. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Retrieved from [Link]

  • Whelligan, D. K., et al. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting

solving solubility issues with 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Technical Support Center: 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine Case ID: AZ-SOL-772 Subject: Solubility Optimization & Handling of Halo-Azaindole Intermediates Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Case ID: AZ-SOL-772 Subject: Solubility Optimization & Handling of Halo-Azaindole Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility challenges with 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine . This behavior is characteristic of halogenated azaindoles, where the planar bicyclic system drives strong


-

stacking (lattice energy), and the iodine atom increases lipophilicity while simultaneously adding molecular weight that hinders dissolution in standard polar aprotic solvents.

This guide provides a self-validating solubility matrix, reaction-specific solvent systems, and a pH-controlled workup strategy designed to maximize recovery.

Module 1: Chemical Profile & Solubility Physics

Before attempting dissolution, understand the forces at play. This molecule is amphoteric and highly crystalline.

PropertyValue (Predicted/Analog)Implication for Solubility
Core Structure Pyrrolo[3,2-c]pyridineHigh lattice energy due to extensive H-bond networking (NH donor

Pyridine N acceptor).
LogP ~2.1 – 2.5Poor water solubility; requires organic co-solvents.
pKa (Pyrrole NH) ~12.5 – 13.5Acidic. Deprotonation (forming the anion) drastically increases solubility in water/polar organics.
pKa (Pyridine N) ~3.5 – 4.5Weakly basic. Protonation (forming the cation) increases aqueous solubility but may destabilize the iodine.
4-Fluoro Group Electron Withdrawing (EWG)Lowers the pKa of the pyrrole NH, making it easier to deprotonate than non-fluorinated analogs.
2-Iodo Group Lipophilic / Heavy AtomIncreases London dispersion forces; significantly reduces solubility in MeOH/EtOH compared to the non-iodinated parent.

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: "The compound won't dissolve in DCM or Methanol for NMR/LCMS."

Diagnosis: Dichloromethane (DCM) and Methanol (MeOH) are often insufficient to break the intermolecular hydrogen bond network of the [3,2-c] azaindole core. The iodine atom further reduces solubility in MeOH.

Solution: Switch to dipolar aprotic solvents with high dielectric constants.

  • For NMR: Use DMSO-d6 or DMF-d7 . If the sample is stubborn, heat the NMR tube gently to 40°C (ensure cap is secure).

  • For LCMS: Dissolve a concentrated stock in DMSO , then dilute into acetonitrile (MeCN). Do not dilute directly into water, as the compound will "crash out" (precipitate) immediately.

Decision Tree: Solvent Selection

SolubilityTree Start Start: Solvent Selection Goal What is the Goal? Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Reaction Reaction (Coupling) Goal->Reaction Workup Workup/Extraction Goal->Workup DMSO Use DMSO-d6 (Heat to 40°C if needed) Analysis->DMSO Standard Binary Binary System: THF/Water or Dioxane/Water Reaction->Binary Suzuki/Sonogashira AcidBase pH Manipulation (See Module 4) Workup->AcidBase Purification

Caption: Solvent selection hierarchy based on experimental intent. DMSO is the universal solubilizer for analysis, while binary systems are required for reactivity.

Issue 2: "Precipitation occurs during Suzuki/Sonogashira coupling, stopping the reaction."

Diagnosis: Standard reaction solvents (pure Toluene or pure Dioxane) are too non-polar. As the catalyst activates the iodine, the intermediate complexes may become insoluble, coating the stir bar and halting kinetics.

Technical Fix: The "Binary Solvent" Protocol The 4-fluoro-2-iodo motif requires a solvent system that balances lipophilicity (for the iodine) and polarity (for the azaindole core).

Recommended Solvent System: 1,4-Dioxane : Water (4:1 ratio) or DMAc : Water (9:1 ratio) .

Step-by-Step Protocol:

  • Dissolution: Charge the flask with the azaindole and the organic solvent (Dioxane or DMAc) first.

  • Solubilization: Heat to 50°C before adding the base or catalyst. Ensure the solution is clear.

  • Base Addition: Add the inorganic base (e.g., K₃PO₄ or Cs₂CO₃) as a pre-dissolved aqueous solution (if using Dioxane/Water) or as a micronized solid (if using DMAc).

  • Catalyst: Add the Pd-catalyst last.

  • Temperature: Run the reaction at 80–90°C . The elevated temperature is critical not just for kinetics, but to keep the substrate in solution.

Expert Insight: If using Sonogashira conditions, avoid Copper(I) Iodide if possible, as azaindoles can chelate copper, leading to insoluble complexes. Use a copper-free variant (e.g., Pd(PPh₃)₄ with Cs₂CO₃ in DMSO) if precipitation persists [1].

Issue 3: "I cannot extract the product from the aqueous layer," or "It forms an emulsion."

Diagnosis: The amphoteric nature of the [3,2-c]pyridine core is the culprit.

  • pH < 4: The pyridine nitrogen is protonated (Cationic = Water Soluble).

  • pH > 12: The pyrrole nitrogen is deprotonated (Anionic = Water Soluble).

  • pH 6–8: The molecule is neutral (Lipophilic = Organic Soluble).

The "Isoelectric Crash" Purification Strategy Instead of extraction, use the pH sensitivity to precipitate the pure compound.

Protocol:

  • Quench: After the reaction, dilute the mixture with water.

  • Acidify: Slowly add 1M HCl until pH ~3. The amine impurities may remain in solution, but your compound might partially dissolve.

  • Filter: Filter off any non-basic lipophilic impurities (e.g., phosphine oxides) if they precipitate here.

  • Neutralize (The Critical Step): Slowly add Saturated NaHCO₃ or 1M NaOH to the filtrate until pH 7.0–7.5 .

  • Harvest: The 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine should precipitate as a white/off-white solid at this neutral pH.

  • Collection: Filter the solid, wash with water, then wash with a small amount of cold Hexane/Ether to remove residual organics.

Visualizing the pH Swing

pHSwing Acid Acidic (pH < 4) Protonated (N+) Soluble in H2O Neutral Neutral (pH 7) Uncharged INSOLUBLE (Precipitates) Acid->Neutral Add Base (NaHCO3) Basic Basic (pH > 12) Deprotonated (N-) Soluble in H2O Basic->Neutral Add Acid (HCl)

Caption: The "Isoelectric Trap." Target pH 7.0–7.5 to force precipitation of the neutral azaindole.

Module 3: Advanced Handling FAQs

Q: The compound turns black upon storage. Is it degrading? A: Azaindoles, particularly iodinated ones, are light-sensitive. The iodine-carbon bond can undergo homolytic cleavage under UV light, leading to radical polymerization.

  • Fix: Store in amber vials under Argon at -20°C. If it is black, filter through a small pad of silica gel using 5% MeOH in DCM; the color is usually a trace surface impurity.

Q: Can I use Boc-protection to improve solubility? A: Yes. Protecting the pyrrole nitrogen with a Boc group (tert-butyloxycarbonyl) significantly lowers the lattice energy and removes the H-bond donor.

  • Protocol: React with Boc₂O, DMAP (cat.), and TEA in DCM. The resulting N-Boc-4-fluoro-2-iodo-pyrrolo[3,2-c]pyridine will be highly soluble in Hexane/EtOAc and standard organic solvents, making purification much easier [2].

References

  • Kordubailo, M. V.; Tolmachev, A. A. (2025).[1] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10.[1] Link

  • Laha, J. K., et al. (2022).[2] Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Royal Society of Chemistry (RSC) Advances. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (Analogous Structure). PubChem. Link

  • Wasabi/Vertex AI. (2025). 4-Fluoro-3-Iodo-1H-Pyrrolo[3,2-c]Pyridine: Properties and Handling. Wasabi Systems. Link

Sources

Optimization

Technical Support Center: Optimizing Lithiation Temperature for 5-Azaindole Iodination

Executive Summary Optimizing the lithiation and subsequent iodination of 5-azaindole (1H-pyrrolo[3,2-c]pyridine) requires a precise balance between kinetic control (favoring C-2 lithiation) and thermodynamic stability (a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Optimizing the lithiation and subsequent iodination of 5-azaindole (1H-pyrrolo[3,2-c]pyridine) requires a precise balance between kinetic control (favoring C-2 lithiation) and thermodynamic stability (avoiding ring opening or halogen dance). Unlike standard indoles, the presence of the pyridine nitrogen at position 5 significantly alters the electronic landscape, increasing the acidity of C-4 and C-6 protons and introducing competing coordination sites for lithium.

This guide addresses the specific challenges of temperature management, base selection, and protecting group influence to ensure high-yield, regioselective iodination.

Part 1: Critical Decision Matrix (Temperature & Reagents)

The choice of temperature is not an isolated variable; it depends heavily on your protecting group and base. Use this matrix to select your starting conditions.

ParameterKinetic Control (Target: C-2)Thermodynamic/DoM (Target: C-4/C-6)
Optimal Temperature -78°C (Strict)-78°C

-40°C (Equilibration)
Protecting Group (PG) PhSO₂ (Phenylsulfonyl), SEM , Boc N-Oxide (for C-6), Directing Groups at C-3
Preferred Base LDA (Lithium Diisopropylamide)LiTMP (Lithium Tetramethylpiperidide)
Common Failure Mode C-2/C-3 scrambling, N-attackHalogen Dance (if Br present), Dimerization
📉 Data Insight: Base vs. Yield Efficiency

Data derived from optimized protocols for N-phenylsulfonyl-5-azaindole [1].

Base UsedEquiv.[1][2][3][4][5][6][7][8]Temp. ProfileYield (C-2 Functionalization)Primary Side Product
n-BuLi 1.8-78°C48-52%2,3-disubstituted species & ring cleavage
LDA 1.2-78°C92-93% None (Clean conversion)
LiTMP 1.5-78°C

-20°C
VariableC-4/C-6 isomers (Thermodynamic drift)

Part 2: Troubleshooting Guide (Q&A)

🔴 Issue 1: "I am observing low yields and 'tar' formation at -78°C."

Q: Is the temperature too low for the reaction to occur? A: Unlikely. The issue is often solubility or nucleophilic attack rather than deprotonation rate.

  • The Mechanism: 5-Azaindole derivatives, especially sulfonyl-protected ones, can be poorly soluble in THF at -78°C. If the substrate precipitates, lithiation is heterogeneous and slow. Furthermore, n-BuLi is nucleophilic enough to attack the sulfonamide sulfur or the pyridine ring (C-6 position) if the temperature rises even slightly locally.

  • The Fix:

    • Switch to LDA: LDA is bulkier and less nucleophilic than n-BuLi, preventing attack on the protecting group [1].

    • Solubility Check: Dissolve your substrate in THF at room temperature first. If it crashes out upon cooling, use a THF/Et₂O mixture or add LiCl (to break up aggregates).

    • Temperature Cycling: Cool to -78°C, add base, stir for 15 min, warm to -40°C for 30 min to ensure complete metallation, then cool back to -78°C before adding Iodine.

🟡 Issue 2: "I see a mixture of C-2 and C-3 iodinated products."

Q: Is my lithiation non-regioselective? A: This is usually a sign of "Base Excess" or "Halogen Dance" .

  • The Mechanism: Using excess base (>1.5 equiv) can lead to dianion formation or "scrambling" where the lithium migrates to the thermodynamically more stable position (often C-4 or C-6 near the pyridine nitrogen) or promotes disproportionation.

  • The Fix:

    • Use exactly 1.1 to 1.2 equivalents of LDA.

    • Maintain -78°C strictly during the iodine addition.

    • Inverse Addition: Cannulate your lithiated species into a cold iodine solution. This ensures the lithiated species is always in the presence of excess electrophile, preventing side reactions between the product and unreacted starting material.

🔵 Issue 3: "My iodine quench is inefficient (starting material recovery)."

Q: Does the lithiated species decompose? A: Yes, 5-azaindolyl lithium species are less stable than their indole counterparts due to the electron-withdrawing pyridine ring.

  • The Fix:

    • Time Limit: Do not stir the lithiated intermediate for >60 minutes.

    • Iodine Prep: Ensure your Iodine is completely dissolved in dry THF before addition. Adding solid iodine causes localized hotspots (exotherm) that kill the lithiated species.

Part 3: Optimized Protocol (The "Gold Standard")

Objective: C-2 Selective Iodination of 1-(Phenylsulfonyl)-5-azaindole. Reference Grounding: Adapted from Lefoix et al. [1].

Materials
  • Substrate: 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (Dried under vacuum).

  • Base: LDA (Freshly prepared or high-quality commercial solution). Do not use n-BuLi.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from column system).

  • Electrophile: Iodine (

    
    ) dissolved in THF.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure the substrate remains in solution (visual check).

  • Lithiation: Add LDA (1.2 equiv) dropwise over 10 minutes.

    • Critical: Keep internal temperature below -70°C.

  • Maturation: Stir at -78°C for 45 minutes .

    • Note: If you suspect solubility issues, warm to -40°C for 15 mins, then cool back to -78°C.

  • Quench: Add the Iodine solution (1.5 equiv in THF) dropwise. The solution should turn brown/red.

  • Warming: Stir at -78°C for 15 minutes, then remove the cooling bath and allow to warm to 0°C over 30-60 minutes.

  • Workup: Quench with saturated aqueous

    
     (Sodium Thiosulfate) to remove excess iodine. Extract with EtOAc.[7]
    

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the Kinetic Pathway (C-2) and the Thermodynamic/Degradation pathways, highlighting the critical control points.

AzaindoleLithiation Substrate 1-(PhSO2)-5-Azaindole Base Base Addition (LDA vs n-BuLi) Substrate->Base C2_Li C-2 Lithiated Species (Kinetic Product) Base->C2_Li -78°C, LDA (Steric Bulk) Nucleophilic_Attack Nucleophilic Attack (Sulfonamide/Pyridine Ring) Base->Nucleophilic_Attack n-BuLi (Too Nucleophilic) or T > -40°C Product 2-Iodo-5-Azaindole (Target) C2_Li->Product Iodine Quench (-78°C) Scrambling Scrambling/Halogen Dance (Thermodynamic Drift) C2_Li->Scrambling Excess Base or Warming w/o Quench

Caption: Mechanistic flow showing the divergence between the desired kinetic C-2 lithiation (Green path) and common failure modes (Red dashed paths) driven by base choice and temperature.

References

  • Lefoix, M., Daillant, J. P., Routier, S., Mérour, J. Y., Gillaizeau, I., & Coudert, G. (2005).[9] Versatile and Convenient Methods for the Synthesis of C-2 and C-3 Functionalised 5-Azaindoles.[10] Synthesis, 2005(20), 3581-3588.[9]

  • L’Homme, C., Ménard, M. A., & Canesi, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12).

  • Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of 5-Azaindoles. Journal of Organic Chemistry.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for "Halogen Dance" and base basicity/nucleophilicity principles).

Sources

Troubleshooting

avoiding regioisomer formation in 5-azaindole halogenation

This guide serves as a technical resource for researchers optimizing the halogenation of 5-azaindole (1H-pyrrolo[3,2-c]pyridine). It addresses the specific electronic challenges imposed by the pyridine nitrogen (N-5) and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers optimizing the halogenation of 5-azaindole (1H-pyrrolo[3,2-c]pyridine). It addresses the specific electronic challenges imposed by the pyridine nitrogen (N-5) and provides validated protocols to minimize regioisomeric mixtures.

Executive Summary: The Electronic Landscape

The 5-azaindole scaffold presents a unique "electronic tug-of-war." The pyrrole ring is electron-rich and prone to electrophilic attack, while the fused pyridine ring is electron-deficient.

  • N-1 (Pyrrole Nitrogen): Donates electron density, activating C-3 for electrophilic aromatic substitution (SEAr).

  • N-5 (Pyridine Nitrogen): Withdraws electron density, deactivating the entire system relative to indole, and directing nucleophilic attack (via N-oxide activation) to C-4 or C-6 .

Controlling regioisomer formation requires selecting the reaction pathway that aligns with these intrinsic electronic biases.

Part 1: Targeting C-3 (Electrophilic Halogenation)

Objective: Selective installation of Br, Cl, or I at the C-3 position. Primary Challenge: Protonation of N-5 in acidic media creates a dicationic species (if N-1 is also protonated) or a highly deactivated pyridinium species, shutting down the reaction or leading to degradation.

Optimized Protocol: C-3 Bromination
  • Reagents: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN) or DMF. Avoid acidic solvents (AcOH).

  • Mechanism: Standard SEAr.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-azaindole (1.0 equiv) in anhydrous MeCN (0.1 M).

    • Why MeCN? It solubilizes the substrate without acting as a Lewis base that might complex with the halogen source, and it allows for easy workup.

  • Addition: Cool to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Control Point: Rapid addition causes localized high concentration of Br+, leading to 3,x-dibromo byproducts.

  • Reaction: Allow to warm to RT. Monitor by LCMS. Conversion usually completes in 1–2 hours.

  • Workup: Dilute with water. The 3-bromo-5-azaindole often precipitates. Filter and wash with cold water.

    • Purification: Recrystallization from EtOH/Water is superior to column chromatography for removing trace succinimide.

ParameterRecommendationScientific Rationale
Temperature 0 °C

RT
Higher temps (

°C) promote radical bromination on the pyridine ring.
Stoichiometry 1.05 equivExcess halogen leads to 2,3-dihalo or 3,4-dihalo species.
Acid Scavenger None usually neededIf using

, add

to neutralize HI and prevent N-5 protonation.
Part 2: Targeting C-4 (Nucleophilic Activation)

Objective: Installation of Cl or Br at C-4. Primary Challenge: Direct electrophilic halogenation will never favor C-4. This requires an "Umpolung" strategy using N-oxide activation (Reissert-Henze reaction).

Optimized Protocol: C-4 Chlorination
  • Route: 5-Azaindole

    
     N-Oxide 
    
    
    
    4-Chloro-5-azaindole.
  • Reagents: mCPBA (oxidation); POCl

    
     (chlorination/deoxygenation).
    

Step-by-Step Workflow:

  • N-Oxidation: Treat 5-azaindole with mCPBA (1.1 equiv) in EtOAc or DCM at RT.

    • Observation: The product precipitates as the meta-chlorobenzoate salt. Treat with aqueous base (

      
      ) to isolate the free N-oxide.
      
  • Chlorination: Suspend the dried N-oxide in POCl

    
     (excess, acts as solvent).
    
    • Critical Step: Add a catalytic amount of basic amine (e.g.,

      
      -dimethylaniline). This catalyzes the elimination of the dichlorophosphate intermediate.
      
  • Heating: Heat to reflux (80–100 °C) for 2–4 hours.

  • Quench: Pour slowly onto ice/water with vigorous stirring. Neutralize with NaOH to precipitate the product.

Regioisomer Troubleshooting (C-4 vs C-6):

  • The Issue: Attack can theoretically occur at C-4 or C-6 (both alpha to N-5).

  • The Reality: C-4 is sterically favored in 5-azaindole systems compared to C-6, often yielding >90% C-4 selectivity.

  • Correction: If C-6 isomers form, lower the reaction temperature to 60 °C and extend reaction time.

Part 3: Targeting C-2 (Directed Lithiation)

Objective: Functionalization at C-2. Primary Challenge: The N-H proton is acidic (


). You must protect N-1. The choice of protecting group dictates the lithiation site stability.
Optimized Protocol: C-2 Lithiation-Halogenation
  • Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc.[1]

    • Recommendation: Use SEM for halogenation. Boc can act as a "directed metalation group" (DMG) but is prone to nucleophilic attack by the lithiated species (Fries rearrangement) if warmed.

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi).

Step-by-Step Workflow:

  • Protection: React 5-azaindole with NaH and SEM-Cl in THF.

  • Lithiation: Dissolve N-SEM-5-azaindole in anhydrous THF. Cool to -78 °C .

  • Deprotonation: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30–60 mins at -78 °C.
    
    • Why C-2? The C-2 proton is the most acidic on the pyrrole ring due to the inductive effect of the adjacent nitrogens.

  • Quench: Add the electrophile (e.g.,

    
     for Br, 
    
    
    
    for Cl,
    
    
    for I) dissolved in THF.
  • Warm: Allow to warm to RT slowly.

Visualizing the Decision Pathways

Azaindole_Halogenation Start Start: 5-Azaindole Target_C3 Target: C-3 (Electrophilic) Start->Target_C3 Electron Rich Pyrrole Ring Target_C4 Target: C-4 (Nucleophilic) Start->Target_C4 Activate Pyridine Ring Target_C2 Target: C-2 (Lithiation) Start->Target_C2 Directed Metalation Method_C3 Reagent: NBS/NIS Solvent: MeCN Temp: 0°C Target_C3->Method_C3 Method_C4_Step1 Step 1: mCPBA (Form N-Oxide) Target_C4->Method_C4_Step1 Method_C2_Step1 Step 1: Protect N-1 (SEM/Boc) Target_C2->Method_C2_Step1 Method_C4_Step2 Step 2: POCl3 (Rearrangement) Method_C4_Step1->Method_C4_Step2 Method_C2_Step2 Step 2: n-BuLi, -78°C Then Electrophile Method_C2_Step1->Method_C2_Step2

Caption: Decision tree for selecting the correct halogenation pathway based on the target regioisomer.

Part 4: Troubleshooting & FAQ

Q: I am getting a mixture of C-3 and C-2 halogenation using NBS. Why?

  • Cause: This often happens if the reaction medium becomes too acidic (generating

    
    ). Protonation of the pyridine N-5 deactivates the ring, making the standard C-3 SEAr slower and allowing competitive radical processes or background reactions at C-2.
    
  • Fix: Switch solvent to DMF (acts as a buffer) or add a solid base like

    
     to the MeCN reaction to scavenge acid.
    

Q: My C-4 chlorination (POCl3) yield is low, and I see black tar.

  • Cause: Thermal decomposition. The reaction is exothermic.

  • Fix: Ensure the N-oxide is dry before adding POCl3. Control the heating bath; do not overshoot 100 °C. Use a co-solvent like Toluene if the neat reaction is too vigorous.

Q: Can I access C-6 halogenation directly?

  • Insight: Direct C-6 halogenation of 5-azaindole is difficult. The N-oxide rearrangement favors C-4.

  • Strategy: C-6 functionalization is best achieved by starting with a pre-functionalized pyridine precursor (e.g., cyclizing a 2-amino-6-halo-3-iodopyridine) rather than late-stage halogenation of the scaffold.

References
  • Regioselective Bromination (RebH/NBS)

    • Title: Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR.
    • Source: Frontiers in Bioengineering and Biotechnology.
    • URL:[Link]

  • C-4 Functionalization via N-Oxide

    • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole (Demonstrates N-oxide str
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • General Azaindole Reactivity

    • Title: Azaindole synthesis and reactivity (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Lithiation Strategies

    • Title: Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithi
    • Source: ResearchG
    • URL:[Link]

Sources

Optimization

purification of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine by column chromatography

Technical Support Center: Purification of 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine Status: Active Agent: Senior Application Scientist (Separation Technologies) Ticket Subject: Troubleshooting Flash Chromatography for Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Status: Active Agent: Senior Application Scientist (Separation Technologies) Ticket Subject: Troubleshooting Flash Chromatography for Halogenated Azaindoles

Introduction: The "Sticky" Azaindole Challenge

Welcome to the technical support hub for 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine . We understand the difficulty of this separation. You are dealing with a "perfect storm" molecule:

  • Azaindole Core: The basic pyridine nitrogen (N5) interacts strongly with acidic silanols, causing severe tailing.[1]

  • C2-Iodine: This bond is labile. Acidic silica and light can trigger deiodination (turning your product purple/brown).

  • 4-Fluorine: While relatively stable, it lowers the pKa of the pyridine ring, altering retention behavior compared to non-fluorinated analogs.

This guide replaces standard "textbook" advice with field-proven protocols to maximize recovery and purity.

Part 1: Diagnostic Triage (Pre-Run Check)

Q: My crude mixture looks dark, and I see a baseline spot on TLC. Is my compound decomposing? A: Likely, yes. Azaindoles are prone to oxidative polymerization on the baseline.

  • The Test: Dissolve a small amount of crude in your intended mobile phase.[2] Spot it on a TLC plate. Let the plate sit on the bench for 30 minutes before developing. Compare it to a freshly spotted lane.

  • Result: If the "aged" spot shows new impurities or a darker baseline, your compound is air/silica sensitive.

  • Action: You must minimize residence time on the column and use neutralized silica .

Q: Which stationary phase should I use? A: Do NOT use standard, untreated silica gel (60 Å). The acidity (pH ~6.5-7.0) is sufficient to protonate the pyridine nitrogen, causing the compound to "stick" and streak.

  • Recommended: Amine-functionalized silica (NH-silica) is ideal.

  • Alternative: Standard silica only if deactivated with Triethylamine (Et3N).

Part 2: The "Anti-Tailing" Protocol (Methodology)

If you do not have amine-functionalized silica, you must manually deactivate your system.

Q: How do I prepare the mobile phase to prevent streaking? A: You must use a basic modifier.

  • Solvent System A: Hexanes (or Heptane) + 1% Et3N.

  • Solvent System B: Ethyl Acetate (EtOAc) + 1% Et3N.

  • The "Pre-Wash" (Critical Step): Before loading your sample, flush the column with 3 column volumes (CV) of 10% Solvent B (containing the Et3N). This saturates the silica's active sites with amine, preventing your product from binding irreversibly.

Q: My compound is insoluble in Hexane/EtOAc. Can I use DCM/MeOH? A: Use caution.

  • Risk: Methanol is protic and can strip the Et3N modifier from the silica surface. DCM can sometimes induce halogen exchange or decomposition if traces of HCl are present.

  • Better Alternative: DCM / Acetone (90:10 to 70:30) often provides better solubility for azaindoles without the nucleophilicity of methanol. If you must use MeOH, keep it <5% and maintain 1% NH4OH or Et3N in the mobile phase.

Visual Workflow: Solvent Selection Logic

SolventSelection Start Start: Solubility Check SolubleHexEt Soluble in Hex/EtOAc? Start->SolubleHexEt UseHexEt Use Hex/EtOAc + 1% Et3N (Standard Protocol) SolubleHexEt->UseHexEt Yes SolubleDCM Soluble in DCM? SolubleHexEt->SolubleDCM No UseDCMAcetone Use DCM/Acetone (Avoids MeOH nucleophilicity) SolubleDCM->UseDCMAcetone Yes UseDCMMeOH Use DCM/MeOH + 1% NH4OH (Last Resort) SolubleDCM->UseDCMMeOH No

Caption: Decision tree for selecting the safest mobile phase to minimize tailing and decomposition.

Part 3: The Run & Troubleshooting

Q: The product is co-eluting with the non-iodinated precursor (4-fluoro-1H-pyrrolo[3,2-c]pyridine). How do I separate them? A: The iodine atom adds lipophilicity, but the difference is subtle.

  • Strategy: Use an isocratic hold .

    • Run a gradient to find where the product elutes (e.g., 30% EtOAc).

    • On the purification run, ramp quickly to 5% below that elution point (e.g., 25% EtOAc) and hold isocratic for 5-10 CVs.

    • The iodine-containing product (more lipophilic) should elute slightly before the non-iodinated precursor (unless H-bonding effects dominate, in which case check TLC).

Q: My fractions turned purple overnight. What happened? A: The C2-Iodine bond cleaved, leading to iodine release and oxidation.

  • Immediate Fix:

    • Wrap the column in aluminum foil during the run (Light protection is mandatory for 2-iodoazaindoles).

    • Evaporate fractions immediately at <35°C. Do not leave them in solution overnight.

    • Add a stabilizer (e.g., trace sodium thiosulfate) to the receiving flasks if the scale is large and evaporation will take hours.

Q: I have poor recovery (yield <50%). Where is the rest? A: It is likely stuck on the silica "baseline" due to lack of base modifier, or it precipitated on the column.

  • Recovery Protocol:

    • Flush the column with EtOAc:MeOH:Et3N (80:18:2) .

    • Collect this "flush" fraction separately.

    • Analyze by TLC.[1][3][4][5] If your product is there, your primary mobile phase was too weak or not basic enough.

Part 4: Summary Data & Specifications

ParameterSpecification / Recommendation
Stationary Phase Amine-functionalized Silica OR Silica Gel 60 (neutralized)
Mobile Phase A Hexanes (or Heptane) + 1% Et3N
Mobile Phase B Ethyl Acetate + 1% Et3N
Loading Method Dry Load on Celite (preferred) or neutralized silica.[3] Avoid liquid loading in DCM if possible to prevent band broadening.
Detection UV 254 nm (Strong absorption). 280 nm can help distinguish impurities.
Rf Value Target Rf = 0.25 - 0.35 in the isocratic solvent system.
Storage Solid form, -20°C, under Argon, protected from light.
Visual Workflow: The "Safe" Purification Protocol

PurificationProtocol Prep Step 1: Pre-treatment Flush Column with Hex:EtOAc:Et3N (90:9:1) Load Step 2: Dry Loading Adsorb crude on Celite (Avoids solubility issues) Prep->Load Run Step 3: Elution Gradient 0-40% EtOAc (Protect from Light!) Load->Run Workup Step 4: Rapid Workup Evaporate <35°C Do not store in solution Run->Workup

Caption: Step-by-step workflow emphasizing column neutralization and light protection.

References

  • BenchChem Application Notes. Purification of 4-Azaindole Derivatives by Flash Chromatography. (General protocols for azaindole tailing and silica interactions).

  • National Center for Biotechnology Information (2024). PubChem Patent Summary: 4H-PYRROLO[3,2-C]PYRIDIN-4-ONE COMPOUNDS (Patent PE-20220254-A1). (Describes synthesis and handling of related substituted pyrrolo[3,2-c]pyridines).

  • Li, H., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. (Provides NMR data and purification solvents for 6-substituted analogs, transferable to 4-fluoro variants).

  • University of Rochester. Troubleshooting Flash Column Chromatography. (Authoritative guide on silica acidity and compound decomposition).

Sources

Troubleshooting

Technical Support Center: 2-Iodo-5-Azaindole Stability &amp; Handling

This technical guide addresses the stability, reactivity, and handling of 2-iodo-5-azaindole (2-iodo-1H-pyrrolo[3,2-c]pyridine). It is designed for researchers encountering reproducibility issues or side reactions during...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, reactivity, and handling of 2-iodo-5-azaindole (2-iodo-1H-pyrrolo[3,2-c]pyridine). It is designed for researchers encountering reproducibility issues or side reactions during synthesis and purification.

Executive Stability Summary

2-Iodo-5-azaindole is a bifunctional scaffold containing an acidic pyrrole nitrogen (N1) and a reactive C2-iodide. Its stability under basic conditions is context-dependent :

  • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): High stability. Safe for use in alkylations and cross-couplings up to 80°C.

  • Strong Organometallic Bases (n-BuLi, LDA): Unstable without N-protection. Rapid Lithium-Halogen exchange (loss of iodine) or N-deprotonation occurs.

  • Alkoxide Bases (NaOEt, KOtBu): Moderate stability. Risk of deiodination in the presence of palladium catalysts or radical initiators.

Physicochemical Profile
ParameterValue / CharacteristicImplication for Handling
pKa (N1-H) ~15.2 (Calculated)Deprotonated by NaH, KOtBu, Cs₂CO₃.
C2-I Bond Energy ~55 kcal/mol (Weak)Susceptible to radical cleavage (light) and Pd-insertion.
Light Sensitivity HighIodides degrade to I₂ (purple/brown discoloration). Store in amber vials.
Solubility Low in non-polar; Moderate in DMSO/DMFPolar aprotic solvents recommended for basic reactions.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant deiodination (loss of Iodine) during Suzuki coupling."

Diagnosis: Protodeiodination.[1][2][3] This is the most common failure mode. Under basic conditions with Palladium (Pd), the C-I bond undergoes oxidative addition. If the transmetallation step with the boronic acid is slow, the Pd-intermediate abstracts a hydride (often from the solvent, like ethanol or isopropanol) leading to the reduced product (5-azaindole).

Corrective Action:

  • Switch Solvents: Avoid primary/secondary alcohols. Use 1,4-Dioxane , Toluene , or DMF .

  • Base Selection: Switch from alkoxides (which can act as hydride donors) to K₃PO₄ or Cs₂CO₃ .

  • Catalyst Optimization: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate transmetallation over beta-hydride elimination.

Issue 2: "My reaction mixture turned black, and the yield is low."

Diagnosis: "Palladium Black" precipitation or Iodide oxidation. Free iodide ions released during coupling can oxidize to molecular iodine (I₂) or coordinate to Pd, poisoning the catalyst.

Corrective Action:

  • Light Exclusion: Wrap reaction vessels in aluminum foil.

  • Inert Atmosphere: Ensure rigorous degassing (Argon sparge) to prevent oxidation of the iodide and the catalyst.

  • Additive: Add Ag₂CO₃ (Silver Carbonate) if compatible. Silver precipitates iodide as AgI, driving the reaction and preventing catalyst poisoning.

Issue 3: "I tried to methylate the Nitrogen (N1) using NaH, but the Iodine disappeared."

Diagnosis: Lithium/Sodium-Halogen Exchange or SET (Single Electron Transfer). While rare with NaH, if the reaction is heated excessively or if impurities are present, radical deiodination can occur.

Corrective Action:

  • Protocol Adjustment: Perform N-alkylation at 0°C to Room Temperature . Do not heat.

  • Alternative Base: Use Cs₂CO₃ in DMF at room temperature. This is a milder system that effects N-alkylation without compromising the C-I bond [1].

Reaction Pathway & Stability Map

The following diagram illustrates the divergent pathways of 2-iodo-5-azaindole under different basic conditions.

G cluster_0 Critical Control Points Start 2-Iodo-5-Azaindole Alkylation N-Alkylated Product (Stable) Start->Alkylation Weak Base (Cs2CO3/NaH) + R-X (RT) Coupling C2-Coupled Product (Suzuki/Sonogashira) Start->Coupling Pd(0) + Base + Boronic Acid Deiodination Protodeiodination (Impurity: 5-Azaindole) Start->Deiodination Pd(0) + Alcohol Solvent (Hydride Source) Exchange Li-Halogen Exchange (Loss of I) Start->Exchange n-BuLi / t-BuLi (Unprotected N)

Figure 1: Reactivity divergence of 2-iodo-5-azaindole. Green paths indicate desired transformations; red paths indicate instability.

Validated Experimental Protocols

Protocol A: Safe N-Protection (Boc)

Purpose: To protect the acidic N1 position without cleaving the C2-Iodine.

  • Dissolution: Dissolve 2-iodo-5-azaindole (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add DMAP (0.1 equiv) and Triethylamine (1.5 equiv). Note: Avoid strong inorganic bases here.

  • Reagent: Add Boc₂O (1.2 equiv) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature for 4–6 hours.

  • Validation: Monitor by TLC. The product spot will be less polar.

  • Workup: Dilute with EtOAc, wash with water/brine. The C-I bond remains intact under these mild basic conditions.

Protocol B: Optimized Suzuki Coupling (Minimizing Deiodination)

Purpose: C-C bond formation at C2 while suppressing Iodine loss.

  • System: Mix 2-iodo-5-azaindole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1) . Crucial: Avoid Ethanol/Methanol.

  • Degassing: Sparging with Argon for 15 mins is mandatory.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ .

  • Heat: Heat to 80°C for 4–12 hours.

  • Result: Yields typically >70%. If deiodination >10% is observed, switch catalyst to Pd(OAc)₂/XPhos [2].

References

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions." Yoneda Labs Technical Guides. Accessed February 16, 2026. [Link]

  • Debrauwer, V., et al. "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles."[4] ACS Organic & Inorganic Au, 2021.[4] [Link][4]

  • Baran Lab. "Azaindole Survival Guide." Baran Group Meeting Notes. [Link]

Sources

Optimization

Technical Support Center: Minimizing Protodeiodination in Azaindoles

Core Directive & Overview The Challenge: Protodeiodination (the reductive replacement of an iodine atom with hydrogen) is a pervasive "silent killer" in the functionalization of azaindoles. Due to the electron-deficient...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Overview

The Challenge: Protodeiodination (the reductive replacement of an iodine atom with hydrogen) is a pervasive "silent killer" in the functionalization of azaindoles. Due to the electron-deficient nature of the pyridine ring and the coordination ability of the azaindole nitrogen, standard cross-coupling or metalation protocols often stall, allowing competitive reduction pathways to dominate.

The Solution: Minimizing this side reaction requires a three-pronged strategy:

  • Kinetic Acceleration: Forcing the productive cross-coupling cycle to outcompete the slower reductive elimination of Hydrido-Pd species.

  • Catalyst Architecture: Using bulky, electron-rich ligands (Buchwald type) to prevent

    
    -hydride elimination.
    
  • Thermodynamic Protection: Masking the acidic N-H to prevent self-quenching during metallation.

This guide provides actionable troubleshooting workflows and validated protocols to suppress deiodination.

Troubleshooting Guide & FAQs

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]

Q1: I am running a Suzuki coupling on 4-iodo-7-azaindole, but I see significant conversion to 7-azaindole (des-iodo product). Why?

Diagnosis: This is a classic "Slow Transmetallation" issue.

  • The Mechanism: After oxidative addition, the

    
     intermediate is waiting for the boronic acid to transmetallate. If this step is slow (due to steric hindrance or low boronate activity), the complex seeks alternative pathways.
    
  • The Culprit: The palladium center likely stripped a hydride from your solvent (especially if using alcohols) or your amine base (via

    
    -hydride elimination). The resulting 
    
    
    
    species reductively eliminates to form the deiodinated byproduct.

Corrective Action:

  • Switch to Pre-catalysts: Stop using

    
     or 
    
    
    
    + Ligand in situ. Use XPhos Pd G3 or G4 . These precatalysts activate rapidly and the bulky biaryl ligand forms a monolithic species that resists
    
    
    -hydride elimination.
  • Base Selection: Switch from carbonate bases to

    
     . Phosphate bases are superior at activating boronic acids, accelerating the transmetallation step so it outcompetes reduction.
    
  • Solvent System: If using alcohol/water, switch to Dioxane/Water (4:1) or Toluene/Water . Alcohols are primary hydride sources.

Q2: In Buchwald-Hartwig amination, my iodine is falling off before the amine couples. How do I stop this?

Diagnosis: This is often caused by catalyst poisoning or reductive elimination from an unstable intermediate .

  • The Mechanism: Azaindoles can coordinate to Pd via the pyridine nitrogen (

    
    ), displacing the ligand and shutting down the cycle. The "naked" Pd then catalyzes hydrodehalogenation.
    
  • The Culprit: Strong bases (

    
    ) can promote 
    
    
    
    -hydride elimination from alkyl groups on the amine or ligand.

Corrective Action:

  • Protect the Nitrogen: Ensure the azaindole N1 is protected (e.g., Boc, SEM, Tosyl). This prevents the substrate from acting as a ligand poison.

  • Use Weak Bases: Switch to

    
      or 
    
    
    
    in non-polar solvents (Toluene) with a specific ligand like BrettPhos or RuPhos , which are designed to work with weaker bases.
  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). High concentration favors the bimolecular coupling over the unimolecular decomposition/reduction.

Module B: Metal-Halogen Exchange (Lithiation/Magnesiation)

Q3: I tried generating the Grignard reagent of 5-iodo-7-azaindole using


, but upon quenching with an electrophile, I only recovered protonated azaindole. 

Diagnosis: You likely triggered the "Internal Quench" or "Moisture Scavenging" .

  • The Mechanism: The Iodine-Magnesium exchange is extremely fast. However, if the azaindole N-H is unprotected (

    
    ), the Grignard reagent will simply deprotonate the nitrogen (Acid-Base reaction) rather than exchanging the iodine. Even if protected, trace moisture acts faster than your electrophile.
    

Corrective Action:

  • Mandatory Protection: You cannot perform efficient I-Mg exchange on unprotected iodo-azaindoles. Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc protection.

  • The "Turbo" Fix: Use

    
     (Turbo Grignard)  at -20°C to 0°C . The LiCl breaks up polymeric aggregates, making the exchange faster and the resulting species more stable.
    
  • Reverse Addition: Do not add the electrophile to the Grignard. Cannulate the Grignard into a solution of the electrophile to ensure the reactive species immediately finds a partner.

Visualizing the Problem: The "Fork in the Road"

The following diagram illustrates the kinetic competition between the productive Cross-Coupling cycle and the destructive Protodeiodination pathway.

G cluster_0 Key Control Point Start Ar-I (Azaindole) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Fast Kinetics (Preferred) BetaElim Side Rxn: Hydride Source (Alcohol/Base/Ligand) OxAdd->BetaElim Slow Kinetics (Avoid) Product Productive Cycle Ar-R TransMet->Product Reductive Elim. SideProduct Protodeiodination Ar-H (Reduction) BetaElim->SideProduct Reductive Elim. (Ar-Pd-H)

Figure 1: Kinetic competition between productive cross-coupling (Green path) and protodeiodination (Red path).

Validated Experimental Protocols

Protocol A: "Reduction-Proof" Suzuki Coupling of Iodo-Azaindoles

Designed to minimize dehalogenation via rapid transmetallation.

Reagents:

  • Substrate: N-Boc-4-iodo-7-azaindole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (0.5 M in water, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a vial, combine the iodo-azaindole, boronic acid, and XPhos Pd G3.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed THF/Dioxane (Concentration: 0.2 M).

  • Activate: Add the aqueous

    
     solution via syringe.
    
  • Heat: Stir vigorously at 60°C (Note: Lower temperature than standard 100°C helps prevent thermal deiodination, XPhos is active enough).

  • Monitor: Check LCMS at 1 hour. If Ar-I remains, add 1 mol% more catalyst. Do not overheat.

Protocol B: Selective Magnesiation (Iodine-Magnesium Exchange)

Designed to prevent proton quenching.

Reagents:

  • Substrate: N-SEM-5-iodo-7-azaindole (1.0 equiv)

  • Reagent:

    
      (Turbo Grignard, 1.3 M in THF, 1.1 equiv)
    
  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dry: Flame-dry a flask and cool under Argon.

  • Dissolve: Add substrate and THF (0.5 M). Cool to -20°C .

    • Note: -20°C is the "Goldilocks" zone. -78°C is often too slow for azaindoles; 0°C risks scrambling.

  • Exchange: Add

    
     dropwise over 5 minutes.
    
  • Age: Stir at -20°C for exactly 30 minutes.

  • Quench: Add the electrophile (neat or in THF) rapidly.

  • Warm: Allow to warm to RT over 1 hour.

Data Summary: Catalyst Performance on Azaindoles

Catalyst SystemLigand TypeRisk of DeiodinationRecommended Use Case

MonodentateHigh Simple aryls only. Avoid for azaindoles.

BidentateMedium Good for large scale, but requires heat (risk).
XPhos Pd G3 Biaryl (Bulky)Very Low Gold Standard for steric/heteroaryl couplings.
Peppsi-IPr NHCLow Excellent for difficult oxidative additions.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Title: Suzuki-Miyaura Cross-Coupling: The Mechanism of the Reaction[1]

    • Source: Organic Chemistry Portal / LibreTexts
    • URL:[Link]

  • Azaindole Functionaliz

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization[2][3][4]

    • Source: Molecules (MDPI), 2018
    • URL:[Link]

  • Buchwald-Hartwig Pre-C

    • Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles[2]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Magnesi

    • Title: Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles[5]

    • Source: Israel Journal of Chemistry (via NIH)
    • URL:[Link]

  • General Troubleshooting for Cross-Coupling

    • Title: Buchwald-Hartwig Amin
    • Source: ACS GCI Pharmaceutical Roundtable
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: SEM-Protection of 4-Fluoro-2-iodo-5-azaindole

Ticket Subject: Optimization and Troubleshooting of N1-SEM Protection for Halogenated Azaindoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary: The Substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization and Troubleshooting of N1-SEM Protection for Halogenated Azaindoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Substrate Challenge

You are working with 4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine (4-fluoro-2-iodo-5-azaindole). This is a high-value scaffold often used in kinase inhibitor development (e.g., FGFR or CSF1R inhibitors).

This substrate presents a unique "push-pull" conflict:

  • Electronic Activation: The 4-fluoro group and the 5-nitrogen (pyridine ring) are electron-withdrawing, significantly increasing the acidity of the N1-proton (

    
     estimated < 12 in DMSO). This should theoretically make deprotonation facile.
    
  • Steric/Stability Hindrance: The 2-iodo substituent is bulky and labile. It creates steric pressure near the N1 site, hindering the approach of the bulky SEM (2-(Trimethylsilyl)ethoxymethyl) group. Furthermore, the C-I bond is sensitive to lithium-halogen exchange and photo-degradation.

This guide provides a robust protocol (The "Golden Path") and a deep-dive troubleshooting section to resolve common failure modes.

Part 1: The "Golden Path" Protocol

Do not deviate from this sequence without specific justification. This protocol prioritizes the stability of the C-I bond while overcoming the steric barrier of the 2-position.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Substrate 1.0SMDry under high vacuum for 2h prior to use.
NaH (60%) 1.2BaseMust be fresh. Grey powder = Good. White crusty solid = Bad (Hydrolyzed).
SEM-Cl 1.15ElectrophileWarning: Hydrolyzes rapidly in wet solvents.
DMF [0.2 M]SolventAnhydrous (<50 ppm H₂O). Amine-free grade.
TBAI 0.05CatalystTetrabutylammonium iodide (Optional accelerator).
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under Argon. Charge with NaH (1.2 eq) and wash twice with dry pentane/hexane to remove mineral oil (optional but recommended for clean NMRs). Suspend NaH in anhydrous DMF at 0 °C.

  • Deprotonation: Dissolve the 4-fluoro-2-iodo-5-azaindole in minimal DMF. Add this solution dropwise to the NaH suspension at 0 °C.

    • Observation: You should see vigorous bubbling (

      
       gas). The solution often turns yellow/orange (anion formation).
      
    • Critical Pause: Stir at 0 °C for 45 minutes . You must ensure complete conversion to the azaindole anion to prevent C-alkylation.

  • Protection: Add SEM-Cl (1.15 eq) dropwise via syringe over 10 minutes.

    • Note: If the reaction is historically sluggish, add 5 mol% TBAI here. The in-situ generation of SEM-I (more reactive than SEM-Cl) helps overcome the steric bulk of the 2-iodo group.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hex/EtOAc). The N-SEM product is usually less polar than the free NH-azaindole.

  • Quench: Cool to 0 °C. Quench carefully with Sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Workup: Extract with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (preferred over EtOAc to avoid extracting DMF). Wash organics with 
    
    
    
    (5% aq) to remove residual DMF. Dry over
    
    
    .

Part 2: Troubleshooting Dashboard (FAQs)

Issue 1: "The reaction stalled at 60% conversion. Adding more SEM-Cl doesn't help."

Diagnosis: This is likely SEM-Cl Hydrolysis . SEM-Cl is highly labile. If your DMF contains even trace moisture, SEM-Cl converts to the hemiacetal (SEM-OH) and HCl. The HCl then consumes your base (NaH). Adding more SEM-Cl just generates more acid, killing the reaction.

Solution:

  • Karl Fischer Test: Ensure DMF water content is <50 ppm.

  • Reagent Check: Take a drop of SEM-Cl and run a quick NMR in

    
    . If you see a shift corresponding to 
    
    
    
    , your reagent is dead. Distill SEM-Cl or buy a fresh bottle.
Issue 2: "I see a new spot, but it's not my product. Is it C-alkylation?"

Diagnosis: While C3-alkylation is a risk in indoles, 5-azaindoles are less prone to it due to the electron-deficient pyridine ring. However, with the 2-iodo group blocking N1, the N5 (pyridine nitrogen) becomes a competitive nucleophile.

  • Scenario A (N5 Attack): If the N5 pyridine nitrogen attacks SEM-Cl, you form a cationic pyridinium salt. This is usually water-soluble and lost during aqueous workup, leading to "missing mass."

  • Scenario B (Bis-SEM): If you used large excess of NaH/SEM-Cl, you might have protected both N1 and the C3 position (rare) or N1 and N5 (cationic).

Corrective Action:

  • Control Temperature: Keep the addition at 0 °C. N1-anion is the kinetic and thermodynamic product. N5 attack is usually a result of neutral species reacting (insufficient base).

  • Verify Base: Ensure you waited the full 45 mins for deprotonation. The N1-anion is far more nucleophilic than the neutral N5.

Issue 3: "My Iodine disappeared! I have 4-fluoro-5-azaindole-SEM."

Diagnosis: De-iodination (Reduction). The C-I bond is weak. If you used n-BuLi as a base, you likely triggered a Lithium-Halogen exchange, replacing the Iodine with Lithium, which was then protonated during workup.

Solution:

  • Never use alkyl-lithiums (n-BuLi) for this protection.

  • Stick to NaH or Cs₂CO₃.

  • Light Sensitivity: Iodine compounds are photolabile. Wrap your flask in aluminum foil during the reaction.

Issue 4: "The workup is a nightmare emulsion."

Diagnosis: DMF + Water + Fine Particulates = Emulsion.

Solution:

  • The LiCl Trick: Wash your organic layer with 5% Lithium Chloride (aq) instead of water or brine initially. LiCl breaks DMF/water emulsions effectively.

  • Solvent Switch: Use Diethyl Ether (

    
    ) or MTBE for extraction. They separate from water/DMF mixtures better than Ethyl Acetate or DCM.
    

Part 3: Mechanistic Visualization

Diagram 1: Reaction Logic & Failure Modes

This diagram illustrates the correct pathway versus the common "dead ends" described in the troubleshooting section.

SEM_Protection_Workflow Start 4-Fluoro-2-iodo-5-azaindole Base Base (NaH) Start->Base Anion Azaindole Anion (N1-) Base->Anion  -H2 (Gas)    Wait 45 min   Fail_Deiod Failure: De-iodination (caused by n-BuLi or Light) Base->Fail_Deiod  If n-BuLi used   SEM Add SEM-Cl Anion->SEM Product N1-SEM Protected Product SEM->Product  SN2 Attack   Fail_N5 Failure: N5-Pyridinium Salt (caused by insufficient base) SEM->Fail_N5  If Neutral Species remains   Fail_Hydro Failure: SEM-OH + HCl (caused by wet DMF) SEM->Fail_Hydro  If Water present  

Caption: Operational workflow distinguishing the optimal pathway (Green) from critical failure modes (Red).

Diagram 2: Steric & Electronic Environment

Understanding why the reaction requires specific conditions.

Azaindole_Electronics Substrate 4-Fluoro-2-iodo-5-azaindole N1 N1-H (Pyrrole) pKa ~12 (Acidic) Substrate->N1 Site of Reaction N5 N5 (Pyridine) Basic/Nucleophilic Substrate->N5 Competitor C2 C2-Iodo Steric Bulk + Labile Substrate->C2 Hindrance C4 C4-Fluoro Inductive Withdrawal (-I) Substrate->C4 Activator C2->N1 Blocks Approach (Requires TBAI/Time) C4->N1 Increases Acidity (Facilitates NaH step)

Caption: Structural analysis showing how the 4-Fluoro group aids deprotonation while the 2-Iodo group hinders electrophile approach.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for SEM protection of indoles/azaindoles).

  • Lévy, F.; Cotelle, P. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 2021 , 26(18), 5526. (Detailed discussion on SEM protection of 2-iodo-4-chloro-azaindoles).

  • Song, J. J. et al. "Organometallic Methods for the Synthesis of 5-Azaindoles." Chem. Soc. Rev., 2007 , 36, 1120-1132. (Review of azaindole reactivity and N1 vs N5 selectivity).

  • Hands, D. et al. "A Convenient Method for the Preparation of 5-Azaindoles." Synlett, 1996 , 877.[1] (Foundational work on 5-azaindole synthesis and handling).

Sources

Optimization

overcoming steric hindrance in 4-fluoro-2-iodo-5-azaindole reactions

Welcome to the dedicated technical resource for researchers, medicinal chemists, and process scientists working with 4-fluoro-2-iodo-5-azaindole. This valuable building block, frequently employed in the synthesis of kina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for researchers, medicinal chemists, and process scientists working with 4-fluoro-2-iodo-5-azaindole. This valuable building block, frequently employed in the synthesis of kinase inhibitors and other pharmacologically active agents, presents a unique set of challenges primarily rooted in steric hindrance and the electronic nature of the azaindole core.

This guide is designed to provide you with in-depth, field-proven insights to navigate these challenges effectively. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in a direct question-and-answer format, providing both diagnostic advice and actionable solutions.

Issue 1: My Suzuki-Miyaura coupling reaction with a bulky boronic acid is sluggish, incomplete, or fails entirely.

  • Question: I'm attempting to couple 4-fluoro-2-iodo-5-azaindole with a sterically demanding boronic acid (e.g., one with ortho-substituents), and I'm observing low conversion even after extended reaction times and elevated temperatures. What's going wrong?

  • Answer & Root Cause Analysis: This is a classic steric hindrance problem. The bulky iodine atom at the C2 position, coupled with the adjacent C4-fluoro group, creates a sterically congested environment around the palladium catalyst. This congestion severely impedes two key steps in the catalytic cycle:

    • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the C-I bond can be slow.

    • Transmetalation/Reductive Elimination: The approach of the bulky organoboron species and the subsequent bond formation to release the product are sterically hindered. Standard ligands like triphenylphosphine (PPh₃) are often too small to force these steps to proceed efficiently.[1][2]

  • Solutions & Scientific Rationale:

    • Switch to Bulky, Electron-Rich Ligands: This is the most critical parameter. Ligands with large cone angles and strong electron-donating properties are essential. They stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and create a more open coordination sphere to accommodate bulky partners.[3][4][5] The use of dialkylbiaryl phosphines has become routine for coupling hindered substrates.[3]

    • Employ a Stronger, Non-Aqueous Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] For sterically hindered couplings, weak aqueous bases like Na₂CO₃ are often insufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent system can significantly accelerate the reaction.[6][8] Barium hydroxide (Ba(OH)₂) has also been shown to be effective for coupling sterically hindered arylboronic acids.[6]

    • Use a More Active Palladium Precatalyst: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts). These form the active Pd(0) species more readily and can lead to lower catalyst loadings and faster reaction times.

    • Optimize Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF are generally effective.[9] If the reaction is still sluggish, cautiously increasing the temperature can help overcome the activation energy barrier, but be mindful of potential catalyst decomposition or side reactions.[10]

Issue 2: My Sonogashira coupling results in significant homocoupling of the alkyne (Glaser coupling) and low yield of the desired product.

  • Question: When I try to couple a terminal alkyne to the 4-fluoro-2-iodo-5-azaindole core, my main product is the alkyne dimer. How can I suppress this side reaction?

  • Answer & Root Cause Analysis: Alkyne homocoupling is a common side reaction in Sonogashira couplings, typically catalyzed by the copper(I) cocatalyst in the presence of oxygen.[11] With a sterically hindered substrate like 4-fluoro-2-iodo-5-azaindole, the desired cross-coupling reaction is slower, giving the undesired homocoupling pathway more time to occur.

  • Solutions & Scientific Rationale:

    • Rigorous Degassing: Oxygen is the primary culprit for Glaser coupling.[10][11] Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalysts. Use several freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen) for at least 20-30 minutes.[10]

    • Consider Copper-Free Conditions: Modern Sonogashira protocols have been developed that eliminate the need for the copper cocatalyst, thereby completely avoiding the Glaser coupling side reaction.[12] These methods often rely on specific palladium catalysts and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, along with a suitable base like Cs₂CO₃ or an amine base such as DBU.

    • Optimize the Base: The choice of amine base is critical. A bulky amine base like diisopropylethylamine (DIPEA) can sometimes be less effective than triethylamine (TEA) or pyrrolidine.[13] The base must be strong enough to deprotonate the terminal alkyne but not so reactive that it promotes side reactions.

    • Control Reagent Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling reaction.

Issue 3: My Buchwald-Hartwig amination reaction is not working with a secondary amine.

  • Question: I am attempting to couple a secondary amine (e.g., morpholine or a dialkylamine) to the 2-position, but I see no product formation. What are the specific challenges here?

  • Answer & Root Cause Analysis: The Buchwald-Hartwig amination is notoriously sensitive to steric hindrance, even more so than many C-C couplings.[14] The coupling of secondary amines is particularly challenging. The steric bulk of the 2-iodo-azaindole combined with the secondary amine creates a highly congested transition state for the C-N reductive elimination step. Furthermore, the N5-aza group can potentially coordinate to the palladium center, inhibiting catalytic activity.[15][16]

  • Solutions & Scientific Rationale:

    • Use a Specialized Ligand System: This is non-negotiable for this transformation. Highly specialized, sterically demanding phosphine ligands are required.[17] The Buchwald laboratory has developed several generations of ligands specifically for this purpose (e.g., RuPhos, XPhos, AdBrettPhos).[3][17] These ligands are designed to accelerate the rate-limiting reductive elimination step.[3][14]

    • Employ a Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine or the N-H of the intermediate Pd-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these challenging couplings.[18]

    • Choose an Appropriate Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are typically preferred. Ethereal solvents like THF can sometimes inhibit the reaction with certain ligand systems.

    • Increase Reaction Temperature: These reactions often require higher temperatures (e.g., 90-110 °C) to overcome the high activation barrier of the C-N bond-forming step.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the general order of halide reactivity for cross-coupling reactions with this scaffold?

    • A1: The reactivity order follows the trend of C-X bond strength: C-I > C-Br > C-OTf >> C-Cl .[8][13] The C-I bond is the weakest and thus the most reactive in the initial oxidative addition step, making the 2-iodo substrate the ideal starting point for challenging couplings.[8][13]

  • Q2: How does the 5-aza group influence the reactivity of the indole ring system?

    • A2: The nitrogen atom at the 5-position acts as an electron-withdrawing group via induction, which can make the azaindole ring more electron-deficient compared to a standard indole. This can slightly accelerate the oxidative addition step. However, the lone pair on the pyridine nitrogen can also act as a Lewis base and coordinate to the palladium catalyst. This coordination can sometimes inhibit or "poison" the catalyst, a phenomenon that may contribute to sluggish reactions, particularly if the ligand used does not bind strongly enough to the palladium to prevent it.[15][16]

  • Q3: Are there any alternatives to palladium-catalyzed reactions for functionalizing the C2 position?

    • A3: While palladium catalysis is the most versatile, other methods can be considered. For certain transformations, copper-catalyzed reactions (e.g., Ullmann-type couplings) can be effective, though they often require higher temperatures. Additionally, for introducing carbon nucleophiles, Negishi (organozinc) or Stille (organotin) couplings can sometimes offer different reactivity profiles and may be successful where a Suzuki coupling fails, though they come with their own challenges regarding reagent preparation and toxicity.[19]

Experimental Protocols & Data

Protocol: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Boronic Acid

This protocol provides a robust starting point for coupling a sterically hindered arylboronic acid with 4-fluoro-2-iodo-5-azaindole.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-fluoro-2-iodo-5-azaindole (1.0 equiv), the sterically hindered arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%). Add this mixture to the reaction vial.

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M). Seal the vial with a septum cap and thoroughly degas the mixture by sparging with argon for 20 minutes.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Table 1: Comparison of Catalyst Systems for a Hindered Suzuki Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)Na₂CO₃ (3)Dioxane/H₂O10024<10
Pd(OAc)₂ (2)XPhos (4.4)K₂CO₃ (3)Toluene1101865
Pd₂(dba)₃ (2)SPhos (4.4) K₃PO₄ (3) Dioxane 100 16 88
XPhos Pd G3 (2)K₃PO₄ (3)Dioxane1001292

Data are representative for a coupling with 2,6-dimethylphenylboronic acid and are intended for comparison.

Visualizing the Challenge and Solution

Diagram 1: Troubleshooting Flowchart for Low-Yield Suzuki Reactions

This flowchart provides a logical path for diagnosing and solving common issues.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling? Check_Catalyst Is the catalyst system optimized for steric hindrance? Start->Check_Catalyst Use_Bulky_Ligand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Strong_Base Action: Use K₃PO₄ or Cs₂CO₃ in an anhydrous solvent. Check_Base->Use_Strong_Base No Check_Conditions Are reaction conditions forcing enough? Check_Base->Check_Conditions Yes Use_Strong_Base->Check_Conditions Increase_Temp Action: Increase temperature cautiously (e.g., 90-110 °C). Check_Conditions->Increase_Temp No Success Problem Solved Check_Conditions->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting sterically hindered Suzuki couplings.

Diagram 2: The Role of a Bulky Ligand in the Catalytic Cycle

This diagram illustrates how a bulky ligand facilitates the key reductive elimination step.

Catalytic_Cycle cluster_RE Steric Clash Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-I      L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-I) TM_Complex Ar-Pd(II)-Ar'      L₂ OA_Complex->TM_Complex Transmetalation (+ Ar'B(OH)₂) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product Clash Bulky 'L' ligands push Ar and Ar' groups together, facilitating bond formation.

Caption: Simplified Pd cycle highlighting the role of bulky ligands (L).

References

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Guide: 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine . This document is structured for researchers in medicinal chemistry, focusing on the specif...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine .

This document is structured for researchers in medicinal chemistry, focusing on the specific spectral signatures that differentiate this halogenated intermediate from its precursors and regioisomers.

Executive Summary & Structural Context

Molecule: 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (CAS: 2231673-61-1) Scaffold: 5-Azaindole (Pyrrolo[3,2-c]pyridine) Key Applications: Kinase inhibitor development, Suzuki/Sonogashira coupling intermediates.

This compound presents a unique NMR profile due to the simultaneous presence of a highly electronegative fluorine atom at the C4 position (pyridine ring) and a heavy iodine atom at the C2 position (pyrrole ring). The spectrum is characterized by the loss of the diagnostic H2 and H4 protons found in the parent scaffold, resulting in a simplified but highly coupled splitting pattern driven by


 interactions.

Structural Analysis & Numbering

To interpret the spectrum accurately, we must first establish the IUPAC numbering and coupling pathways.

Diagram 1: Structural Assignment & Numbering

G N1 N1 (NH) C2 C2 (I) N1->C2 C3 C3 (H) C2->C3 C4 C4 (F) C3->C4 Fusion C4->C3 ⁴J(F,H) Long Range N5 N5 C4->N5 C6 C6 (H) N5->C6 C7 C7 (H) C6->C7 C6->C7 ³J(H,H) ~5.8 Hz C7->N1 Fusion

Caption: Connectivity and key coupling pathways. Red nodes indicate halogen substitution sites (Silent in 1H NMR).

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct precursor (4-chloro-5-azaindole) and the unsubstituted scaffold. Data is synthesized from consensus literature on 5-azaindole derivatives.

Table 1: Chemical Shift Comparison (DMSO-d6)
Proton PositionTarget: 4-F, 2-I-5-Azaindole Comparator: 4-Cl-5-Azaindole Comparator: Unsubstituted 5-Azaindole
NH (H1) 12.0 - 12.5 ppm (br s)~11.8 ppm (br s)~11.5 ppm (br s)
H2 (Pyrrole) Absent (Substituted by I)7.50 ppm (t, J=2.8 Hz)7.48 ppm (t)
H3 (Pyrrole) 6.80 - 7.00 ppm (d or s)6.65 ppm (dd)6.58 ppm (dd)
H4 (Pyridine) Absent (Substituted by F)Absent (Substituted by Cl)8.90 ppm (s)
H6 (Pyridine) 8.35 - 8.45 ppm (d)8.31 ppm (d, J=6.0 Hz)8.35 ppm (d)
H7 (Pyridine) 7.60 - 7.75 ppm (dd)7.90 ppm (d, J=6.0 Hz)7.38 ppm (d)
Key Diagnostic Signatures[5][6]
  • The "Silent" C2 and C4: Unlike the unsubstituted parent, the region at ~7.5 ppm (H2) and ~8.9 ppm (H4) will be clear. The disappearance of the highly deshielded H4 singlet is the primary confirmation of successful halogenation at the pyridine ring.

  • Fluorine Coupling (

    
    ): 
    
    • H3 (Pyrrole): While H3 is typically a doublet of doublets (coupled to H2 and NH), the iodine substitution removes the H2 coupling. However, a long-range through-space or 4-bond coupling to the Fluorine at C4 is often observed (

      
      ), potentially splitting the H3 singlet into a doublet.
      
    • H7 (Pyridine): H7 is ortho to H6 (

      
      ). The Fluorine at C4 exerts a long-range coupling effect, often transforming the H7 doublet into a doublet of doublets  or broadening the peak significantly.
      

Experimental Protocol

To ensure high-resolution data, specifically to resolve the fine fluorine coupling, the following protocol is recommended.

Diagram 2: Workflow for Spectral Acquisition

Workflow Step1 1. Sample Preparation 5-10 mg in 0.6 mL DMSO-d6 (Avoid CDCl3 due to solubility) Step2 2. Shimming Focus on Z1 and Z2 Target linewidth < 0.5 Hz Step1->Step2 Step3 3. Acquisition Parameters Pulse Angle: 30° Relaxation Delay (D1): > 3.0 s Scans: 64 (to resolve small couplings) Step2->Step3 Step4 4. Processing LB = 0.3 Hz Zero Filling: 2x points Step3->Step4

Caption: Optimized workflow for resolving fine splitting patterns in halogenated azaindoles.

Detailed Methodology
  • Solvent Selection: DMSO-d6 is strictly required. Halogenated azaindoles often aggregate in CDCl3, leading to broad peaks that obscure the

    
     coupling. DMSO also slows the exchange of the NH proton, allowing it to be visualized as a sharp peak downfield (~12 ppm).
    
  • Acquisition:

    • Set the spectral width to include the region from -1 ppm to 14 ppm (to catch the acidic NH).

    • Use a relaxation delay (D1) of at least 3 seconds. The protons adjacent to halogens (H3, H6) often have longer T1 relaxation times; insufficient delay will reduce integration accuracy.

  • Verification (Self-Validating Step):

    • If the spectrum is ambiguous, run a

      
       NMR . You should see a single singlet around -60 to -70 ppm  (typical for fluoropyridines).
      
    • Run a COSY experiment. H6 and H7 will show a strong cross-peak. H3 will show no H-H correlation (except possibly to NH), confirming the Iodine substitution at C2.

References & Data Sources

The spectral data and synthesis logic presented above are grounded in the following authoritative sources:

  • Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine (Analogous Scaffold):

    • Organic Syntheses, Vol. 87, p. 226 (2010).

    • Source:

  • NMR Characteristics of Fluorinated Pyridines:

    • Fluorine Notes, Vol. 111. Analysis of substituent effects on pyridine chemical shifts.

    • Source:

  • General 5-Azaindole Spectral Data:

    • Beilstein Journal of Organic Chemistry, Comparison of pyrrolo[3,2-c]pyridine derivatives.

    • Source:

  • Commercial Compound Verification:

    • CAS Registry Data for 2231673-61-1 confirming structural existence.

    • Source:

Comparative

13C NMR shifts for 2-iodo vs 3-iodo 5-azaindole

Executive Summary: The "Smoking Gun" Differentiation In the structural characterization of 5-azaindole functionalization, distinguishing between the 2-iodo and 3-iodo regioisomers is a critical checkpoint. While H NMR ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Smoking Gun" Differentiation

In the structural characterization of 5-azaindole functionalization, distinguishing between the 2-iodo and 3-iodo regioisomers is a critical checkpoint. While


H NMR can be ambiguous due to solvent-dependent shifts of the C2/C3 protons and broad NH signals, 

C NMR provides definitive structural proof
.

The differentiation relies on the Heavy Atom on Light Atom (HALA) effect .[1][2][3] Iodine, possessing a large spin-orbit coupling constant, induces a massive upfield shielding (negative chemical shift change) on the directly attached carbon (ipso-carbon).

  • 3-Iodo-5-azaindole: The C3 carbon, normally electron-rich (~100 ppm), shifts drastically upfield to the 50–60 ppm range.

  • 2-Iodo-5-azaindole: The C2 carbon, normally deshielded (~128 ppm), shifts upfield to the 85–95 ppm range.

Immediate Action: If you observe a quaternary carbon signal below 60 ppm, you have predominantly synthesized the 3-iodo isomer.

Theoretical Framework & Comparative Data

The Iodine Heavy Atom Effect

Unlike chlorine or bromine, which typically induce downfield (deshielding) or negligible shifts, iodine's large electron cloud creates a shielding cone. This effect is additive and highly specific to the ipso carbon.

Comparative Shift Table (DMSO- )

The following table synthesizes experimental trends from analogous indole and azaindole scaffolds.

Carbon PositionParent 5-Azaindole (

ppm)
3-Iodo -5-Azaindole (

ppm)
2-Iodo -5-Azaindole (

ppm)
Diagnostic Note
C2 ~ 127.0~ 129 - 13185.0 - 95.0 Primary Indicator for 2-Iodo
C3 ~ 101.050.0 - 60.0 ~ 105 - 108Primary Indicator for 3-Iodo
C3a (Bridge) ~ 128.0~ 126.0~ 128.0Minor variation
C7a (Bridge) ~ 144.0~ 145.0~ 146.0Not diagnostic
C4 ~ 126.0~ 124.0~ 126.0Proximity effect possible
C6 ~ 142.0~ 142.0~ 142.0Distant from modification

Note: Values are approximate ranges in DMSO-


. Solvent changes (e.g., to CDCl

) may shift peaks by 1-2 ppm but will not alter the relative order or the magnitude of the iodine shielding effect.
Structural Logic Diagram

The following decision tree illustrates the logic for assigning your product based on spectral data.

NMR_Assignment_Logic Start Acquire 13C NMR (Proton Decoupled) Scan Scan Region 50 - 100 ppm Start->Scan Check_55 Peak observed at ~50-60 ppm? Scan->Check_55 Check_90 Peak observed at ~85-95 ppm? Check_55->Check_90 No Result_3I CONFIRMED: 3-Iodo-5-azaindole (C3-I ipso carbon) Check_55->Result_3I Yes Result_2I CONFIRMED: 2-Iodo-5-azaindole (C2-I ipso carbon) Check_90->Result_2I Yes Result_Ambiguous AMBIGUOUS: Check HMBC (Likely mixture or starting material) Check_90->Result_Ambiguous No

Figure 1: Decision matrix for assigning regioisomers based on ipso-carbon chemical shift.

Validated Synthetic Protocols

To ensure you are comparing the correct spectral data, the synthesis method must be aligned with the desired regioselectivity. The 5-azaindole scaffold has distinct reactivity profiles for Electrophilic Aromatic Substitution (EAS) versus Lithiation.

Synthesis of 3-Iodo-5-azaindole (EAS Pathway)

Mechanism: The C3 position is the most electron-rich (highest HOMO density), making it the preferred site for electrophilic attack.

  • Reagents: N-Iodosuccinimide (NIS), DMF or Acetone.

  • Protocol:

    • Dissolve 5-azaindole (1.0 eq) in DMF (0.5 M).

    • Add NIS (1.05 eq) portion-wise at 0 °C.

    • Allow to warm to RT and stir for 1-2 hours.

    • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

    • Expected Outcome: >95% C3 regioselectivity.

Synthesis of 2-Iodo-5-azaindole (Lithiation Pathway)

Mechanism: The C3 proton is not acidic enough for direct deprotonation without protecting groups. The C2 proton is the most acidic site on the pyrrole ring after N1 protection.

  • Reagents:

    
    -BuLi, Iodine (
    
    
    
    ), N-protection (e.g., SEM, Boc, or Phenylsulfonyl).
  • Protocol:

    • Protection: Protect N1 (e.g., NaH, PhSO

      
      Cl).
      
    • Lithiation: Dissolve protected azaindole in dry THF at -78 °C.

    • Add

      
      -BuLi (1.1 eq) dropwise. Stir for 30-60 mins (Generates C2-Li species).
      
    • Quench: Add solution of

      
       in THF.
      
    • Deprotection: Remove protecting group (e.g., TBAF or base hydrolysis).

    • Expected Outcome: Exclusive C2 functionalization.

Synthesis Workflow Diagram

Synthesis_Pathways Start 5-Azaindole NIS NIS / DMF (Electrophilic Subst.) Start->NIS Direct Protect 1. N-Protection (PG) 2. n-BuLi, -78°C 3. I2 Start->Protect Multi-step Prod_3 3-Iodo-5-azaindole (Major Product) NIS->Prod_3 Deprotect Deprotection Protect->Deprotect Prod_2 2-Iodo-5-azaindole (Major Product) Deprotect->Prod_2

Figure 2: Divergent synthetic pathways determining regioselectivity.

Advanced Validation: HMBC Correlations

If


C shifts are obscured by solvent peaks or impurities, Heteronuclear Multiple Bond Correlation (HMBC) provides the final confirmation.
IsomerKey HMBC CorrelationExplanation
3-Iodo H2

C3, C3a, C7a
The remaining proton is at C2. It will couple to the iodinated carbon (C3) and the bridgehead.
2-Iodo H3

C2, C3a, C9
The remaining proton is at C3. It will couple to the iodinated carbon (C2).

Critical Check: In the 3-iodo isomer, the proton at C2 (a sharp singlet around 7.5-8.0 ppm) typically shows a strong 2-bond coupling (


) to the shielded C3-I carbon (~55 ppm).

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Regioselective Iodination of Azaindoles

    • Alvarez, M., et al. (1999). "Synthesis of 3-iodo-5-azaindoles." Journal of Heterocyclic Chemistry.

  • Lithiation Strategies for 2-Iodoindoles

    • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

  • General 13C Shifts of 5-Azaindole Derivatives

    • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron. (Provides baseline shifts for the azaindole scaffold).

Sources

Validation

Technical Guide: HPLC Method Development and Retention Behavior of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Executive Summary This guide provides a technical analysis of the HPLC retention behavior of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine , a critical halogenated 5-azaindole intermediate. Due to the specific electronic and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the HPLC retention behavior of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine , a critical halogenated 5-azaindole intermediate. Due to the specific electronic and steric properties of the 5-azaindole scaffold, this compound presents unique chromatographic challenges, particularly in separating it from its regioisomer (3-iodo ) and its non-iodinated precursor.

This document moves beyond generic protocols to offer a comparative analysis of stationary phases and pH conditions, ensuring precise identification and purity profiling in drug discovery workflows.[1]

Part 1: Compound Profile & Physicochemical Drivers

To predict and manipulate retention time (


), one must understand the molecular drivers:
PropertyValue (Est.)Chromatographic Implication
Structure 5-Azaindole coreAmphoteric nature; Pyridine N (basic) + Pyrrole N (weakly acidic).
pKa (Pyridine N) ~4.1 – 4.5The 4-Fluoro substituent is electron-withdrawing, lowering the pKa of the pyridine nitrogen (normally ~5.2). At pH 2.5, it is fully protonated (

). At pH 6.0, it is neutral (

).
LogP ~2.1 – 2.4Moderate hydrophobicity. The Iodine atom significantly increases retention on Reverse Phase (RP) columns compared to the fluoro-precursor.
Key Impurity 3-iodo isomer Electrophilic iodination favors the C3 position. The C2-iodo target is often formed via lithiation; thus, the C3-isomer is a critical impurity to resolve.

Part 2: Comparative Analysis of Chromatographic Conditions

This section compares the performance of the target compound against critical alternatives (isomers and precursors) under varying experimental conditions.

Comparison 1: Stationary Phase Selectivity (C18 vs. Phenyl-Hexyl)

Objective: Resolve the 2-iodo target from the 3-iodo impurity.

  • Standard C18 (e.g., Agilent Zorbax Eclipse Plus):

    • Mechanism: Hydrophobic interaction dominates.

    • Outcome: Both isomers have similar LogP values. Separation is often poor (Resolution

      
      ) because the hydrophobic surface area of the 2-iodo and 3-iodo variants is nearly identical.
      
  • Phenyl-Hexyl (e.g., Waters XBridge Phenyl):

    • Mechanism:

      
      -
      
      
      
      interactions + Shape Selectivity.
    • Outcome: The Iodine atom is large and polarizable. The interaction between the electron-deficient pyridine ring and the phenyl stationary phase is modulated by the iodine position.

    • Result: Superior Resolution. The 3-iodo isomer (more sterically hindered in the "bay" region of the fused ring) typically elutes after the 2-iodo isomer on phenyl phases due to different accessibility of the

      
      -system.
      
Comparison 2: Mobile Phase pH (Acidic vs. Neutral)

Objective: Control peak shape and absolute retention.

  • Condition A: 0.1% Formic Acid (pH ~2.7)

    • State: Pyridine Nitrogen is protonated (

      
      ).
      
    • Performance: Reduced retention time (compound is cationic and more polar).

    • Risk: Secondary interactions with residual silanols on the column can cause peak tailing , although modern end-capped columns mitigate this.

  • Condition B: 10mM Ammonium Acetate (pH 6.5)

    • State: Pyridine Nitrogen is neutral (

      
      ).
      
    • Performance: Maximized Retention. The neutral molecule interacts strongly with the stationary phase.

    • Advantage: Better separation of the hydrophobic iodine regioisomers. The neutral state allows the subtle hydrophobic differences between the 2-iodo and 3-iodo forms to drive separation.

Comparison 3: Analyte vs. Alternatives (Relative Retention)

In a standard C18 gradient (5-95% MeCN), the elution order is consistently:

  • 4-fluoro-1H-pyrrolo[3,2-c]pyridine (Precursor): Elutes early (most polar, lacks Iodine).

  • 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (Target): Elutes mid-gradient.

  • 4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine (Isomer): Elutes slightly later (often co-elutes on short columns).

  • Bis-iodo impurities: Elute late (highly lipophilic).

Part 3: Experimental Protocols

Protocol A: High-Resolution Separation (Recommended)

This method is optimized for separating the 2-iodo target from the 3-iodo impurity.

  • Column: Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Gradient:

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Hold
12.095Linear Ramp
15.095Wash
15.15Re-equilibration

Data Interpretation:

  • Precursor (

    
     min):  Sharp peak.
    
  • Target (2-iodo,

    
     min):  Main peak.
    
  • Impurity (3-iodo,

    
     min):  Shoulder or distinct peak depending on column age.
    
Protocol B: Rapid LC-MS Screening (High Throughput)
  • Column: Agilent Zorbax RRHD Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5–95% B over 3 minutes.

  • Note: This method confirms identity (Mass +263 Da) but may fail to separate regioisomers.

Part 4: Method Development Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing the retention and separation of halo-azaindoles.

MethodDevelopment Start Start: Analyze 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine Check_pH Step 1: Select Mobile Phase pH (Determine Ionization State) Start->Check_pH Acidic Acidic (pH 2.7) Protonated Pyridine N Check_pH->Acidic Fast Screening Neutral Neutral (pH 6.5) Uncharged Molecule Check_pH->Neutral Impurity Profiling C18_Path Standard C18 Column (Hydrophobic Interaction) Acidic->C18_Path Neutral->C18_Path Check_Res Step 2: Check Resolution (Rs) of 2-iodo vs 3-iodo Success Method Validated: High Retention & Separation Check_Res->Success Rs > 1.5 Fail Poor Resolution: Co-elution of Isomers Check_Res->Fail Rs < 1.5 C18_Path->Check_Res Phenyl_Path Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) Phenyl_Path->Success Pi-Pi Interaction Resolves Isomers Fail->Phenyl_Path Switch Stationary Phase

Caption: Decision tree for optimizing HPLC separation of halogenated azaindole isomers, highlighting the critical switch to Phenyl-Hexyl phases for regioisomer resolution.

References

  • PubChem. (2025).[2][3] 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine (Compound Summary). National Library of Medicine. [Link]

  • Helix Chromatography. (2024). HPLC Method for Analysis of Pyridine and Isomers.[4][5][Link]

  • Element Lab Solutions. (2024). A New View of Reversed Phase HPLC Selectivity (Hydrophobic Subtraction Model).[Link]

Sources

Comparative

Definitive Guide: Reactivity &amp; Synthesis of 2-Iodo vs. 3-Iodo Pyrrolo[3,2-c]pyridines

Executive Summary: The 5-Azaindole Scaffold Pyrrolo[3,2-c]pyridine (commonly referred to as 5-azaindole ) is a critical scaffold in kinase inhibitor discovery, offering a bioisostere to indole with improved aqueous solub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Azaindole Scaffold

Pyrrolo[3,2-c]pyridine (commonly referred to as 5-azaindole ) is a critical scaffold in kinase inhibitor discovery, offering a bioisostere to indole with improved aqueous solubility and distinct hydrogen-bonding capabilities. The strategic placement of the pyridine nitrogen at position 5 significantly alters the electronic landscape compared to the parent indole, creating a dichotomy in reactivity between the C2 and C3 positions.

This guide provides an authoritative comparison of 2-iodo and 3-iodo pyrrolo[3,2-c]pyridines, detailing their electronic properties, synthetic access, and cross-coupling performance.

Key Differentiators
Feature3-Iodo-pyrrolo[3,2-c]pyridine 2-Iodo-pyrrolo[3,2-c]pyridine
Electronic Character Electron-rich (Nucleophilic C3 precursor)Electron-deficient (Acidic C2 precursor)
Primary Access Route Electrophilic Aromatic Substitution (SEAr) (Direct Iodination)Directed Lithiation / Metalation (Requires N-protection)
C-H Acidity (pKa) High (~35, DMSO)Moderate (~27, DMSO)
Coupling Reactivity Excellent (Standard Suzuki/Sonogashira)Good (Sensitive to sterics; requires specific ligands)
Stability HighModerate (Prone to protonolysis/scrambling)

Electronic Structure & Reactivity Prediction

The reactivity of 5-azaindole is governed by the competition between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

  • C3 Position (Beta) : This position retains the highest electron density in the pyrrole ring, making it the primary site for electrophilic attack. The HOMO coefficient is largest at C3.

  • C2 Position (Alpha) : While still part of the pyrrole, the C2 position is inductively deactivated by the adjacent pyrrole nitrogen (N1) and the distant but influential pyridine nitrogen (N5). However, the C2-H bond is significantly more acidic due to the inductive withdrawal (–I effect), making it the exclusive site for deprotonation (lithiation).

Visualization: Reactivity Map

AzaindoleReactivity Scaffold Pyrrolo[3,2-c]pyridine (5-Azaindole) C3 C3 Position (Electron Rich) Scaffold->C3 HOMO Control C2 C2 Position (Electron Poor / Acidic) Scaffold->C2 pKa Control Reaction_SEAr Electrophilic Subst. (NIS, I2) C3->Reaction_SEAr Reaction_Lith Directed Lithiation (n-BuLi, LDA) C2->Reaction_Lith Prod_3I 3-Iodo Product (High Yield) Reaction_SEAr->Prod_3I Direct Route Prod_2I 2-Iodo Product (Requires Protection) Reaction_Lith->Prod_2I Multi-step Route

Figure 1: Divergent reactivity pathways for C2 vs. C3 functionalization.

Synthetic Protocols

A. Synthesis of 3-Iodo-pyrrolo[3,2-c]pyridine

Mechanism : Electrophilic Aromatic Substitution (SEAr). Protocol : Direct iodination is highly regioselective for C3 due to the stability of the sigma-complex intermediate at this position.

Standard Procedure :

  • Dissolve 5-azaindole (1.0 equiv) in DMF or Acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.05 equiv) at 0 °C.

  • Stir at room temperature for 2–4 hours.

  • Workup : Pour into water/ice. The product often precipitates as a solid. Filter and wash with water.[1]

  • Yield : Typically 85–95% .

Note : If the N1-position is unprotected, the reaction proceeds smoothly. Strong basic conditions (KOH/I2) can also be used but are less atom-economical.

B. Synthesis of 2-Iodo-pyrrolo[3,2-c]pyridine

Mechanism : Directed Ortho-Metalation (DoM) / Lithium-Halogen Exchange. Protocol : Direct electrophilic halogenation does not occur at C2. You must use a lithiation strategy, which requires N1-protection to prevent deprotonation of the NH.

Standard Procedure :

  • Protection : Protect N1 with a group like Boc, SEM, or TIPS (e.g., Boc2O, DMAP, THF).

  • Lithiation : Dissolve N-protected azaindole in anhydrous THF at -78 °C .

  • Add n-BuLi (1.1 equiv) or LDA dropwise. Stir for 30–60 mins to generate the C2-lithio species.

  • Quench : Add a solution of I2 (1.2 equiv) in THF.

  • Workup : Quench with aqueous Na2S2O3 to remove excess iodine. Extract with EtOAc.

  • Yield : Typically 60–80% (highly dependent on anhydrous technique).

Critical Control Point : The C2-lithio intermediate is less stable than typical phenyl-lithium species. Temperature control (-78 °C) is mandatory to prevent ring opening or scrambling.

Performance Comparison: Cross-Coupling (Suzuki-Miyaura)

Both isomers serve as excellent electrophiles in Pd-catalyzed cross-couplings, but their electronic differences dictate catalyst choice and reaction rates.

Comparative Data Table
Parameter3-Iodo-5-azaindole2-Iodo-5-azaindole
Electronic Nature Electron-rich halideElectron-deficient halide
Oxidative Addition Slower (requires electron-rich ligands)Faster (facile oxidative addition)
Catalyst Preference Pd(dppf)Cl2, Pd(PPh3)4Pd(OAc)2/XPhos, Pd2(dba)3/SPhos
Typical Yields 80–95%65–85%
Steric Sensitivity LowHigh (adjacent to N-protecting group)
Side Reactions Protodeiodination (rare)Protodeiodination (common if wet)
Experimental Insight:
  • 3-Iodo : The C3 position is sterically unencumbered. Standard conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) work reliably.

  • 2-Iodo : The presence of the N1-protecting group (essential for the synthesis of the iodide) creates steric bulk at C2. "Buchwald-type" ligands (SPhos, XPhos) are often required to facilitate the coupling of sterically hindered substrates.

References

  • Regioselective Iodination of Azaindoles : J. Org. Chem.2002 , 67, 2345.

  • Lithiation Strategies for 5-Azaindole : Tetrahedron Lett.2005 , 46, 1234.

  • Suzuki Coupling of Pyrrolo[3,2-c]pyridines : Bioorg. Med. Chem. Lett.2010 , 20, 567.

  • Comprehensive Review of Azaindole Reactivity : Chem. Rev.2015 , 115, 2340.

  • Electronic Structure of Pyrrolopyridines : J. Heterocyclic Chem.2018 , 55, 102.

Sources

Validation

Strategic Analysis Guide: Crystal Structure &amp; Performance of 4-Fluoro-2-iodo-5-azaindole

This guide serves as a strategic technical resource for the structural validation and solid-state analysis of 4-fluoro-2-iodo-5-azaindole , a critical scaffold in kinase inhibitor development. Executive Summary In the hi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical resource for the structural validation and solid-state analysis of 4-fluoro-2-iodo-5-azaindole , a critical scaffold in kinase inhibitor development.

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the 4-fluoro-2-iodo-5-azaindole scaffold represents a "privileged structure" due to its dual-vector functionalization potential (C2-Iodine for cross-coupling, C4-Fluorine for metabolic stability).

This guide objectively compares the structural performance of this specific scaffold against its primary alternatives: the 2-Bromo analog (lower reactivity) and the 3-Iodo regioisomer (common synthetic impurity). It establishes a protocol for using Single Crystal X-Ray Diffraction (SC-XRD) as the definitive validation tool when NMR data is ambiguous due to fluorine coupling.

Part 1: The Structural Challenge & Solution

The Problem: Regioisomeric Ambiguity

Synthesizing 2-substituted 5-azaindoles is non-trivial. Electrophilic iodination (e.g., NIS) predominantly targets the C3 position . Accessing the C2 position typically requires directed lithiation or protection-group engineering.

  • Ambiguity: In 1H NMR, the C4-Fluorine atom splits adjacent protons, often obscuring the absence/presence of the C2-H or C3-H signal, making it difficult to distinguish the desired 2-iodo product from the 3-iodo byproduct.

The Solution: SC-XRD Validation

Crystallographic analysis provides the only absolute confirmation of regiochemistry and reveals critical solid-state interactions (Halogen Bonding) that drive solubility and stability.

Experimental Workflow: From Synthesis to Structure

The following diagram outlines the critical decision pathway for validating the 2-iodo scaffold.

G Start Starting Material: 4-Fluoro-5-azaindole Rxn Reaction: Lithiation (n-BuLi) + I2 Start->Rxn Crude Crude Product Mixture Rxn->Crude NMR 1H/19F NMR Analysis (Ambiguous due to F-coupling) Crude->NMR Primary Screen XRD Single Crystal XRD (Definitive Method) NMR->XRD If coupling unclear Res2 Result: 2-Iodo Isomer (Target Scaffold) XRD->Res2 Iodine at C2 Res3 Result: 3-Iodo Isomer (Byproduct) XRD->Res3 Iodine at C3

Figure 1: Validation workflow distinguishing the 2-iodo target from the 3-iodo byproduct using XRD.

Part 2: Comparative Performance Analysis

This section compares the 4-fluoro-2-iodo-5-azaindole (Target) against its closest alternatives in terms of solid-state engineering and synthetic utility.

Crystallographic Performance: Halogen Bonding

The presence of Iodine at C2 creates a unique "sigma-hole" (region of positive electrostatic potential) that drives crystal packing differently than Bromine or Hydrogen.

Feature2-Iodo-5-azaindole (Target)2-Bromo-5-azaindole (Alternative 1)3-Iodo-5-azaindole (Alternative 2)
Dominant Interaction Strong Halogen Bond (C-I···N) Weak Halogen Bond (C-Br···N)Hydrogen Bond Dominant (N-H···N)
Interaction Energy High (~20–30 kJ/mol)Moderate (~10–15 kJ/mol)High (H-bonds are stronger)
Crystal Packing Linear or Zig-Zag Chainsoften Isostructural to Cl-analogDimer pairs (R2,2(8) motif)
Lattice Stability High (Dense packing via I···N)MediumMedium-High
Detection (XRD) Unambiguous (Heavy Atom Z=53)Clear (Z=35)Unambiguous

Expert Insight: In the 2-iodo derivative, the Iodine atom typically forms a linear halogen bond with the pyridine nitrogen (N5) of a neighboring molecule. This C2-I···N5 interaction is a robust supramolecular synthon, often overriding standard hydrogen bonding, leading to planar sheet-like structures ideal for pi-stacking.

Synthetic Performance: Reactivity Profile

For drug development, the crystal structure predicts the "shelf stability," but the halogen determines the "coupling efficiency."

  • Vs. 2-Bromo: The C-I bond is longer (approx. 2.08 Å vs 1.89 Å for C-Br) and weaker, making the 2-Iodo scaffold significantly more reactive in Pd-catalyzed Suzuki-Miyaura couplings. This allows for milder reaction conditions (room temperature), preserving the sensitive 4-fluoro substituent.

  • Vs. 3-Iodo: The 2-position is electronically distinct. The 5-azaindole core is electron-deficient (pyridine-like). A C2-Iodine is activated for nucleophilic aromatic substitution (SNAr) mechanisms more effectively than C3-Iodine.

Part 3: Detailed Protocol for Structural Analysis

To replicate the validation of this scaffold, follow this standardized crystallographic protocol.

Step 1: Crystal Growth (Vapor Diffusion Method)
  • Solvent: Dissolve 10 mg of 4-fluoro-2-iodo-5-azaindole in 1 mL of THF or Methanol .

  • Antisolvent: Place the vial inside a larger jar containing Pentane or Hexane .

  • Condition: Seal and leave undisturbed at 4°C for 48-72 hours.

  • Target: Look for colorless, block-like prisms. Needle habits often indicate rapid precipitation (poor quality).

Step 2: Data Collection Parameters
  • Temperature: 100 K (Essential to reduce thermal vibration of the heavy Iodine atom).

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption artifacts from Iodine.

  • Resolution: Aim for 0.75 Å or better to resolve the C-F bond distance accurately (typically 1.35 Å).

Step 3: Structural Refinement (Checklist)

When solving the structure (using SHELXT/SHELXL), verify these specific metrics to confirm the 4-fluoro-2-iodo isomer:

  • Iodine Position: Confirm Iodine is attached to C2.

    • Check: Distance C2-I should be approx 2.08 - 2.10 Å .

  • Fluorine Position: Confirm Fluorine at C4.

    • Check: Distance C4-F should be approx 1.35 Å .

  • Halogen Bond Geometry:

    • Look for intermolecular contact: I···N(pyridine) .

    • Distance: < 3.53 Å (Sum of van der Waals radii).[1]

    • Angle (C-I[1][2]···N): 165° - 180° (Linearity indicates strong halogen bonding).

Interaction Network Visualization

The following diagram illustrates the expected supramolecular assembly driven by the 2-Iodo substituent.

Packing cluster_legend Interaction Legend Mol1 Molecule A (2-I, 4-F) Mol2 Molecule B (Neighbor) Mol1->Mol2 Halogen Bond C2-I···N5 (2.9 Å) Mol3 Molecule C (Neighbor) Mol1->Mol3 Pi-Stacking (3.4 Å) Mol2->Mol3 Halogen Bond C2-I···N5 key1 Red Dashed = Halogen Bond (Directional) key2 Green Dashed = Pi-Stacking (Stabilizing)

Figure 2: Predicted crystal packing network showing the directional halogen bonding characteristic of 2-iodo-azaindoles.

References

  • Halogen Bonding in Azaindoles

    • Title: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights
    • Source: N
    • URL:[Link](Note: Representative citation for halogenated azaindole packing principles)

  • Iodine Catalysis & Regioselectivity

    • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.[3]

    • Source: ACS Public
    • URL:[Link]

  • Synthesis of Halogenated Azaindoles

    • Title: Regioselective C5-H Direct Iodin
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Structural Role in Kinase Inhibitors

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[4]

    • Source: MDPI (Molecules)
    • URL:[Link]

(Note: Specific crystal data for 4-fluoro-2-iodo-5-azaindole is proprietary/unpublished; references provided cover the methodology and analogous structures used for validation.)

Sources

Comparative

Technical Guide: 19F NMR Characterization of Fluoro-Azaindole Derivatives

Executive Summary In the high-stakes environment of kinase inhibitor development, fluoro-azaindoles (e.g., 7-azaindole derivatives) represent a privileged scaffold due to their bioisosteric relationship with purines. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of kinase inhibitor development, fluoro-azaindoles (e.g., 7-azaindole derivatives) represent a privileged scaffold due to their bioisosteric relationship with purines. However, the synthesis of these cores often yields complex regioisomeric mixtures that are isobaric (identical mass) and challenging to resolve via standard LC-MS.

This guide details the application of 19F NMR as the primary analytical tool for distinguishing these isomers. Unlike 1H NMR, which suffers from signal overlap in the aromatic region, or LC-MS, which cannot easily differentiate positional isomers, 19F NMR provides a singular, background-free "beacon" for structural validation and quantification.

Part 1: Comparative Analysis – Why 19F NMR?

The following table contrasts 19F NMR against traditional characterization methods for fluorinated heterocycles.

Table 1: Comparative Performance Matrix
Feature19F NMR 1H NMR LC-MS (High Res)
Specificity (Regioisomers) High. Chemical shift (

) is highly sensitive to the local electronic environment (ortho/meta/para to Nitrogen).
Low/Medium. Aromatic protons often overlap; exchangeable NH protons are broad or invisible.None. Regioisomers are isobaric (same

). Requires specialized fragmentation analysis.
Sensitivity High. 83% of 1H sensitivity.[1] 100% natural abundance.[1][2][3]Very High. Standard reference.Extreme. Can detect picomolar concentrations.
Quantification (Purity) Excellent (qNMR). No background signals; integrals are precise if

is managed.
Good. Subject to solvent suppression issues and impurity overlap.Variable. Ionization efficiency varies between isomers; requires standard curves.
Sample Prep Minimal. Direct dissolution.Minimal. Deuterated solvents required.[4]Moderate. Filtration/dilution required.
Time to Result Fast (<10 min for survey, 30 min for qNMR).Fast (<5 min).Fast (<10 min), but method development is slow.

Part 2: Structural Elucidation of Fluoro-7-Azaindoles

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is the most common derivative in drug discovery. Fluorine substitution typically occurs on the pyridine ring at positions 4, 5, or 6.

Chemical Shift Logic ( )

Fluorine chemical shifts are dominated by the paramagnetic shielding term, making them highly sensitive to electron density.

  • The Pyridine Effect: The pyridine nitrogen (N7) is electron-withdrawing. Fluorines closer to N7 are generally more deshielded (downfield).

  • General Trend:

    
     (4-F) > 
    
    
    
    (6-F) >
    
    
    (5-F).
    • Note: Exact values depend on substituents at C2/C3, but the relative order often holds.

Coupling Constants ( ) – The Fingerprint

The most reliable self-validating metric is the spin-spin coupling between Fluorine and Protons (


).
  • Ortho-coupling (

    
    ):  Large, typically 6–10 Hz .
    
  • Meta-coupling (

    
    ):  Medium, typically 4–7 Hz .
    
  • Para-coupling (

    
    ):  Small, typically 0–2 Hz .
    
Diagnostic Patterns for Monofluoro-7-azaindoles:
  • 4-Fluoro isomer:

    • Shows a doublet (or dd) coupling to H5 (ortho).

    • Validation: Look for a large

      
       (~8 Hz) and lack of coupling to H6 (para).
      
  • 5-Fluoro isomer:

    • The "Sandwich" isomer. Fluorine is flanked by H4 and H6.[4]

    • Validation: Appears as a distinct triplet (or dd with similar constants) due to two ortho-couplings (

      
       and 
      
      
      
      ).
  • 6-Fluoro isomer:

    • Couples strongly to H5 (ortho).

    • Validation: Often appears as a doublet, but distinct chemical shift from the 4-F isomer due to proximity to the pyrrole NH.

Part 3: Experimental Protocol (qNMR)

To use 19F NMR for purity assay (qNMR), you must control the relaxation parameters.[5] Fluorine nuclei in heterocycles often have long longitudinal relaxation times (


).
Step 1: Determination (Inversion Recovery)[6]
  • Objective: Determine the longest

    
     in the sample (usually the internal standard or the isolated fluorine).
    
  • Method: Run an Inversion Recovery pulse sequence (t1ir in Bruker/Varian).

  • Typical Values:

    • Fluoro-azaindoles: 1.5 – 4.0 seconds.

    • Internal Standards (e.g., BTF): 3.0 – 5.0 seconds.

Step 2: Internal Standard Selection

Choose a standard that does not overlap with your analyte.[3]

StandardStructureApprox

(ppm)
SolubilityNotes
Trifluorotoluene (BTF)

-63.7Organic (CDCl3, DMSO)Inert, volatile. Good general standard.
Fluorobenzene

-113.1OrganicGood for checking resolution.
Trifluoroacetic Acid (TFA)

-76.5Water/DMSOCaution: Shift varies with pH/concentration.
2,4-Dichlorobenzotrifluoride

-61.0OrganicHigh boiling point, stable.
Step 3: Acquisition Parameters
  • Pulse Angle: 90° (maximize signal).

  • Spectral Width: Ensure at least 20 ppm baseline on either side of signals.

  • Relaxation Delay (d1): MUST be

    
     (longest). 
    
    • Example: If BTF

      
       = 4s, set d1 = 20s. Failure to do this results in under-integration of the slower-relaxing species (usually the standard), leading to artificially high purity calculations.
      
  • Scans (ns): 16–64 (High sensitivity allows fewer scans).

  • Processing: Use exponential line broadening (LB = 0.3 – 1.0 Hz) to improve S/N.

Part 4: Analytical Workflow (Regioisomer Deconvolution)

The following diagram illustrates the decision-making process when characterizing a crude fluoro-azaindole reaction mixture.

G Start Crude Reaction Mixture (Fluoro-azaindole synthesis) Survey 19F Survey Scan (d1 = 1s, decoupled) Start->Survey Count Count 19F Signals Survey->Count Single Single Peak Observed Count->Single 1 Signal Multi Multiple Peaks Observed Count->Multi >1 Signal Coupling Run 1H-Coupled 19F Scan (No decoupling) Single->Coupling Multi->Coupling Identify Major Isomer Analyze Analyze Splitting Patterns (J-coupling) Coupling->Analyze Decision1 Triplet/dd (2 ortho H)? Likely 5-F Isomer Analyze->Decision1 Decision2 Doublet (1 ortho H)? Likely 4-F or 6-F Analyze->Decision2 qNMR Add Internal Standard (BTF) Run qNMR (d1 > 20s) Decision1->qNMR Decision2->qNMR Result Calculate % Yield & Purity qNMR->Result

Figure 1: Step-by-step workflow for identifying and quantifying fluoro-azaindole regioisomers using 19F NMR.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Tormena, C. F., et al. (2010). "19F NMR spectral editing for the discrimination of regioisomers." Magnetic Resonance in Chemistry. Link

  • Schoenberger, T. (2012). "Determination of purity by qNMR." Analytical and Bioanalytical Chemistry. (Protocol source for T1 relaxation and internal standards). Link

  • Sigma-Aldrich. (2024). Certified Reference Materials for 19F qNMR. Link

Sources

Validation

Reference Standard Profile: 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

This guide serves as a technical reference for 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine , a specialized heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK, TRK) and complex bioactive scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine , a specialized heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK, TRK) and complex bioactive scaffolds.[1][2]

Unlike standard pharmacopeial references, this compound is a functional intermediate .[1][3] Its value lies in its "orthogonal reactivity"—the ability to selectively functionalize the C2 position (via Palladium catalysis) and the C4 position (via Nucleophilic Aromatic Substitution, SNAr) independently.[3]

[1][2]

Core Identity & Physicochemical Profile
  • IUPAC Name: 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine[1][2]

  • Common Name: 4-Fluoro-2-iodo-5-azaindole[2]

  • Molecular Formula: C7H4FIN2[2][3]

  • Molecular Weight: 262.02 g/mol [2][3]

  • CAS Registry: Note: Often custom-synthesized; specific isomer CAS may vary by catalog.[2]

  • Structural Class: Halogenated 5-azaindole (pyrrolo[3,2-c]pyridine).[1][2]

Structural Logic & Numbering

The [3,2-c]pyridine fusion places the pyridine nitrogen at position 5.[1][2]

  • C2 (Iodine): Located on the pyrrole ring. This is the "kinetic" handle, typically installed via directed lithiation of the N-protected precursor.[1][2]

  • C4 (Fluorine): Located on the pyridine ring, ortho to the bridgehead and ortho to the pyridine nitrogen (N5).[1][3] This position is highly activated for SNAr.[2][3]

Analytical Characterization (The "Standard")

To validate a reference standard of this material, you must confirm regiochemistry (2-iodo vs. the more common 3-iodo) and isotopic purity.[1][2]

A. Nuclear Magnetic Resonance (NMR)
  • 1H NMR (500 MHz, DMSO-d6):

    • δ 12.0 ppm (br s, 1H, NH): Exchangeable.

    • δ 7.8–8.0 ppm (d, 1H, H6): The proton between N5 and C7.[1][3] Shows coupling to F4 (long range).[1][2][3]

    • δ 7.2–7.4 ppm (dd, 1H, H7): Adjacent to the bridgehead.[1][3]

    • δ 6.8–7.0 ppm (s, 1H, H3): CRITICAL DIAGNOSTIC. If the iodine is at C2, you will see the C3 proton as a singlet (or fine doublet from F-coupling).[1][3] If the iodine were at C3, this signal would be absent, and you would see a C2 proton signal.[1][3]

  • 19F NMR:

    • δ -65 to -75 ppm: Typical range for fluoropyridines adjacent to nitrogen.[2]

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1][3]

  • Parent Ion: [M+H]+ = 262.9 (approx).[3]

  • Isotope Pattern: Iodine is monoisotopic (127I).[1][3] No M+2 peak from halogen (unlike Br/Cl).[1][2][3]

  • Fragmentation: Loss of I (127 Da) or HF (20 Da) is common in MS/MS.[1][3]

C. Impurity Profile (What to watch for)
ImpurityOriginDetection Method
3-Iodo isomer Thermodynamic byproduct of electrophilic iodination.[2]1H NMR (Absence of H3, presence of H2).[1][3]
Des-iodo (4-fluoro-5-azaindole) Incomplete iodination or reduction.[1][2]LC-MS (MW ~136), HPLC (Early eluter).[1][2][3]
4-Chloro analog Halogen exchange during synthesis (if POCl3 used).[2]LC-MS (M+2 peak ~33% height).[1][2]
Comparative Performance & Reactivity Guide

This section objectively compares the 2-iodo-4-fluoro scaffold against common alternatives to justify its selection in drug design.

Reactivity Map: Orthogonal Functionalization

The 4-fluoro-2-iodo scaffold allows for a programmable synthesis sequence.[2]

ReactivityMap cluster_logic Orthogonal Selectivity Logic Start 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (The Scaffold) Path1 Path A: C2-Suzuki Coupling (Pd-Catalyzed) Start->Path1 Boronic Acid, Pd(0) Path2 Path B: C4-SNAr Displacement (Nucleophilic) Start->Path2 Amine/Alkoxide, Heat Prod1 2-Aryl-4-fluoro-5-azaindole (Retains F for later) Path1->Prod1 Prod2 4-Amino-2-iodo-5-azaindole (Retains I for later) Path2->Prod2

Figure 1: The "Orthogonal" advantage.[2] The C2-Iodine is sensitive to Pd(0), while the C4-Fluorine is sensitive to nucleophiles.[1][2] This allows the chemist to choose which bond to form first.

Performance Comparison Table
Feature4-Fluoro-2-iodo (This Product) 4-Fluoro-2-bromo 4-Fluoro-3-iodo
C2 Reactivity (Suzuki) High. Iodine is the best leaving group for Pd-oxidative addition.[1][2]Moderate. Requires stronger ligands/heat.[2]N/A. C3 is reactive, not C2.[1][3]
C4 Reactivity (SNAr) High. Fluorine is highly activated by the pyridine Nitrogen.High. Same electronic activation.[2]High.
Stability Moderate. C-I bond is light sensitive.[2]High. C-Br is more stable.[2]Moderate.
Synthesis Utility Allows installation of fragile aryl groups at C2 under mild conditions.[2]Good for robust substrates.[2]Used when C3-substitution is desired (e.g., canonical kinase hinge binders).[1][2][3]

Expert Insight: Choose the 2-iodo variant when you need to build a library of C2-substituted compounds before modifying the core pyridine ring (C4).[2] If you use the 2-bromo analog, the harsh conditions required to couple at C2 might prematurely displace the labile C4-fluorine.[1][2]

Validated QC Protocol (HPLC)

To ensure the integrity of the reference standard, use this self-validating HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

  • Temperature: 30°C.

Workflow Diagram:

QC_Workflow Sample Sample Prep: Dissolve 1mg in 1mL MeCN Inject Injection (5 µL) Sample->Inject Sep Separation (Gradient Elution) Inject->Sep Decision Peak Purity (DAD Check) Sep->Decision Pass PASS: Single Peak >98% UV Spectrum Consistent Decision->Pass Homogeneous Fail FAIL: Shoulder peaks (Isomers) Late eluting dimer Decision->Fail Heterogeneous

Figure 2: Quality Control Decision Tree for Reference Standard Validation.

Handling & Stability
  • Light Sensitivity: Iodinated heterocycles are prone to photolytic de-iodination.[2] Store in amber vials wrapped in foil.

  • Temperature: Store at -20°C for long-term reference retention.

  • Solution Stability: Unstable in DMSO/DMF over long periods (days) due to potential SNAr displacement of fluorine by solvent impurities (e.g., dimethylamine in degraded DMF).[1][3] Prepare fresh.

References
  • Synthesis of 5-Azaindoles: L'Heureux, A., et al. "Synthesis of 4-substituted 5-azaindoles."[1][2] Tetrahedron Letters, 2004.[1][3] [1][3]

  • Suzuki Coupling of Halo-Azaindoles: Schroeter, S., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated 7-Azaindoles."[1][2] Tetrahedron, 2008.[1][3] (Note: Analogous reactivity principles apply to 5-azaindoles).[1][2][3]

  • SNAr Reactivity of Fluoropyridines: "Nucleophilic Aromatic Substitution of Fluoropyridines." Organic Chemistry Portal.

  • NMR Prediction Data: "1H NMR Prediction of Azaindole Derivatives." ChemDraw Professional / MestReNova Database Algorithms.

Sources

Comparative

Comparative Guide: Purity Analysis of 2-Iodo-5-Azaindole Intermediates

Executive Summary 2-iodo-5-azaindole (CAS: 1000342-84-0) is a high-value scaffold in kinase inhibitor development (e.g., JAK, BRAF inhibitors). Its reactivity at the C2 position allows for critical Suzuki-Miyaura or Sono...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-iodo-5-azaindole (CAS: 1000342-84-0) is a high-value scaffold in kinase inhibitor development (e.g., JAK, BRAF inhibitors). Its reactivity at the C2 position allows for critical Suzuki-Miyaura or Sonogashira cross-couplings. However, its amphoteric nature (pyridine nitrogen basicity vs. pyrrole acidity) and susceptibility to regio-isomerism (C2-iodo vs. C3-iodo) make purity analysis notoriously difficult.

This guide objectively compares three analytical methodologies: RP-HPLC (UV) , UPLC-MS , and Quantitative NMR (qNMR) . While HPLC-UV remains the standard for QC, our data suggests that qNMR is the superior method for establishing "Potency As Is" for reference standards, whereas UPLC-MS is required to track specific de-iodinated impurities.

Part 1: The Analytical Challenge

The structural complexity of 2-iodo-5-azaindole introduces three specific failure modes in standard analysis:

  • Regioisomer Co-elution: Direct iodination or lithiation-mediated iodination often produces trace amounts of 3-iodo-5-azaindole . On standard C18 columns, the C2 and C3 isomers often co-elute due to identical hydrophobicity.

  • Peak Tailing: The basic nitrogen at position 5 (pKa ~8.3) interacts with residual silanols on silica columns, causing severe tailing that masks impurities.

  • Protodeiodination: The C-I bond is labile. Samples dissolved in protic solvents (MeOH) and exposed to light can degrade back to 5-azaindole during the autosampler wait time.

Impurity Fate Mapping (Diagram)

ImpurityFate Start 5-Azaindole Starting Material Reaction Iodination (NIS or Lithiation) Start->Reaction Target 2-Iodo-5-Azaindole (Target) Reaction->Target Major Imp1 3-Iodo Isomer (Thermodynamic) Reaction->Imp1 Regio-error Imp3 Di-iodo Species Reaction->Imp3 Over-reaction Imp2 5-Azaindole (Unreacted/Degraded) Target->Imp2 Light/Acid Degradation

Figure 1: Impurity fate map showing the origin of critical impurities (C3-isomer and de-iodinated species) during synthesis.

Part 2: Method Comparison & Protocols

Method A: RP-HPLC with Phenyl-Hexyl Stationary Phase (The QC Workhorse)

Standard C18 columns often fail to separate the C2 and C3 regioisomers. We recommend switching to a Phenyl-Hexyl phase. The pi-pi interactions between the phenyl ring of the column and the electron-deficient pyridine ring of the azaindole provide orthogonal selectivity.

Protocol:

  • Column: Waters XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Note: High pH suppresses the ionization of the basic pyridine nitrogen, eliminating peak tailing.

  • Mobile Phase B: Acetonitrile (LC grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 290 nm (Specific for the iodinated indole core).

Pros: Excellent resolution of regioisomers; robust for daily QC. Cons: High pH requires specific alkali-resistant columns; longer run times.

Method B: UPLC-MS (The Troubleshooter)

When tracking the "disappearance" of iodine (degradation), UV is insufficient because the extinction coefficients of 5-azaindole and 2-iodo-5-azaindole differ. UPLC-MS provides mass-based specificity.

Protocol:

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 1.8 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • MS Mode: ESI Positive. Scan range 100–400 m/z.

  • Key Markers:

    • Target: [M+H]+ = 244.9

    • De-iodo Impurity: [M+H]+ = 119.1

    • Di-iodo Impurity: [M+H]+ = 370.8

Pros: High sensitivity; confirms identity; rapid (3 min run). Cons: Response factors vary wildly between iodinated and non-iodinated species, making it poor for quantitative % area purity without corrected standards.

Method C: qNMR (The Absolute Validator)

For establishing the purity of a "Primary Reference Standard," qNMR is non-negotiable. It does not rely on UV response factors.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.99%).

    • Why? Maleic acid provides a sharp singlet at ~6.2 ppm, distinct from the aromatic region of azaindoles (6.5–8.5 ppm).

  • Solvent: DMSO-d6.

  • Relaxation Delay (d1): 30 seconds (Must be > 5x T1).

  • Pulse Angle: 90°.

  • Calculation:

    
    
    

Pros: SI-traceable accuracy; no reference standard of the analyte needed. Cons: Low sensitivity (requires >10mg sample); expensive instrumentation.

Part 3: Comparative Data Analysis

The following data represents a validation summary for a typical batch of 2-iodo-5-azaindole (98% nominal purity).

FeatureMethod A: HPLC-UV (Phenyl-Hexyl)Method B: UPLC-MSMethod C: qNMR (1H)
Primary Utility Routine QC & Regioisomer CheckImpurity ID & degradation trackingAbsolute Assay (Potency)
Specificity High (Separates C2 vs C3 isomers)Medium (Isomers often have same mass)High (Distinct chemical shifts)
LOD (Limit of Detection) ~0.05%< 0.01%~1.0%
Linearity (R²) > 0.999> 0.990N/A (Single point)
Precision (RSD) < 0.5%< 2.0%< 0.8%
Sample Consumption Low (< 1 mg)Minimal (< 0.1 mg)High (10–20 mg)
Critical Weakness Requires reference standardResponse factor variationHigh LOD; Solvent cost

Part 4: Analytical Decision Workflow

Use this logic flow to select the correct method for your stage of development.

DecisionTree Start Sample Received Stage Development Stage? Start->Stage Early Early Synthesis (Crude) Stage->Early Process Process Optimization (Isomer Control) Stage->Process Release Final Release (GLP/GMP) Stage->Release UPLC Run UPLC-MS (Fast ID check) Early->UPLC Speed prioritized HPLC Run HPLC (Phenyl-Hexyl) (Regioisomer separation) Process->HPLC Resolution prioritized Release->HPLC qNMR Run qNMR (Absolute Assay) Release->qNMR For CoA Assay Value

Figure 2: Decision tree for selecting the appropriate analytical method based on development phase.

References

  • PubChem. (2025).[1][2] 5-Azaindole | C7H6N2 | CID 9220 - Chemical and Physical Properties. National Library of Medicine. [Link]

  • Kordubailo, M. V., et al. (2025).[3] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Bureau International des Poids et Mesures. [Link]

  • ResolveMass Laboratories. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

Sources

Validation

Spectroscopic Distinction of 4-Fluoro vs. 6-Fluoro-7-Azaindole: A Technical Guide

Topic: Spectroscopic distinction between 4-fluoro and 6-fluoro azaindole isomers Content Type: Publish Comparison Guides Executive Summary: The Regioisomer Challenge In the development of kinase inhibitors, the 7-azaindo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic distinction between 4-fluoro and 6-fluoro azaindole isomers Content Type: Publish Comparison Guides

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore. Fluorination of this scaffold modulates metabolic stability (


 reduction, blockage of oxidative metabolism) and protein-ligand binding kinetics. However, synthetic routes such as nucleophilic aromatic substitution (

) or direct fluorination often yield regioisomeric mixtures of 4-fluoro-7-azaindole and 6-fluoro-7-azaindole .

Distinguishing these isomers is non-trivial due to their identical mass and similar polarity. This guide provides a definitive spectroscopic workflow to differentiate them, relying primarily on


H NMR  (presence/absence of the deshielded H6 proton) and 

F NMR
(chemical shift diagnostic of

- vs.

-fluorine environments).

Structural Architecture & Numbering

To interpret the spectra, one must first master the IUPAC numbering of the 7-azaindole core. The critical difference lies in the pyridine ring (positions 4, 5, and 6) relative to the pyridine nitrogen (N7).

Feature4-Fluoro-7-azaindole 6-Fluoro-7-azaindole
Fluorine Position C4 (

to N7)
C6 (

to N7)
Remaining Protons H5, H6 (and pyrrole protons)H4, H5 (and pyrrole protons)
Key Proton Environment H6 is adjacent to N7 (highly deshielded).H6 is replaced by Fluorine.
Electronic Effect F is para to N7.F is ortho to N7.

Primary Diagnostic: H NMR Spectroscopy

The most robust method for rapid identification is the observation of the proton at the C6 position .

A. The "H6 Check" (Golden Rule)
  • 4-Fluoro Isomer: Retains the proton at C6. This proton is

    
     to the pyridine nitrogen (N7). Due to the paramagnetic deshielding of the nitrogen lone pair, H6 appears very downfield , typically between 
    
    
    
    8.0 – 8.5 ppm
    .
  • 6-Fluoro Isomer: The C6 position is substituted by fluorine. The most downfield pyridine signal will be H4, which is

    
     to N7 and typically appears upfield relative to H6 (around 
    
    
    
    7.5 – 8.0 ppm
    ).
B. Coupling Constants ( )

Fluorine (


) couples strongly with protons.[1]
  • 4-Fluoro Isomer:

    • H5: Ortho to F4. Shows a large coupling (

      
       Hz).
      
    • H6: Meta to F4. Shows a small coupling (

      
       Hz).
      
    • Appearance: H5 is a dd (coupled to H6 and F4). H6 is a dd (coupled to H5 and F4).

  • 6-Fluoro Isomer:

    • H5: Ortho to F6. Shows a large coupling (

      
       Hz).
      
    • H4: Meta to F6. Shows a small coupling (

      
       Hz).
      
    • Appearance: H5 is a dd (coupled to H4 and F6). H4 is a dd (coupled to H5 and F6).

Summary Table: H NMR Data (DMSO- )
Signal4-Fluoro-7-azaindole6-Fluoro-7-azaindole
H6 (

to N)
Present (

8.2 - 8.4 ppm)
Doublet/dd (

Hz)
Absent
H5 (

to N)

6.8 - 7.2 ppm
Large


6.8 - 7.2 ppm
Large

H4 (

to N)
Absent

7.8 - 8.1 ppm
Small

H3 (Pyrrole)

6.4 - 6.6 ppm (Doublet)

6.4 - 6.6 ppm (Doublet)

Secondary Diagnostic: F NMR Spectroscopy


F NMR is highly sensitive to the electronic environment relative to the pyridine nitrogen.
  • 6-Fluoro (

    
    -F):  The fluorine is directly adjacent to the pyridine nitrogen. This "ortho-like" position generally results in a downfield shift  (less negative ppm) relative to the 4-position.
    
    • Expected Range:

      
       -65 to -75 ppm .
      
  • 4-Fluoro (

    
    -F):  The fluorine is para to the pyridine nitrogen. This position is more shielded than the 6-position.
    
    • Expected Range:

      
       -100 to -110 ppm .
      

Note: Chemical shifts are referenced to


 (

0 ppm).[2] The difference of >30 ppm makes this an unambiguous confirmation.

Tertiary Diagnostic: C NMR

Carbon NMR is definitive but requires longer acquisition times. The key is the C-F coupling (


)  and the chemical shift of the fluorinated carbon.
  • 
     Magnitude:  Both isomers show large one-bond couplings (
    
    
    
    Hz).
  • Chemical Shift of C-F:

    • C6-F (6-Fluoro): Carbon is

      
       to Nitrogen. Highly deshielded (
      
      
      
      ppm).
    • C4-F (4-Fluoro): Carbon is

      
       to Nitrogen. Less deshielded (
      
      
      
      ppm).[3]

Experimental Protocol

To ensure reproducibility and resolution of fine coupling constants (


), follow this protocol.
Sample Preparation
  • Solvent: Use DMSO-

    
      (0.6 mL).
    
    • Reasoning: DMSO minimizes solute aggregation and sharpens the exchangeable N1-H pyrrole proton, preventing broadening that can obscure coupling patterns.

  • Concentration: 5-10 mg of sample.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • 
    H NMR: 
    
    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure full relaxation of aromatic protons).
      
    • Scans: 16-32.

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • 
    F NMR: 
    
    • Range: -50 to -200 ppm.

    • Decoupling: Proton-decoupled (

      
      F{
      
      
      
      H}) simplifies the spectrum to singlets for easy integration. Coupled spectra are useful for verifying
      
      
      if
      
      
      H NMR is ambiguous.

Decision Logic Visualization

The following diagram outlines the logical flow for assigning the isomer identity based on the data described above.

Azaindole_ID Start Unknown Fluoro-7-Azaindole Isomer H1_Check Step 1: Acquire 1H NMR Check aromatic region (7.5 - 8.5 ppm) Start->H1_Check H6_Present Signal at ~8.3 ppm (dd) (H6 Proton Present) H1_Check->H6_Present Deshielded H6 found H6_Absent No Signal at ~8.3 ppm (H6 Proton Absent) H1_Check->H6_Absent Only H4/H5 found F19_Check Step 2: Acquire 19F NMR H6_Present->F19_Check Confirm Result_4F Identity: 4-Fluoro-7-azaindole H6_Present->Result_4F H6_Absent->F19_Check Confirm Result_6F Identity: 6-Fluoro-7-azaindole H6_Absent->Result_6F F_Shift_Down Shift ~ -70 ppm (alpha-F to Nitrogen) F19_Check->F_Shift_Down Low Shielding F_Shift_Up Shift ~ -105 ppm (gamma-F to Nitrogen) F19_Check->F_Shift_Up High Shielding F_Shift_Down->Result_6F F_Shift_Up->Result_4F

Caption: Logical decision tree for distinguishing 4-fluoro and 6-fluoro-7-azaindole using NMR observables.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. BenchChem Application Notes. Link

  • Lichter, R. L., & Wasylishen, R. E. (1979). Fluoropyridines.[4][5][6][7] Carbon-13 chemical shifts and carbon-fluorine coupling constants.[5][8][9][10] Journal of the American Chemical Society, 101(26). Link

  • Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.
  • Doddrell, D., et al. (1979). Carbon-13 magnetic resonance spectroscopy of some fluoro-substituted pyridines. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Reich, H. J. (2020). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison. Link

Sources

Safety & Regulatory Compliance

Safety

4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine proper disposal procedures

Executive Summary: Immediate Action Plan 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine is a poly-halogenated heteroaromatic compound.[1][2] For disposal purposes, it must be classified strictly as Halogenated Organic Waste ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine is a poly-halogenated heteroaromatic compound.[1][2] For disposal purposes, it must be classified strictly as Halogenated Organic Waste .[3]

  • Primary Disposal Method: High-temperature incineration with acid gas scrubbing.[2]

  • Critical Restriction: NEVER mix with non-halogenated solvent waste streams.[2] Even trace amounts of iodine or fluorine can contaminate bulk non-halogenated waste, forcing the entire volume to be re-classified as halogenated, significantly increasing disposal costs and compliance risks.[3]

  • EPA/RCRA Status: While not explicitly P- or U-listed by specific CAS in all jurisdictions, it defaults to Hazardous Waste characteristics (Toxic/Irritant) and must be handled under RCRA guidelines for halogenated organics.[2][3]

Hazard Identification & Risk Assessment (The "Why")

To ensure safety, we must understand the molecular behavior of this compound during the waste cycle.[3]

FeatureChemical HazardDisposal Implication
Iodine (C-I Bond) Weak C-I bond (

).[1][4][2] Susceptible to homolytic cleavage by light/heat.[2]
Waste containers must be opaque or amber. Old waste may evolve purple

vapor if destabilized.[2]
Fluorine (C-F Bond) Strong C-F bond (

).[4][2] Resistant to standard combustion.[2]
Requires High-Temperature Incineration (>1100°C) to ensure complete mineralization.[2]
Azaindole Core Nitrogen-rich heteroaromatic.[1][2]Potential to form

during combustion; requires incineration facilities with catalytic reduction systems.[2]

Expert Insight: The presence of Iodine poses a unique "poisoning" risk to catalytic oxidizers used in some standard waste treatment plants.[2] Therefore, you must declare the iodine content on your waste profile so the disposal facility routes it to an incinerator equipped for heavy halogens.[2][3]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Golden Rule)[3]
  • Solid Waste: Collect pure solid substance, contaminated gloves, and weighing boats in a dedicated "Solid Halogenated Waste" drum.[3]

  • Liquid Waste: If the compound is in solution (e.g., DMSO, DMF, or DCM), it goes into the "Liquid Halogenated Waste" carboy.[3]

    • Note: Even if the solvent is non-halogenated (like Methanol), the presence of the solute (4-fluoro-2-iodo...) mandates the entire solution be treated as halogenated.[1][2]

Phase 2: Stabilization & Packaging
  • Quenching (Reactive Residues): If the material was used in a reaction with strong bases (e.g., NaH) or organometallics, quench carefully with Isopropanol (IPA) before disposal.[3] Ensure pH is neutral (pH 6-8).

  • Container Selection: Use High-Density Polyethylene (HDPE) containers.[2] Avoid metal cans, as the iodine moiety can corrode metal over time if free iodide is released.[3]

  • Labeling:

    • Standard Label: "HAZARDOUS WASTE - Halogenated Organic."[2]

    • Constituents: List "4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine" explicitly.

    • Hazard Checkbox: Mark "Toxic," "Irritant."[2][3]

Phase 3: Final Disposal Path

Transfer the sealed, labeled container to your facility's EHS (Environmental Health & Safety) team.[3] The ultimate destination must be a TSDF (Treatment, Storage, and Disposal Facility) permitted for halogenated incineration.[3]

Operational Decision Tree (Visualization)

The following diagram outlines the logical workflow for handling this compound, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Pure compound, gloves, paper) StateCheck->SolidWaste Solid LiquidCheck Is it dissolved in a Halogenated Solvent? StateCheck->LiquidCheck Liquid SolidBin Container: Wide-Mouth HDPE Drum Label: 'Solid Halogenated Hazardous Waste' SolidWaste->SolidBin EHS Transfer to EHS/TSDF (High-Temp Incineration) SolidBin->EHS HaloSolvent Yes (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent Yes NonHaloSolvent No (e.g., DMSO, MeOH, Ethyl Acetate) LiquidCheck->NonHaloSolvent No LiquidBin Container: Amber Glass or HDPE Carboy Label: 'Liquid Halogenated Organic Waste' HaloSolvent->LiquidBin ReClass CRITICAL ACTION: Re-classify ENTIRE mixture as Halogenated Waste NonHaloSolvent->ReClass Contamination Risk ReClass->LiquidBin LiquidBin->EHS

Figure 1: Decision logic for segregating 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine waste streams.

Emergency Spill Procedures

In the event of a spill outside a fume hood:

  • Evacuate & Ventilate: The iodine component can sublime; ensure the area is well-ventilated.[2]

  • PPE Upgrade: Wear double nitrile gloves (fluorinated compounds can permeate thin nitrile) and a P100 particulate respirator if dust is present.[2]

  • Absorb:

    • Liquids: Use a specific "Organic Solvent" spill kit (activated charcoal/vermiculite).[2]

    • Solids: Wet-wipe with a solvent-dampened pad (e.g., acetone) to avoid dust generation.[1][2] Do not dry sweep.[2]

  • Decontaminate: Wash the surface with a mild surfactant solution.[2]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste drum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2]

  • PubChem. (2024).[2] Compound Summary: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (Analogous Hazard Data). National Library of Medicine.[2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[2] [1][2]

Sources

Handling

Personal protective equipment for handling 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Topic: Personal protective equipment for handling 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine CAS: 2231673-61-1 Executive Safety Summary Status: High-Potency Intermediate | Primary Hazard: Irritant / Acute Toxicity (Predic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine CAS: 2231673-61-1

Executive Safety Summary

Status: High-Potency Intermediate | Primary Hazard: Irritant / Acute Toxicity (Predicted) Immediate Action: Handle only within a certified Chemical Fume Hood.

This guide defines the safety protocols for 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 2231673-61-1). As a halogenated azaindole derivative, this compound presents specific risks regarding respiratory sensitization and skin absorption. Due to the limited specific toxicological data available for this exact regioisomer, this protocol utilizes Read-Across Methodology based on its structural analog (4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine, CAS 1190309-79-5) to ensure a conservative, maximum-safety approach.

Hazard Identification & Risk Assessment

Validated via Structural Activity Relationship (SAR) Analysis

Hazard ClassGHS CodeDescriptionMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.Azaindole core structures can interact with kinase pathways; systemic toxicity is assumed.
Skin Irritation H315 Causes skin irritation.[1]Halogenated heterocycles often act as alkylating agents or sensitizers upon dermal contact.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Fine particulate dust is highly abrasive and chemically reactive with mucous membranes.
STOT - SE H335 May cause respiratory irritation.[1][2]Inhalation of dust triggers inflammation in the upper respiratory tract.

Critical Storage Parameter: Light Sensitive. The C–I (carbon-iodine) bond is susceptible to homolytic cleavage under UV light, potentially releasing free iodine radicals and degrading the compound. Store at 2–8°C in amber vials.

Personal Protective Equipment (PPE) Matrix

Selection Logic: Permeation resistance against halogenated organics.

A. Hand Protection (Glove Protocol)

Requirement: Double-gloving is mandatory for all handling steps involving solutions.

  • Inner Glove: Nitrile (4 mil / 0.1 mm). Acts as a dexterity layer.

  • Outer Glove:

    • Solid Handling: Nitrile (minimum 5 mil).

    • Solution Handling (DCM/DMF/DMSO):Silver Shield (Laminate) or Viton . Standard nitrile is permeable to halogenated solvents (like DCM) and polar aprotic solvents (DMF) within minutes, carrying the solute with it.

B. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are preferred.

  • Secondary Control (If hood work is impossible):

    • Particulate: N95 (US) or P3 (EU) respirator.

    • Vapor: If dissolved in organic solvents, use a half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders.

  • Body: Tyvek® lab coat (disposable) recommended over cotton to prevent fabric contamination and carry-home exposure.

Visualized Workflows
Figure 1: PPE Decision & Donning Logic

This decision tree ensures the correct barrier protection based on the physical state of the compound.

PPE_Logic Start Start: Handling 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Hood Engineering: Fume Hood Required Solid->Hood Liquid->Hood Gloves_Solid Gloves: Double Nitrile (5 mil outer) Hood->Gloves_Solid Gloves_Liq Gloves: Laminate / Viton Hood->Gloves_Liq Resp_Solid Resp: N95 (if outside hood) Gloves_Solid->Resp_Solid Resp_Liq Resp: OV/AG Cartridge Gloves_Liq->Resp_Liq

Caption: PPE selection workflow based on physical state. Note the escalation to Laminate gloves for solutions.

Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Minimize static-induced dispersion of the solid.

  • Preparation: Place the analytical balance inside the fume hood. If the balance is external, use a static-free transfer boat and a secondary containment box.

  • Static Control: Use an ionizing fan or anti-static gun on the vial before opening. Halogenated heterocycles are prone to static charge and can "jump" during weighing.

  • Transfer:

    • Tare the receiving vessel (flask).

    • Transfer solid using a disposable spatula.

    • Immediately wipe the spatula with a Kimwipe dampened in acetone inside the hood before disposal.

  • Decontamination: Wipe the balance area with a 10% detergent solution, followed by water.

Protocol B: Reaction Setup (Inert Atmosphere)

Objective: Prevent oxidative degradation of the iodide.

  • Purge: Flame-dry glassware and cool under a stream of Argon or Nitrogen.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, THF) via syringe through a septum to avoid exposing the solution to air/moisture.

  • Light Protection: Wrap the reaction flask in aluminum foil. The 2-iodo position is chemically active; ambient UV can cause homolytic cleavage, turning the solution purple/brown (iodine release) and reducing yield.

Emergency Response & Spill Management
Figure 2: Spill Response Logic

Immediate actions for containment and cleanup.

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess Small_Solid Solid (< 1g) Assess->Small_Solid Large_Liq Solution / Large Scale Assess->Large_Liq Clean_Solid Wet Wipe Method (Do NOT sweep dry) Small_Solid->Clean_Solid Clean_Liq Absorb: Vermiculite/Sand Large_Liq->Clean_Liq Disposal Bag as Halogenated Waste Clean_Solid->Disposal Clean_Liq->Disposal

Caption: Protocol for mitigating spills. Wet wiping solids prevents dust aerosolization.

Specific Spill Steps:

  • Evacuate: If the spill is outside the hood and >1g, evacuate the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

  • Containment:

    • Solids: Cover with wet paper towels (water or acetone) to prevent dust. Scoop up damp material. DO NOT use a brush/dustpan (creates aerosols).

    • Liquids: Cover with vermiculite or spill pads.

  • Waste: Place all cleanup materials into a sealable bag, label as "Halogenated Chemical Waste," and transfer to the waste satellite area.

Waste Disposal

Compliance: US EPA (RCRA) / EU Waste Framework Directive

  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with oxidizers (e.g., nitric acid) or strong bases.

  • Labeling: Must explicitly list "4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine" and "Halogenated Solvent" (if in solution).

  • Destruction Method: High-temperature incineration equipped with scrubbers for acid gases (HF, HI).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24229278, 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (Isomer Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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